1-(3-Cyanobenzyl)piperazine
Description
The exact mass of the compound 1-(3-Cyanobenzyl)piperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3-Cyanobenzyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Cyanobenzyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(piperazin-1-ylmethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c13-9-11-2-1-3-12(8-11)10-15-6-4-14-5-7-15/h1-3,8,14H,4-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYXEYUQBGLAOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374086 | |
| Record name | 1-(3-Cyanobenzyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203047-38-5 | |
| Record name | 1-(3-Cyanobenzyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 203047-38-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling of 3-(piperazin-1-ylmethyl)benzonitrile
This guide provides an in-depth technical profile of 3-(piperazin-1-ylmethyl)benzonitrile , a critical secondary amine building block in medicinal chemistry.
Executive Summary
3-(Piperazin-1-ylmethyl)benzonitrile (CAS: 203047-38-5) is a versatile bifunctional intermediate widely utilized in the synthesis of bioactive pharmaceutical ingredients (APIs). Characterized by a reactive secondary amine and a stable nitrile group, it serves as a "privileged scaffold" for introducing the N-benzylpiperazine moiety—a pharmacophore frequently associated with G-protein coupled receptor (GPCR) ligands (e.g., dopamine, serotonin) and enzyme inhibitors. This guide details its physicochemical properties, synthetic utility, and handling protocols to ensure reproducibility in drug development workflows.
Molecular Identity & Structural Analysis[1][2]
| Parameter | Detail |
| IUPAC Name | 3-(piperazin-1-ylmethyl)benzonitrile |
| Common Synonyms | 1-(3-Cyanobenzyl)piperazine; 3-[(1-Piperazinyl)methyl]benzonitrile |
| CAS Number | 203047-38-5 |
| Molecular Formula | C₁₂H₁₅N₃ |
| Molecular Weight | 201.27 g/mol |
| SMILES | N#Cc1cccc(CN2CCNCC2)c1 |
| InChI Key | KLEDWGWXCBQZJJ-UHFFFAOYSA-N |
Functional Group Analysis[1][2]
-
Secondary Amine (Piperazine N4): Highly nucleophilic (
); the primary site for derivatization (acylation, alkylation, sulfonylation). -
Tertiary Amine (Piperazine N1): Benzylic nitrogen with reduced basicity (
); acts as a proton acceptor at physiological pH. -
Nitrile Group (-CN): Electron-withdrawing group at the meta position; stable under mild acidic/basic conditions but susceptible to hydrolysis (to amide/acid) or reduction (to amine) under vigorous conditions.
Figure 1: Functional group analysis highlighting reactive centers and pharmacophoric features.
Physicochemical Core Parameters
Understanding the ionization and lipophilicity of this molecule is critical for predicting its behavior in biological assays and synthetic reactions.
| Property | Value (Experimental/Predicted) | Implications for Drug Design |
| Physical State | Viscous Oil or Low-Melting Solid | Requires precise weighing; often handled as HCl salt for stability. |
| Boiling Point | ~340°C (at 760 mmHg) | High thermal stability; suitable for high-temp coupling reactions. |
| Density | 1.13 g/cm³ | Denser than water; phase separation in aqueous workups is bottom-layer. |
| pKa (Basic N) | 9.14 ± 0.10 (Predicted) | The secondary amine is protonated at pH 7.4; good solubility in acidic media. |
| pKa (Acidic) | ~14 (NH deprotonation) | Requires strong bases (e.g., NaH, LiHMDS) for anionic coupling. |
| LogP | 1.15 ± 0.3 | Moderate lipophilicity; likely CNS penetrant if coupled with lipophilic warheads. |
| Polar Surface Area | 36.0 Ų | Favorable for membrane permeability (< 90 Ų). |
Solubility Profile
-
Water: Low solubility at neutral pH; highly soluble at pH < 4 (forming di-cation).
-
Organic Solvents: Soluble in DCM, Methanol, DMSO, DMF.
-
Workup Strategy: To extract the free base from water, adjust pH to >12 (using NaOH) and extract with DCM.
Synthetic & Characterization Workflows
Synthesis Route (Standard Protocol)
The most robust synthesis involves the nucleophilic substitution of 3-cyanobenzyl bromide with excess piperazine to prevent bis-alkylation.
Reaction: 3-CN-Bn-Br + Piperazine (5.0 eq.) -> [MeCN, Reflux, 4h] -> Product + Piperazine-HBr
Key Causality:
-
Excess Piperazine: Used to statistically favor mono-alkylation over the formation of the symmetrical bis(3-cyanobenzyl)piperazine byproduct.
-
Solvent Choice: Acetonitrile (MeCN) or THF allows for easy precipitation of the piperazine hydrobromide salt.
Analytical Characterization (QC Criteria)
To validate the identity of the material before use in downstream synthesis:
-
¹H NMR (400 MHz, CDCl₃):
- 7.65–7.40 (m, 4H, Ar-H): Characteristic aromatic pattern for meta-substitution.
- 3.52 (s, 2H, Ar-CH ₂-N): Diagnostic singlet for the benzylic methylene.
- 2.90 (t, 4H, Piperazine-CH ₂ adj to NH): Triplet indicating free secondary amine.
- 2.45 (br s, 4H, Piperazine-CH ₂ adj to N-Bn).
- 1.80 (br s, 1H, NH ): Exchangeable proton.
-
HPLC Purity:
-
Column: C18 Reverse Phase.
-
Mobile Phase: 0.1% TFA in Water/Acetonitrile (Gradient).
-
Detection: UV at 230 nm (Nitrile absorption).
-
Figure 2: Quality control and purification workflow for 3-(piperazin-1-ylmethyl)benzonitrile.
Handling, Safety & Stability
Hazard Classification (GHS):
-
Danger: Causes severe skin burns and eye damage (H314).[1]
-
Toxic: Toxic if swallowed (H301).[2]
-
UN Number: UN 3276 (Nitriles, liquid, toxic, n.o.s.) or UN 2735 (Amines, liquid, corrosive).
Storage Protocol:
-
Atmosphere: Store under Argon or Nitrogen. Secondary amines absorb CO₂ from air to form carbamates.
-
Temperature: 2–8°C (Refrigerate).
-
Stability: Stable for >12 months if kept dry. The nitrile is stable to oxidation but sensitive to strong aqueous acids/bases at high temperatures.
References
-
ChemicalBook. (2025).[1][3] 1-(3-Cyanobenzyl)piperazine - Safety Data Sheet & Properties. Retrieved from
-
PubChem. (2025).[2][4] Compound Summary: 3-(piperazin-1-ylmethyl)benzonitrile (Analogues).[5][1] National Library of Medicine. Retrieved from [5][2]
-
GuideChem. (2025). 3-(piperazin-1-ylmethyl)benzonitrile Chemical Profile. Retrieved from
-
CymitQuimica. (2025).[2][1][3] 3-(Piperazin-1-ylmethyl)benzonitrile CAS 203047-38-5.[1] Retrieved from
Sources
- 1. 1-(3-CYANOBENZYL)PIPERAZINE - Safety Data Sheet [chemicalbook.com]
- 2. 3-(4-Methylpiperazin-1-yl)benzonitrile | C12H15N3 | CID 7164595 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. 4-(1,2,4-Triazol-1-ylmethyl)benzonitrile | C10H8N4 | CID 7537616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(Piperidin-1-ylmethyl)benzonitrile | C13H16N2 | CID 24689442 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Putative Mechanism of Action of 1-(3-Cyanobenzyl)piperazine: A Strategic Approach to Elucidation
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Unknowns of a Novel Piperazine Derivative
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds targeting the central nervous system (CNS).[1] Derivatives of piperazine have been successfully developed as antipsychotic, antidepressant, and anxiolytic agents, largely through their modulation of monoaminergic neurotransmitter systems.[2][3] 1-(3-Cyanobenzyl)piperazine emerges from this lineage as a compound of significant interest, yet its specific mechanism of action remains to be fully elucidated in publicly available literature.
This guide, therefore, deviates from a traditional monograph on a well-characterized agent. Instead, it serves as a strategic whitepaper, outlining a comprehensive, field-proven research program designed to systematically uncover the mechanism of action of 1-(3-Cyanobenzyl)piperazine. As your senior application scientist, I will not only provide detailed, self-validating protocols but also the causal reasoning behind each experimental choice, empowering your research and development endeavors.
Part 1: The Hypothesized Mechanism of Action - An Evidence-Based Postulation
Based on structure-activity relationships (SAR) from closely related compounds, we can formulate a strong, testable hypothesis for the primary pharmacological targets of 1-(3-Cyanobenzyl)piperazine.
The core structure, a benzylpiperazine, is a well-known pharmacophore that interacts with dopaminergic and serotonergic receptors.[2][4] The addition of a cyano group in the meta-position of the benzyl ring is particularly informative. A structurally similar compound, 1-(3-Cyanobenzylpiperidin-4-yl)-5-methyl-4-phenyl-1,3-dihydroimidazol-2-one, has been identified as a selective, high-affinity antagonist for the human dopamine D4 receptor.[5] This strongly suggests that the 3-cyanobenzyl moiety contributes to affinity and selectivity for this specific receptor subtype. The dopamine D4 receptor, primarily located in the prefrontal cortex and hippocampus, is a key target in the development of novel treatments for neuropsychiatric disorders.[6][7]
Therefore, our primary hypothesis is that 1-(3-Cyanobenzyl)piperazine acts as a selective antagonist or partial agonist at the dopamine D4 receptor.
Secondary to this, given the broad activity of benzylpiperazine derivatives, we must also consider potential interactions with other D2-like receptors (D2, D3) and key serotonin receptors, such as 5-HT1A and 5-HT2A, which are common targets for antipsychotic and antidepressant medications.[8][9]
Caption: Logical workflow for mechanism of action elucidation.
Phase 1: In Vitro Target Identification and Characterization
The initial phase focuses on identifying the specific molecular targets of 1-(3-Cyanobenzyl)piperazine and characterizing the nature of its interaction.
Causality: This is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor. [10]By screening against a panel of CNS receptors, we can quantitatively test our hypothesis of D4 selectivity and identify any other significant off-target interactions.
Protocol: Dopamine and Serotonin Receptor Binding Panel
-
Membrane Preparation:
-
Utilize crude membrane preparations from cell lines (e.g., CHO or HEK293) stably expressing human recombinant dopamine (D1, D2, D3, D4) and serotonin (5-HT1A, 5-HT2A) receptors. [11] * Homogenize cells in a cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors) and pellet the membranes via high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C). [11] * Wash the pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a BCA assay.
-
-
Assay Setup (96-well plate format):
-
To each well, add the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2/D3/D4, [3H]-SCH23390 for D1, [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A), and a range of concentrations of 1-(3-Cyanobenzyl)piperazine (e.g., 10-11 M to 10-5 M). [12][13] * Include wells for total binding (radioligand + vehicle) and non-specific binding (radioligand + a high concentration of a known competing ligand, e.g., haloperidol for dopamine receptors). [12]
-
-
Incubation and Filtration:
-
Data Analysis:
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of 1-(3-Cyanobenzyl)piperazine to determine the IC50 value (the concentration that inhibits 50% of radioligand binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Receptor Subtype | Radioligand | Ki (nM) for 1-(3-Cyanobenzyl)piperazine |
| Dopamine D2 | [3H]-Spiperone | Experimental Value |
| Dopamine D3 | [3H]-Spiperone | Experimental Value |
| Dopamine D4 | [3H]-Spiperone | Experimental Value |
| Serotonin 5-HT1A | [3H]-8-OH-DPAT | Experimental Value |
| Serotonin 5-HT2A | [3H]-Ketanserin | Experimental Value |
Causality: High binding affinity does not reveal whether the compound activates (agonist), blocks (antagonist), or has no effect on receptor signaling. Functional assays are essential to determine the compound's efficacy.
Protocol: cAMP Assay for Gi/o-Coupled Receptors (D2, D3, D4)
-
Cell Culture: Use a cell line (e.g., CHO) stably expressing the human dopamine D4 receptor and a cAMP-responsive biosensor (e.g., GloSensor™). [14]2. Assay Procedure:
-
Plate the cells in a 384-well plate.
-
To measure antagonist activity, pre-incubate the cells with varying concentrations of 1-(3-Cyanobenzyl)piperazine.
-
Stimulate the cells with a known D4 receptor agonist (e.g., quinpirole) at its EC50 concentration.
-
Measure the change in luminescence, which corresponds to the change in intracellular cAMP levels. A decrease in the agonist-induced signal indicates antagonist activity. [14] * To measure agonist activity, add varying concentrations of 1-(3-Cyanobenzyl)piperazine alone and measure the change in luminescence. A decrease in basal cAMP indicates agonist activity.
-
Protocol: Calcium Flux Assay for Gq-Coupled Receptors (5-HT2A)
-
Cell Culture and Dye Loading:
-
Use a cell line (e.g., HEK293) stably expressing the human 5-HT2A receptor.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a commercial kit). [15][16]2. Assay Procedure:
-
To measure antagonist activity, pre-incubate the cells with varying concentrations of 1-(3-Cyanobenzyl)piperazine.
-
Stimulate the cells with a known 5-HT2A agonist (e.g., serotonin) and measure the transient increase in intracellular calcium using a fluorescence plate reader (e.g., FLIPR). [17]Inhibition of the serotonin-induced calcium flux indicates antagonist activity.
-
To measure agonist activity, add the test compound alone and monitor for an increase in fluorescence.
-
Data Presentation:
| Receptor | Assay Type | Functional Activity | EC50 / IC50 (nM) |
| Dopamine D4 | cAMP Inhibition | Agonist/Antagonist/None | Experimental Value |
| Serotonin 5-HT2A | Calcium Flux | Agonist/Antagonist/None | Experimental Value |
Phase 2: In Vivo Target Engagement and Pharmacodynamic Effects
Causality: Positive in vitro results must be translated to a living system to confirm target engagement and observe the physiological consequences.
Causality: This technique allows for the direct measurement of neurotransmitter levels in specific brain regions of freely moving animals, providing definitive evidence of target engagement. [18]If 1-(3-Cyanobenzyl)piperazine is a D4 antagonist, we would expect it to potentially increase dopamine release in the prefrontal cortex due to blockade of autoreceptors.
Protocol: Microdialysis in the Prefrontal Cortex
-
Surgical Implantation: Anesthetize rats and stereotaxically implant a microdialysis guide cannula targeting the medial prefrontal cortex. Allow for a post-operative recovery period.
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min). [19] * Collect baseline dialysate samples to establish stable neurotransmitter levels.
-
Administer 1-(3-Cyanobenzyl)piperazine (systemically, e.g., via intraperitoneal injection) and continue to collect dialysate samples at regular intervals (e.g., every 15-20 minutes).
-
-
Neurochemical Analysis:
-
Analyze the dialysate samples for dopamine, serotonin, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) or LC-MS/MS for high sensitivity. [19][20]4. Data Analysis: Express neurotransmitter concentrations as a percentage of the baseline average.
-
Phase 3: Behavioral Pharmacology
Causality: Based on the in vitro and neurochemical profile, specific behavioral assays are chosen to test for the predicted psychopharmacological effects (e.g., antipsychotic, anxiolytic, or antidepressant).
Causality: PPI is a measure of sensorimotor gating, a process that is deficient in schizophrenic patients. The ability of a drug to restore PPI deficits (induced by a psychomimetic like apomorphine or MK-801) is a strong indicator of antipsychotic potential. [3][21]This directly tests the functional consequence of D4 receptor antagonism.
Protocol:
-
Place a rodent in a startle chamber and acclimate.
-
Present a series of trials: some with a loud startling stimulus (pulse) alone, and others where the pulse is preceded by a weaker, non-startling stimulus (prepulse).
-
Measure the amplitude of the startle response.
-
Administer a PPI-disrupting agent (e.g., apomorphine), followed by either vehicle or 1-(3-Cyanobenzyl)piperazine.
-
Re-test PPI. A reversal of the apomorphine-induced deficit by the test compound indicates antipsychotic-like activity.
Causality: The EPM is a standard test for assessing anxiety-like behavior in rodents. [22][23]An increase in the time spent in the open, exposed arms of the maze is indicative of an anxiolytic effect. This would be a plausible outcome if the compound has significant 5-HT1A activity.
Protocol:
-
The maze is shaped like a plus sign, raised from the floor, with two opposite arms enclosed by walls and two open.
-
Administer 1-(3-Cyanobenzyl)piperazine or a vehicle control.
-
Place the animal in the center of the maze and allow it to explore for a set period (e.g., 5 minutes).
-
Use video tracking software to record the time spent and entries into each arm. An increase in open arm exploration suggests anxiolytic properties. [24][25]
Causality: The FST is a widely used screening tool for antidepressant-like activity. [26]A reduction in the time spent immobile is interpreted as an antidepressant effect. This would be relevant if the compound shows significant interaction with serotonin systems.
Protocol:
-
Place a rodent in a cylinder of water from which it cannot escape. [27][28]2. In a pre-test session, the animal will initially struggle and then adopt an immobile posture.
-
24 hours later, administer 1-(3-Cyanobenzyl)piperazine or a vehicle control.
-
Place the animal back in the water for a test session (e.g., 5-6 minutes).
-
Record the duration of immobility. A significant decrease in immobility time compared to the control group suggests antidepressant-like effects. [29][30]
Conclusion: Synthesizing a Coherent Mechanism of Action
By systematically executing this research program, we will generate a comprehensive data package. The convergence of evidence from binding affinities, functional cellular responses, in vivo neurochemical changes, and behavioral outcomes will allow for the confident elucidation of the primary mechanism of action of 1-(3-Cyanobenzyl)piperazine. This structured, hypothesis-driven approach ensures scientific rigor and provides a clear path from molecular interaction to potential therapeutic application.
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- 18. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. Neurological Disorders: Prepulse Inhibition | Taconic Biosciences [taconic.com]
- 22. protocols.io [protocols.io]
- 23. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. rjptsimlab.com [rjptsimlab.com]
- 26. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 27. lasa.co.uk [lasa.co.uk]
- 28. animal.research.wvu.edu [animal.research.wvu.edu]
- 29. Forced swim test in rodents | NC3Rs [nc3rs.org.uk]
- 30. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structural Analysis of 1-(3-Cyanobenzyl)piperazine (CAS 203047-38-5)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the structural analysis of 1-(3-cyanobenzyl)piperazine, a molecule of interest in medicinal chemistry and drug discovery. Drawing upon established analytical principles and field-proven insights, this document will detail the methodologies for its synthesis, purification, and rigorous structural elucidation. We will explore the causal relationships behind experimental choices, ensuring a self-validating system of protocols for trustworthy and reproducible results.
Introduction: The Significance of the Piperazine Moiety
The piperazine ring is a prevalent scaffold in a multitude of clinically significant drugs, valued for its ability to impart favorable pharmacokinetic properties. Its presence can enhance aqueous solubility and oral bioavailability, crucial attributes for effective drug candidates. The specific molecule under consideration, 1-(3-cyanobenzyl)piperazine, incorporates a cyanobenzyl group, which can serve as a key interaction point with biological targets or as a handle for further chemical modification. Understanding the precise three-dimensional structure and physicochemical properties of this compound is paramount for predicting its biological activity and for the rational design of novel therapeutics.
Synthesis and Purification
A plausible and efficient synthesis of 1-(3-cyanobenzyl)piperazine involves the nucleophilic substitution reaction between piperazine and 3-cyanobenzyl halide (e.g., bromide or chloride). This reaction is a well-established method for the N-alkylation of piperazines.
Experimental Protocol: Synthesis of 1-(3-Cyanobenzyl)piperazine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (2 equivalents) in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 equivalents), to the reaction mixture. The base acts as a scavenger for the hydrohalic acid byproduct.
-
Addition of Electrophile: Slowly add a solution of 3-cyanobenzyl bromide (1 equivalent) in the same solvent to the stirred piperazine solution at room temperature.
-
Reaction Progression: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent, to afford the pure 1-(3-cyanobenzyl)piperazine.
Caption: Synthetic workflow for 1-(3-cyanobenzyl)piperazine.
Structural Elucidation: A Multi-Technique Approach
The definitive structural confirmation of 1-(3-cyanobenzyl)piperazine requires a combination of spectroscopic techniques. Each method provides unique and complementary information, leading to an unambiguous assignment of the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For 1-(3-cyanobenzyl)piperazine, Electrospray Ionization (ESI) in positive ion mode is a suitable technique.
Expected Mass Spectrum:
-
Molecular Ion (M+H)⁺: The protonated molecule is expected at m/z 202.13, corresponding to the molecular formula C₁₂H₁₆N₃⁺.
-
Major Fragmentation Pathways: The primary fragmentation is anticipated to occur at the benzylic C-N bond, leading to the formation of the stable tropylium-like ion from the cyanobenzyl moiety (m/z 116) and the piperazine fragment. Further fragmentation of the piperazine ring is also expected.
Caption: Predicted ESI-MS fragmentation of 1-(3-cyanobenzyl)piperazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule.
Expected Chemical Shifts (in CDCl₃, δ in ppm):
-
Aromatic Protons (4H): Multiplets in the range of 7.3-7.6 ppm, corresponding to the protons on the benzene ring.
-
Benzylic Protons (2H): A singlet around 3.5 ppm, corresponding to the -CH₂- group attached to the benzene ring and the piperazine nitrogen.
-
Piperazine Protons (8H): Two broad multiplets or singlets in the range of 2.4-2.9 ppm, corresponding to the four methylene groups of the piperazine ring. The equivalence or non-equivalence of these protons will depend on the rate of ring inversion at the analysis temperature.
-
N-H Proton (1H): A broad singlet, the chemical shift of which is concentration-dependent, typically between 1.5 and 2.5 ppm.
Expected Chemical Shifts (in CDCl₃, δ in ppm):
-
Aromatic Carbons (6C): Signals in the region of 128-140 ppm. The carbon attached to the cyano group will be further downfield.
-
Cyano Carbon (1C): A signal around 118 ppm.
-
Benzylic Carbon (1C): A signal around 63 ppm.
-
Piperazine Carbons (4C): Signals in the range of 45-55 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic Absorptions (in cm⁻¹):
-
N-H Stretch: A weak to medium absorption band around 3300 cm⁻¹.
-
C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorptions below 3000 cm⁻¹.
-
C≡N Stretch (Nitrile): A sharp, medium intensity absorption around 2230 cm⁻¹.
-
C=C Stretch (Aromatic): Absorptions in the 1600-1450 cm⁻¹ region.
-
C-N Stretch: Absorptions in the 1250-1020 cm⁻¹ region.
Potential Biological Significance and Therapeutic Applications
While specific biological data for 1-(3-cyanobenzyl)piperazine is not extensively available in public literature, the piperazine scaffold is a well-known pharmacophore with a broad range of biological activities. Derivatives of piperazine have been reported to exhibit CNS activity (antipsychotic, antidepressant), as well as antimicrobial, and anticancer properties. The cyanobenzyl moiety can act as a hydrogen bond acceptor and participate in π-stacking interactions, which are crucial for binding to various biological targets. This compound could serve as a valuable starting point for the development of novel therapeutic agents.
Conclusion
The structural analysis of 1-(3-cyanobenzyl)piperazine can be comprehensively achieved through a combination of synthesis, purification, and spectroscopic techniques including mass spectrometry, NMR, and IR spectroscopy. The protocols and expected data presented in this guide provide a robust framework for researchers to confidently synthesize and characterize this molecule. The insights into its structural features will be instrumental in guiding future drug discovery and development efforts centered around the versatile piperazine core.
References
- General Synthesis of N-Benzyl Piperazines: A relevant patent describing the general process for preparing N-benzyl piperazine can be found at: Google Patents. (2005). Process for preparing N-benzyl piperazine.
-
Mass Spectrometry of Piperazine Analogs: For an understanding of the fragmentation patterns of piperazine derivatives, refer to: Zhu, N., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link]
- Synthesis of Benzonitrile Derivatives: A patent detailing the synthesis of a related benzonitrile compound can be found at: Google Patents. (2005). Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
- Piperazine Derivatives in Drug Discovery: A patent discussing the use of piperazine derivatives in preparing drugs for CNS disorders is available at: Google Patents. (2016). 3-cyanoanilinoalkylarylpiperazine derivative and use thereof in preparing drugs.
Technical Whitepaper: Pharmacological Characterization & Predictive SAR of 1-(3-Cyanobenzyl)piperazine (3-CBP)
Executive Summary & Chemical Identity[1]
1-(3-Cyanobenzyl)piperazine (herein referred to as 3-CBP ) is a piperazine-based pharmacophore structurally derived from the stimulant 1-benzylpiperazine (BZP). Unlike BZP, which acts primarily as a non-selective monoamine releaser, the introduction of a cyano (-CN) substituent at the meta-position of the aromatic ring significantly alters the molecule's electronic and steric profile.
While 3-CBP retains the core structural requirements for monoamine transporter interaction, it is most notably documented in medicinal chemistry as a privileged scaffold for the design of selective Dopamine D4 receptor antagonists and Sigma-1 receptor ligands . This guide outlines the predictive pharmacological profile of 3-CBP, distinguishing its potential psychostimulant properties from its utility as a high-affinity intermediate in neuropsychiatric drug discovery.
Chemical Data
| Property | Specification |
| IUPAC Name | 3-(piperazin-1-ylmethyl)benzonitrile |
| CAS Number | 203047-38-5 |
| Molecular Formula | C₁₂H₁₅N₃ |
| Molecular Weight | 201.27 g/mol |
| LogP (Predicted) | ~1.3 - 1.6 (Lower than BZP due to polar nitrile) |
| pKa (Piperazine N) | ~9.1 (Secondary amine), ~5.4 (Tertiary amine) |
Predictive Pharmacodynamics: Mechanism of Action
The pharmacological profile of 3-CBP is bifurcated into two distinct pathways: its activity as a monoamine transporter modulator (BZP-like) and its specific affinity for Dopamine D4 receptors.
Monoamine Transporter Interaction (DAT/NET/SERT)
The parent compound, BZP, functions as a substrate-type releaser at the Dopamine (DAT) and Norepinephrine (NET) transporters.[1] The addition of the 3-cyano group introduces an electron-withdrawing effect (
-
Electronic Effect: The electron-withdrawing nature of the nitrile group reduces the electron density on the aromatic ring. In Structure-Activity Relationship (SAR) studies of benzylpiperazines, electron-withdrawing groups (EWGs) in the meta position often sustain DAT affinity but may reduce potency compared to electron-donating groups.
-
Selectivity Shift: Unlike the 3-trifluoromethyl analog (TFMPP), which is a non-selective 5-HT agonist, the 3-cyano group is a "pseudo-halogen." It is predicted to retain DAT/NET selectivity over SERT, potentially resulting in a psychostimulant profile with reduced serotonergic neurotoxicity compared to halogenated analogs.
Dopamine D4 Receptor Antagonism
Research into antipsychotic agents has identified N-benzylpiperazines as key moieties for D4 selectivity. Specifically, Rowley et al. (J. Med. Chem.) utilized the 3-cyanobenzylpiperazine scaffold to construct high-affinity D4 antagonists.
-
Mechanism: The 3-CBP moiety fits into the orthosteric binding site of the D4 receptor. The piperazine nitrogen forms a salt bridge with Asp115 (in TM3), while the cyanobenzyl group occupies a hydrophobic pocket, with the nitrile nitrogen potentially engaging in hydrogen bonding with serine or threonine residues.
Pathway Visualization
The following diagram illustrates the dual-pathway potential of 3-CBP in a synaptic context.
Figure 1: Dual pharmacological pathways of 3-CBP showing transporter inhibition (red) and receptor binding (green).
Synthesis & Purification Protocol
For research applications requiring high-purity 3-CBP, a reductive amination protocol is the industry standard. This method avoids the formation of quaternary ammonium by-products common in direct alkylation.
Reagents
-
3-Cyanobenzaldehyde (CAS 24964-64-5)
-
Piperazine (Anhydrous)
-
Sodium Triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (glacial)
Step-by-Step Methodology
-
Imine Formation:
-
Dissolve 3-cyanobenzaldehyde (1.0 eq) and Piperazine (3.0 eq, excess to prevent bis-alkylation) in DCM (0.1 M concentration).
-
Add Acetic Acid (1.0 eq) to catalyze imine formation.
-
Stir at room temperature for 30 minutes under nitrogen atmosphere.
-
-
Reduction:
-
Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Note: Gas evolution (H₂) may occur; ensure proper venting.
-
Stir the reaction mixture for 12–16 hours at room temperature.
-
-
Quenching & Extraction:
-
Quench reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification:
-
The crude oil typically contains excess piperazine.
-
Column Chromatography: Silica gel; Eluent: DCM/MeOH/NH₄OH (90:9:1).
-
Yield: Target yield is 75–85%.
-
In Vitro Characterization Protocols
To validate the pharmacological profile, the following radioligand binding assays are recommended. These protocols are designed to be self-validating through the use of specific reference standards.
Dopamine D4 Receptor Binding Assay
Objective: Determine the affinity (
-
Source: Human recombinant D4.4 receptors expressed in CHO cells.
-
Radioligand: [³H]YM-09151-2 (0.5 nM).
-
Non-specific Determinant: Clozapine (10 µM).
-
Incubation: 120 mins at 25°C in 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 5 mM MgCl₂, 1 mM EDTA.
-
Validation: The assay is valid if the reference standard Clozapine exhibits a
of ~9–15 nM.
Dopamine Transporter (DAT) Binding Assay
Objective: Assess potential psychostimulant liability.
-
Source: Rat striatal membrane preparations.
-
Radioligand: [³H]WIN 35,428 (2 nM).
-
Non-specific Determinant: GBR-12909 (10 µM).
-
Incubation: 120 mins at 0°C (ice bath) to prevent uptake during binding.
-
Validation: The assay is valid if Cocaine exhibits an
of ~100–300 nM.
ADME & Metabolic Stability Profile
The 3-cyano group confers distinct metabolic advantages over other bioisosteres.
Metabolic Stability[4]
-
Oxidative Resistance: Unlike alkyl groups (e.g., methyl in 3-methylbenzylpiperazine), the nitrile group is resistant to rapid CYP450-mediated hydroxylation. This suggests 3-CBP will have a longer half-life (
) than toluene-derived analogs. -
Hydrolysis: The primary metabolic risk is the hydrolysis of the nitrile (-CN) to the amide (-CONH₂) and subsequently to the carboxylic acid (-COOH). However, aromatic nitriles are generally stable in vivo unless targeted by specific nitrilases.
Predicted Metabolites
-
N-Hydroxylation: Minor pathway at the piperazine nitrogen.
-
N-Dealkylation: Cleavage of the benzyl-piperazine bond (mediated by CYP2D6/3A4), yielding Piperazine and 3-cyanobenzaldehyde .
-
Nitrile Hydrolysis: Formation of 1-(3-Carboxybenzyl)piperazine (highly polar, rapid excretion).
References
-
Rowley, M., et al. (1999). "1-(3-Cyanobenzylpiperidin-4-yl)-5-methyl-4-phenyl-1,3-dihydroimidazol-2-one: a selective high-affinity antagonist for the human dopamine D4 receptor."[2] Journal of Medicinal Chemistry. Link
-
Baumann, M. H., et al. (2004). "Effects of 'Legal X' piperazine analogs on dopamine and serotonin release in rat brain."[1] Annals of the New York Academy of Sciences. Link
- Glennon, R. A., et al. (2002). "Binding of substituted benzylpiperazines at central serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors." Drug and Alcohol Dependence.
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2009). "Risk assessment report of a new psychoactive substance: 1-benzylpiperazine (BZP)." Link
-
ChemicalBook. (2023). "1-(3-Cyanobenzyl)piperazine Product Properties and Safety Data." Link
Sources
1-(3-Cyanobenzyl)piperazine solubility in organic solvents
An In-Depth Technical Guide to the Solubility of 1-(3-Cyanobenzyl)piperazine in Organic Solvents
Authored by a Senior Application Scientist
Abstract
Solubility is a critical physicochemical parameter that profoundly influences the developability of an active pharmaceutical ingredient (API).[1][2][3] For researchers, scientists, and drug development professionals, a comprehensive understanding of an API's solubility profile in various organic solvents is paramount for successful formulation, purification, and synthesis processes.[4][5] This technical guide provides an in-depth analysis of the anticipated solubility of 1-(3-Cyanobenzyl)piperazine, a piperazine derivative of significant interest in medicinal chemistry.[6][7][8] While specific quantitative solubility data for this compound is not extensively published, this guide offers a predictive framework based on its molecular structure and the known properties of related compounds. Furthermore, it details a rigorous, step-by-step experimental protocol for the precise determination of its solubility, empowering researchers to generate reliable data.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a new chemical entity from discovery to a marketable drug is fraught with challenges, with poor physicochemical properties being a primary cause of attrition.[9] Among these, solubility stands out as a crucial determinant of a drug's bioavailability and overall therapeutic efficacy.[1][3] An API must be in a dissolved state to be absorbed and exert its pharmacological effect.[1] Consequently, early and accurate assessment of solubility is not just a regulatory requirement but a cornerstone of rational drug design and development.[2][10]
The piperazine moiety is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of approved drugs due to its favorable physicochemical and pharmacological properties, including its potential to enhance solubility.[7] 1-(3-Cyanobenzyl)piperazine, with its combination of a polar piperazine ring, a semi-polar cyanobenzyl group, and a non-polar benzene ring, presents an interesting case for solubility studies. Understanding its behavior in different organic solvents is essential for:
-
Process Chemistry: Selecting appropriate solvents for synthesis and purification via techniques like column chromatography.[11][12]
-
Formulation Development: Designing stable and effective dosage forms.
-
Preclinical Studies: Preparing solutions for in vitro and in vivo assays.
Physicochemical Profile of 1-(3-Cyanobenzyl)piperazine
A predictive understanding of solubility begins with an analysis of the molecule's structural features.
Structural Features Influencing Solubility:
-
Piperazine Ring: This heterocyclic amine is inherently polar and capable of forming hydrogen bonds with protic solvents. The parent piperazine is highly soluble in water and also soluble in polar organic solvents like ethanol and methanol.[14][15][16]
-
Benzyl Group: The benzyl substituent introduces a significant non-polar, aromatic character to the molecule, which will enhance its solubility in less polar organic solvents.
-
Cyano Group (-C≡N): The nitrile group is polar and can act as a hydrogen bond acceptor. This will contribute to solubility in polar aprotic solvents.
Based on these features, a qualitative prediction of solubility in various organic solvents can be made using the "like dissolves like" principle.[15]
Predicted Solubility Profile
The following table summarizes the inferred qualitative solubility of 1-(3-Cyanobenzyl)piperazine in a range of common organic solvents, based on the analysis of its structural components and the known solubility of related compounds like piperazine and benzylpiperazine.[14][15][17]
| Solvent Classification | Solvent Name | Predicted Solubility | Rationale |
| Polar Protic | Methanol | High | The piperazine and cyano groups can hydrogen bond with methanol. |
| Ethanol | High | Similar to methanol, ethanol's polarity and hydrogen bonding capacity suggest good solubility.[15] | |
| Water | Low to Moderate | While the piperazine moiety is hydrophilic, the non-polar benzyl group will likely limit aqueous solubility.[14][16] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of substances.[15] |
| Acetonitrile | Moderate to High | The polarity of acetonitrile and its ability to interact with the cyano group suggest good solubility. | |
| Acetone | Moderate | The polarity of acetone should allow for moderate dissolution.[15] | |
| Non-Polar | Dichloromethane (DCM) | Moderate to High | The presence of the benzyl group should facilitate solubility in this chlorinated solvent. |
| Diethyl Ether | Low to Moderate | The overall polarity of the molecule may limit solubility in this non-polar solvent. Piperazine itself has poor solubility in diethyl ether.[16] | |
| Hexane | Low | The significant polarity of 1-(3-Cyanobenzyl)piperazine is expected to result in poor solubility in a non-polar alkane.[15] |
Experimental Determination of Solubility: A Validated Protocol
To obtain quantitative solubility data, a rigorous experimental approach is necessary. The shake-flask method is a reliable and widely used technique for determining thermodynamic (equilibrium) solubility.[18]
Materials and Equipment
-
1-(3-Cyanobenzyl)piperazine (purity ≥ 95%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator (e.g., at 25 °C and 37 °C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of 1-(3-Cyanobenzyl)piperazine to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours.[19] It is advisable to determine the time to equilibrium in a preliminary experiment by sampling at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[19]
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant.
-
To separate the dissolved solute from any undissolved solid, either centrifuge the aliquot or filter it through a syringe filter.[19]
-
Immediately dilute the clear filtrate with a known volume of a suitable solvent to prevent precipitation.
-
Analyze the diluted sample by a validated analytical method, such as HPLC, to determine the concentration of 1-(3-Cyanobenzyl)piperazine.
-
-
Quantification:
-
Prepare a series of standard solutions of 1-(3-Cyanobenzyl)piperazine of known concentrations.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.
-
Use the calibration curve to determine the concentration of the compound in the diluted sample.
-
Calculate the solubility by taking into account the dilution factor.
-
Experimental Workflow Diagram
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. biomedpharmajournal.org [biomedpharmajournal.org]
- 4. researchgate.net [researchgate.net]
- 5. physchemres.org [physchemres.org]
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- 7. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ucd.ie [ucd.ie]
- 10. crystallizationsystems.com [crystallizationsystems.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemicalbook.com [chemicalbook.com]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Piperazine - Wikipedia [en.wikipedia.org]
- 17. swgdrug.org [swgdrug.org]
- 18. researchgate.net [researchgate.net]
- 19. who.int [who.int]
Theoretical Binding Affinity of 1-(3-Cyanobenzyl)piperazine: A Computational Whitepaper
Abstract
This technical guide provides a comprehensive framework for determining the theoretical binding affinity of 1-(3-Cyanobenzyl)piperazine, a synthetic compound with potential pharmacological applications. In the absence of extensive empirical data for this specific molecule, this paper outlines a robust, in-silico protocol for identifying and evaluating potential biological targets. We detail a multi-step computational workflow, beginning with target selection based on the known pharmacology of related piperazine derivatives, followed by molecular docking and sophisticated binding free energy calculations using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of novel chemical entities.
Introduction: The Significance of Theoretical Binding Affinity in Drug Discovery
The journey of a novel chemical entity from concept to clinic is fraught with challenges, with a high attrition rate often attributed to suboptimal target engagement and unforeseen off-target effects. Predicting the binding affinity of a small molecule to its protein target is a cornerstone of modern drug discovery, providing critical insights into its potential efficacy and selectivity. Theoretical, or in-silico, methods for determining binding affinity offer a rapid and cost-effective means to screen large numbers of compounds against various biological targets, thereby prioritizing experimental resources for the most promising candidates.
1-(3-Cyanobenzyl)piperazine is a molecule of interest due to the prevalence of the piperazine moiety in a wide array of approved drugs.[1] The piperazine scaffold is a versatile pharmacophore, known to interact with a diverse range of protein targets.[1] This guide will explore the theoretical binding affinity of 1-(3-Cyanobenzyl)piperazine to several plausible protein families, providing a detailed roadmap for its computational evaluation.
Target Identification: A Rationale-Driven Approach
Given the limited specific data on 1-(3-Cyanobenzyl)piperazine, a logical first step is to investigate the known biological targets of structurally related piperazine-containing compounds. This "guilt-by-association" approach allows for the formulation of a rational basis for target selection.
-
GABA-A Receptors: Piperazine itself is a known agonist of γ-aminobutyric acid (GABA) receptors, particularly in nematodes, leading to their paralysis.[2][3][4] This established activity makes GABA-A receptors a primary target of interest for theoretical investigation.
-
Serotonin (5-HT) Receptors: Arylpiperazine derivatives are well-documented ligands for various serotonin receptors.[5] Specifically, derivatives have shown high affinity for 5-HT1A and 5-HT2A receptors, which are implicated in a range of neuropsychiatric conditions.[6][7]
-
Dopamine Receptors: Certain piperazine derivatives also exhibit affinity for dopamine receptors, such as the D4 receptor, which is a target for antipsychotic medications.[7]
-
Androgen Receptor: Some studies have explored piperazine derivatives as anti-proliferative agents targeting the androgen receptor in prostate cancer.[8]
For the purposes of this guide, we will focus on three representative targets: the GABA-A receptor , the 5-HT1A serotonin receptor , and the androgen receptor .
The Computational Workflow: A Step-by-Step Guide
The theoretical determination of binding affinity is a multi-stage process that requires careful preparation of both the ligand and the protein target, followed by docking and subsequent energy calculations.
Ligand and Protein Preparation
Accurate preparation of the molecular structures is a critical prerequisite for reliable docking and binding energy calculations.
Protocol for Ligand Preparation:
-
2D Structure Generation: Draw the 2D structure of 1-(3-Cyanobenzyl)piperazine using a chemical drawing tool such as ChemDraw or MarvinSketch.
-
3D Structure Generation: Convert the 2D structure into a 3D conformation using a program like Open Babel or the builder tools within molecular modeling suites like Maestro (Schrödinger) or MOE (Chemical Computing Group).
-
Ligand Protonation and Tautomeric State Determination: At a physiological pH of 7.4, the piperazine ring is likely to be protonated. Use a tool like Epik (Schrödinger) or the Protonate 3D function in MOE to determine the most probable protonation and tautomeric states.
-
Energy Minimization: Perform an energy minimization of the 3D ligand structure to obtain a low-energy conformation. This can be done using a force field such as OPLS3e or MMFF94.
Protocol for Protein Preparation:
-
PDB Structure Selection: Obtain the crystal structures of the selected targets from the Protein Data Bank (PDB). For this guide, we will use the following as examples:
-
GABA-A Receptor: PDB ID: 6HUP
-
5-HT1A Receptor: PDB ID: 7E2Y
-
Androgen Receptor: PDB ID: 2AX6
-
-
Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands.[9]
-
Adding Hydrogens and Assigning Protonation States: Add hydrogen atoms to the protein structure, as they are typically not resolved in crystal structures.[9] Assign appropriate protonation states to titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH.
-
Structure Refinement: Perform a restrained energy minimization of the protein structure to relieve any steric clashes and optimize the hydrogen-bonding network.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when it binds to a protein target.[10][11]
Protocol for Molecular Docking:
-
Define the Binding Site: Identify the binding site on the protein. This is often the location of the co-crystallized ligand in the original PDB structure. Define a docking grid or box that encompasses this binding site.
-
Ligand Docking: Use a docking program such as AutoDock Vina, Glide (Schrödinger), or GOLD (CCDC) to dock the prepared ligand into the defined binding site of the prepared protein.[12]
-
Pose Analysis: The docking algorithm will generate multiple possible binding poses for the ligand.[10] Analyze these poses based on their docking scores and visual inspection of the interactions with the protein, such as hydrogen bonds and hydrophobic contacts. Select the top-scoring and most plausible binding pose for further analysis.
Binding Free Energy Calculation with MM/PBSA
While docking scores provide a useful initial ranking of binding poses, they are not a direct measure of binding affinity.[13] The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a more rigorous approach to calculate the binding free energy.[14][15][16]
Conceptual Workflow for MM/PBSA:
Caption: MM/PBSA Workflow
Protocol for MM/PBSA Calculation:
-
Molecular Dynamics (MD) Simulation: Perform an MD simulation of the protein-ligand complex obtained from docking.[17] This simulation captures the dynamic nature of the binding event.
-
System Setup: Place the complex in a box of explicit water molecules and add ions to neutralize the system and mimic physiological salt concentration.[17]
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it to ensure stability.[17]
-
Production Run: Run the simulation for a sufficient length of time (e.g., 50-100 nanoseconds) to sample a representative ensemble of conformations.
-
-
Trajectory Analysis: Extract snapshots (frames) from the MD trajectory.
-
Energy Calculations: For each snapshot, calculate the following energy components for the complex, the protein, and the ligand:
-
ΔE_MM (Molecular Mechanics Energy): This includes the internal energy (bond, angle, dihedral) and the intermolecular van der Waals and electrostatic interactions.
-
ΔG_solv (Solvation Free Energy): This is the energy required to transfer the molecule from a vacuum to the solvent. It is composed of a polar component (calculated using the Poisson-Boltzmann or Generalized Born model) and a non-polar component (typically estimated from the solvent-accessible surface area).[18]
-
-
Binding Free Energy (ΔG_bind): The binding free energy is calculated using the following equation:
ΔG_bind = G_complex - (G_protein + G_ligand)
Where G for each species is the sum of the molecular mechanics energy in the gas phase (E_MM) and the solvation free energy (G_solv). The entropy contribution (-TΔS) is often omitted in standard MM/PBSA calculations due to its high computational cost and potential for large errors, providing a relative binding free energy.[16]
Data Presentation and Interpretation
The results of the computational analysis should be presented in a clear and concise manner to facilitate interpretation and comparison between different targets.
Table 1: Predicted Binding Affinities of 1-(3-Cyanobenzyl)piperazine
| Target Protein | PDB ID | Docking Score (kcal/mol) | Predicted ΔG_bind (MM/PBSA) (kcal/mol) | Key Interacting Residues |
| GABA-A Receptor | 6HUP | -7.8 | -45.2 ± 3.5 | Tyr97, Phe158, Thr202 |
| 5-HT1A Receptor | 7E2Y | -8.5 | -52.1 ± 4.1 | Asp116, Ser199, Trp358 |
| Androgen Receptor | 2AX6 | -7.2 | -38.9 ± 2.8 | Gln711, Arg752, Met780 |
(Note: The data presented in this table is hypothetical and for illustrative purposes only.)
Interpretation of Results:
-
Docking Score: A lower docking score generally indicates a more favorable binding pose.
-
ΔG_bind (MM/PBSA): A more negative value for the binding free energy suggests a stronger binding affinity. The standard deviation provides an indication of the variability of the calculated energy across the simulation trajectory.
-
Key Interacting Residues: Identifying the specific amino acid residues that form hydrogen bonds, salt bridges, or hydrophobic interactions with the ligand provides valuable insights into the structural basis of binding and can guide future lead optimization efforts.
Conclusion and Future Directions
This whitepaper has outlined a comprehensive in-silico strategy for evaluating the theoretical binding affinity of 1-(3-Cyanobenzyl)piperazine. By leveraging the known pharmacology of the piperazine scaffold, we have identified plausible biological targets and detailed a robust computational workflow encompassing ligand and protein preparation, molecular docking, and MM/PBSA-based binding free energy calculations. The presented protocols provide a self-validating system for the initial assessment of novel chemical entities in the absence of experimental data.
The theoretical binding affinities generated through this workflow serve as a valuable starting point for further investigation. Promising results should be followed up with experimental validation, such as in vitro binding assays, to confirm the predicted target engagement. Furthermore, the detailed interaction analysis from the docking and MD simulations can inform the design of derivatives with improved potency and selectivity. This iterative cycle of computational prediction and experimental validation is a powerful paradigm in modern drug discovery.
References
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Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. National Center for Biotechnology Information. Available from: [Link]
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End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. ACS Publications. Available from: [Link]
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What is the mechanism of Piperazine?. Patsnap Synapse. Available from: [Link]
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Learn to Use Boltz-2 for Docking and Affinity Predictions. YouTube. Available from: [Link]
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A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
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Computational prediction of protein–protein binding affinities. ResearchGate. Available from: [Link]
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Some pharmacological properties of piperazine. PubMed. Available from: [Link]
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In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines. National Center for Biotechnology Information. Available from: [Link]
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Binding Energy of Single Protein-Inhibitor Complex. g_mmpbsa. Available from: [Link]
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End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Peng's Lab. Available from: [Link]
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Synthesis of piperazines. Organic Chemistry Portal. Available from: [Link]
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Piperazine. Wikipedia. Available from: [Link]
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Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. Available from: [Link]
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Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available from: [Link]
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Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches. arXiv. Available from: [Link]
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Molecular Docking: A powerful approach for structure-based drug discovery. National Center for Biotechnology Information. Available from: [Link]
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Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. National Center for Biotechnology Information. Available from: [Link]
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The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. National Center for Biotechnology Information. Available from: [Link]
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Molecular Simulations: The Fun Way to Predict Binding Affinity. LiteFold. Available from: [Link]
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Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. ResearchGate. Available from: [Link]
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DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available from: [Link]
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Molecular Docking Tutorial. University of Alberta. Available from: [Link]
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MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE. PubMed. Available from: [Link]
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Can anyone help me calculate the free binding energy by MM/PBSA method?. ResearchGate. Available from: [Link]
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Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. MDPI. Available from: [Link]
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A Technical Guide to the Novelty and Therapeutic Potential of Cyanobenzylpiperazine Derivatives
Abstract
The piperazine ring is a quintessential privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically successful drugs.[1][2] Its unique physicochemical properties, including structural rigidity and the presence of two key nitrogen atoms, offer significant advantages in drug design, often improving aqueous solubility and bioavailability.[3] This guide delves into a specific, highly promising subclass: cyanobenzylpiperazine derivatives. The introduction of the cyanobenzyl moiety imparts distinct electronic and steric properties that modulate target affinity, selectivity, and pharmacokinetic profiles. We will explore the synthetic rationale, key methodologies, structure-activity relationships (SAR), and the emerging pharmacological applications of these compounds, with a particular focus on their roles as modulators of central nervous system (CNS) targets.
The Piperazine Scaffold: A Foundation of Pharmacological Versatility
The six-membered piperazine heterocycle is a cornerstone of modern drug discovery, celebrated for its structural and functional versatility.[1][4] Its prevalence is a testament to its ability to confer favorable drug-like properties. The two nitrogen atoms at positions 1 and 4 can be independently functionalized, allowing for precise tuning of a molecule's interaction with biological targets and its absorption, distribution, metabolism, and excretion (ADME) characteristics.[2][3] This has led to the development of piperazine-containing drugs across a vast spectrum of therapeutic areas, including antipsychotics, antidepressants, antihistamines, and anticancer agents.[1][4][5]
The N1 and N4 nitrogens typically have different pKa values, which is crucial for their interaction with physiological environments and for improving the pharmacokinetic profile of drug candidates.[1] This inherent basicity enhances water solubility, a critical factor for oral bioavailability.[1][3]
The Cyanobenzyl Moiety: A Source of Chemical and Biological Novelty
The addition of a cyanobenzyl group to the piperazine scaffold introduces several unique features that medicinal chemists can exploit to achieve desired pharmacological outcomes. The defining component is the nitrile (-C≡N) group, which acts as a potent electron-withdrawing group and a hydrogen bond acceptor.
Key attributes imparted by the cyanobenzyl group include:
-
Modulated Basicity: The electron-withdrawing nature of the cyano group reduces the basicity of the distal piperazine nitrogen, which can fine-tune receptor binding and reduce off-target effects.
-
Enhanced Target Interactions: The nitrile's linear geometry and ability to act as a hydrogen bond acceptor can lead to novel, high-affinity interactions within a receptor's binding pocket.[1]
-
Metabolic Stability: The cyano group is generally resistant to metabolic degradation, which can improve the half-life and overall pharmacokinetic profile of a drug candidate.
-
Dipole Moment Alteration: The strong dipole of the nitrile group alters the overall polarity and electronic distribution of the molecule, influencing its permeability across biological membranes like the blood-brain barrier (BBB).
These properties make cyanobenzylpiperazine derivatives particularly interesting for targeting CNS disorders, where precise modulation of neurotransmitter receptors is paramount.[6]
Synthetic Strategies and Methodologies
The synthesis of cyanobenzylpiperazine derivatives is typically achieved through well-established and robust chemical reactions. The most common approach involves the N-alkylation of a piperazine core with a corresponding cyanobenzyl halide.
General Synthetic Workflow: Nucleophilic Substitution
The primary route involves a standard nucleophilic substitution reaction where a piperazine (which can be mono-protected to ensure selective alkylation) acts as the nucleophile, attacking an electrophilic cyanobenzyl halide (e.g., 2-cyanobenzyl bromide or 4-cyanobenzyl chloride).
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Detailed Experimental Protocol: Synthesis of 1-(2-Cyanobenzyl)piperazine
This protocol provides a self-validating system for synthesizing a model cyanobenzylpiperazine derivative. The choice of a Boc-protecting group is a key experimental decision, as it prevents undesired dialkylation, ensuring a higher yield of the mono-substituted product.
Materials:
-
1-Boc-piperazine
-
2-Cyanobenzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Step-by-Step Methodology:
-
Alkylation:
-
To a solution of 1-Boc-piperazine (1.0 eq) in anhydrous ACN, add anhydrous K₂CO₃ (2.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 2-cyanobenzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the mixture to 60°C and stir overnight under a nitrogen atmosphere.
-
Rationale: The use of a carbonate base is sufficient to deprotonate the piperazine nitrogen without causing side reactions. Acetonitrile is an excellent polar aprotic solvent for this type of SN2 reaction.
-
-
Work-up and Extraction:
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in EtOAc and wash sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude Boc-protected intermediate.
-
-
Deprotection:
-
Dissolve the crude intermediate in DCM.
-
Add TFA (5-10 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Rationale: TFA provides a strong acidic environment necessary to cleave the acid-labile Boc group, liberating the secondary amine.
-
-
Final Purification (Self-Validation):
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize excess acid.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the crude product via column chromatography (silica gel, gradient elution, e.g., DCM/Methanol) to obtain the pure 1-(2-cyanobenzyl)piperazine.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The presence of characteristic peaks for the cyanobenzyl and piperazine protons and the correct molecular ion peak validates the success of the synthesis.
-
Pharmacological Activity and Mechanism of Action
Cyanobenzylpiperazine derivatives have shown significant promise as modulators of dopaminergic and serotonergic receptors, which are critical targets in the treatment of various neuropsychiatric disorders.[7][8] Benzylpiperazine (BZP) itself is known to affect dopamine neurotransmission in a manner similar to psychostimulants.[9][10] The addition of substituents like the cyano group allows for the fine-tuning of this activity.
Targeting Dopamine and Serotonin Receptors
Many neuropsychiatric conditions, such as schizophrenia and depression, involve imbalances in dopamine and serotonin pathways.[8] Arylpiperazine derivatives are well-established ligands for these receptor systems.[7] For example, the antipsychotic action of drugs like aripiprazole is attributed to their activity at D₂ and 5-HT₂ₐ receptors.[7]
The cyanobenzylpiperazine scaffold can be used to design ligands with specific affinity profiles (e.g., agonist, antagonist, or partial agonist) for various dopamine (D₁-D₅) and serotonin (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₆, etc.) receptor subtypes.[11][12][13]
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Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies are crucial for optimizing the potency and selectivity of lead compounds.[3][4] For cyanobenzylpiperazine derivatives, key structural modifications can dramatically alter biological activity.
Key SAR Observations:
-
Position of the Cyano Group: The placement of the nitrile on the benzyl ring (ortho, meta, or para) significantly impacts receptor affinity and selectivity. This is due to the different steric and electronic environments presented to the binding pocket.
-
Substitution on the Benzyl Ring: Adding other substituents (e.g., halogens, methoxy groups) to the benzyl ring can further modulate activity by altering lipophilicity and creating additional contact points with the receptor.[1]
-
Substitution at N4 of Piperazine: The N4 position is a critical point for diversification. Attaching different aryl or heterocyclic groups can tune the molecule's profile, for instance, shifting it from a dopamine-centric to a serotonin-centric ligand.[2]
The table below summarizes hypothetical SAR data for a series of derivatives tested for affinity at the dopamine D₂ receptor.
| Compound ID | R¹ (Benzyl Ring) | R² (Piperazine N4) | D₂ Receptor Affinity (Ki, nM) |
| CBP-01 | 2-Cyano | -H | 85 |
| CBP-02 | 3-Cyano | -H | 150 |
| CBP-03 | 4-Cyano | -H | 45 |
| CBP-04 | 4-Cyano, 2-Chloro | -H | 28 |
| CBP-05 | 4-Cyano | Phenyl | 15 |
| CBP-06 | 4-Cyano | 2-Pyrimidinyl | 8 |
This data is illustrative and serves to demonstrate SAR principles.
From this illustrative data, one can infer that a para-cyano group (CBP-03) is preferred over ortho (CBP-01) or meta (CBP-02) for D₂ affinity. Furthermore, adding an electron-withdrawing chloro group (CBP-04) or a larger aryl substituent at the N4 position (CBP-05, CBP-06) enhances binding affinity, suggesting these modifications improve interaction with the receptor binding site.
Future Directions and Therapeutic Potential
The novelty of cyanobenzylpiperazine derivatives lies in their potential for creating highly selective and potent ligands for CNS targets. The unique electronic properties of the cyano group provide a powerful tool for medicinal chemists to overcome challenges associated with older generations of piperazine drugs, such as off-target effects and poor pharmacokinetic profiles.
Future research in this area should focus on:
-
Expanding SAR Studies: Systematically exploring substitutions on both the cyanobenzyl and N4-aryl moieties to map the chemical space for optimal activity at various CNS receptors.
-
Multi-Target Ligand Design: Developing "magic shotgun" compounds that modulate multiple receptors (e.g., D₂ and 5-HT₂ₐ) in a specific, desired ratio to achieve superior therapeutic efficacy for complex diseases like schizophrenia.[8]
-
Pharmacokinetic Optimization: Fine-tuning the ADME properties of lead compounds to ensure adequate brain penetration and metabolic stability for in vivo applications.
-
Exploration of New Therapeutic Areas: While the primary focus has been on CNS disorders, the diverse biological activities of piperazine derivatives suggest that these compounds could also be explored for anticancer, antimicrobial, or anti-inflammatory applications.[4][14][15]
Conclusion
Cyanobenzylpiperazine derivatives represent a compelling and underexplored class of compounds with significant therapeutic potential. The strategic incorporation of the cyanobenzyl group onto the privileged piperazine scaffold provides a robust framework for developing novel, highly active, and selective drug candidates. Through rational synthetic design, detailed pharmacological evaluation, and comprehensive SAR studies, this chemical class is poised to deliver the next generation of therapeutics, particularly for challenging central nervous system disorders.
References
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- MDPI. (2023). Structure Activity Relationship and Molecular Docking of Some Quinazolines Bearing Sulfamerazine Moiety as New 3CLpro, cPLA2, sPLA2 Inhibitors.
- PubMed. (2015). Acute Effects of the Designer Drugs Benzylpiperazine (BZP) and Trifluoromethylphenylpiperazine (TFMPP) Using Functional Magnetic Resonance Imaging (fMRI) and the Stroop Task--A Pilot Study.
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- Semantic Scholar. (2023). New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands.
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- PubMed. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.
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An In-depth Technical Guide to 1-(3-Cyanobenzyl)piperazine for Research and Development
Introduction: The Strategic Importance of the Piperazine Scaffold
In the landscape of medicinal chemistry and drug discovery, the piperazine ring stands out as a "privileged scaffold."[1][2] This six-membered heterocycle, containing two nitrogen atoms at positions 1 and 4, is a cornerstone in the design of a vast array of therapeutic agents.[3] Its prevalence is not coincidental; the piperazine moiety offers a unique combination of structural rigidity, synthetic versatility, and desirable physicochemical properties. The two nitrogen atoms provide handles for improving pharmacokinetic profiles, such as enhancing aqueous solubility and bioavailability, crucial factors in the development of effective drugs.[1]
This guide focuses on a specific, yet highly versatile derivative: 1-(3-Cyanobenzyl)piperazine . This compound serves as an exemplary research chemical, combining the foundational piperazine core with a cyanobenzyl group. The benzylpiperazine framework is known to interact with central nervous system targets, particularly within the monoamine pathway, while the meta-substituted cyano group offers a reactive point for further chemical elaboration.[4] This document provides an in-depth technical overview of its synthesis, characterization, potential applications, and safe handling, designed for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.
Section 1: Core Chemical and Physical Identity
A precise understanding of a compound's fundamental properties is the bedrock of any research endeavor. 1-(3-Cyanobenzyl)piperazine is identified by a unique set of chemical and physical descriptors.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 203047-38-5 | [5][6][7] |
| Molecular Formula | C12H15N3 | [5][8] |
| Molecular Weight | 201.27 g/mol | [5][6] |
| Synonyms | 3-(1-Piperazinylmethyl)benzonitrile, 3-(Piperazin-1-ylmethyl)benzonitrile | [5][6][7] |
| Predicted Boiling Point | 339.7 ± 27.0 °C | [5] |
| Predicted Density | 1.13 ± 0.1 g/cm³ | [5] |
| Predicted pKa | 9.07 ± 0.10 | [5] |
| Physical Form | Solid | [5] |
| SMILES | C1CN(CCN1)CC2=CC(=CC=C2)C#N | [8] |
| InChI | InChI=1S/C12H15N3/c13-9-11-2-1-3-12(8-11)10-15-6-4-14-5-7-15/h1-3,8,14H,4-7,10H2 | [8] |
Section 2: Synthesis Pathway and Experimental Protocol
The synthesis of 1-(3-Cyanobenzyl)piperazine is most efficiently achieved via reductive amination. This cornerstone reaction of organic chemistry is favored for its high selectivity and operational simplicity, particularly in forming N-C bonds.
Causality of Method Selection: Why Reductive Amination?
Direct alkylation of piperazine with 3-cyanobenzyl halide presents a significant challenge: controlling the degree of substitution. Piperazine possesses two secondary amine nitrogens, and direct alkylation often leads to a mixture of the desired mono-substituted product, the undesired di-substituted product, and unreacted starting material, necessitating difficult purification.[9]
Reductive amination elegantly circumvents this issue. The reaction proceeds in two stages:
-
Imine/Iminium Formation: Piperazine reacts with 3-cyanobenzaldehyde to form an iminium ion intermediate. This initial condensation is typically reversible.
-
Reduction: A mild and selective reducing agent is used to reduce the iminium ion to the final amine product.[10]
The key to success is the choice of reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal for this purpose because it is mild enough not to reduce the starting aldehyde, yet reactive enough to efficiently reduce the in-situ formed iminium ion.[11][12] This selectivity drives the reaction towards the desired mono-alkylated product with high fidelity.
Detailed Experimental Protocol: Synthesis of 1-(3-Cyanobenzyl)piperazine
Self-Validation Principle: This protocol includes an aqueous workup to quench the reaction and remove water-soluble byproducts, followed by a standard purification step to ensure high purity of the final product, verifiable by the analytical methods in Section 3.
-
Vessel Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar, add piperazine (1.1 equivalents) and an anhydrous aprotic solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (approx. 0.2 M concentration relative to the aldehyde). Stir under an inert atmosphere (e.g., Argon or Nitrogen) until the piperazine is fully dissolved.
-
Aldehyde Addition: Add 3-cyanobenzaldehyde (1.0 equivalent) to the solution. Allow the mixture to stir at room temperature for 20-30 minutes to facilitate the formation of the iminium intermediate.
-
Reductant Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 equivalents) portion-wise over 15 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm and ensures a smooth reaction.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight (12-18 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the limiting reagent (3-cyanobenzaldehyde).
-
Quenching and Workup: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane with 1% triethylamine) to afford 1-(3-Cyanobenzyl)piperazine as a pure solid.
Section 3: Analytical Characterization and Quality Control
Confirming the structural integrity and purity of a synthesized chemical is paramount for the reproducibility and validity of subsequent research. A multi-technique approach is standard practice.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. The ¹H NMR spectrum will show characteristic peaks for the aromatic protons of the cyanobenzyl group and the aliphatic protons of the piperazine ring, with specific chemical shifts and integration values confirming the structure.
-
Mass Spectrometry (MS): Typically coupled with Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), this technique confirms the molecular weight of the compound.[13][14] The detection of the correct molecular ion peak (e.g., [M+H]⁺) validates the identity of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing the purity of the final compound.[15] By analyzing the sample against a standard, the purity can be quantified, which should typically be >95% for use in most research applications.
Table 2: Predicted Mass Spectrometry Data for C12H15N3 [8]
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 202.13388 |
| [M+Na]⁺ | 224.11582 |
| [M+K]⁺ | 240.08976 |
| [M-H]⁻ | 200.11932 |
| m/z: mass-to-charge ratio |
Section 4: Pharmacological Context and Research Applications
The true value of 1-(3-Cyanobenzyl)piperazine lies in its potential as a molecular scaffold for drug discovery. The piperazine core is a well-established pharmacophore in a multitude of biologically active compounds.[16][17][18]
The Role of the Piperazine Core
Piperazine derivatives are known to exhibit a wide range of biological activities, including:
-
Central Nervous System (CNS) Activity: Many approved drugs for antipsychotic, antidepressant, and anxiolytic applications contain a piperazine ring, which often interacts with monoaminergic systems (e.g., dopamine and serotonin receptors).[4][13]
-
Antimicrobial and Antifungal Activity: The scaffold is present in various agents designed to combat bacterial and fungal infections.[16]
-
Anticancer Activity: Numerous piperazine-containing compounds have shown antiproliferative effects on cancer cell lines.[1]
The benzylpiperazine (BZP) subclass, to which this compound belongs, has been specifically investigated for its stimulant and euphoric effects, acting on the monoamine pathways.[4][19][20]
Strategic Value of 1-(3-Cyanobenzyl)piperazine in Research
-
Intermediate for CNS Drug Discovery: Given the known pharmacology of benzylpiperazines, this compound is an excellent starting point for synthesizing novel ligands for dopamine, serotonin, or norepinephrine transporters and receptors. The unsubstituted N-4 nitrogen is available for reaction with a wide range of electrophiles to build a library of derivatives for screening.
-
Versatile Chemical Handle: The cyano (nitrile) group is a highly valuable functional group in medicinal chemistry. It can act as a hydrogen bond acceptor in ligand-receptor interactions. More importantly, it can be chemically transformed into other key functional groups, such as:
-
Carboxylic Acid: via hydrolysis.
-
Amine: via reduction.
-
Tetrazole: via reaction with azides, creating a bioisostere for a carboxylic acid. This versatility allows researchers to rapidly explore the structure-activity relationship (SAR) around the phenyl ring.
-
-
Fragment-Based Drug Design: The molecule itself can be considered a valuable fragment for screening against various biological targets. Its defined structure and moderate complexity make it an ideal building block in fragment-based approaches to lead discovery.
Section 5: Safety, Handling, and Storage
As with any research chemical, proper safety protocols are mandatory. The available safety data indicates that 1-(3-Cyanobenzyl)piperazine should be handled with care.[7]
Table 3: GHS Hazard and Precautionary Information [5][6][7]
| Category | Statement |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary - Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Precautionary - Response | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Precautionary - Storage | Store in a well-ventilated place. Keep container tightly closed. Store at room temperature. |
Handling: Researchers should always use this compound within a certified fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Conclusion
1-(3-Cyanobenzyl)piperazine represents more than just a single chemical entity; it is a strategic tool for innovation in drug discovery. Its synthesis is straightforward and high-yielding, and its structure is ripe with potential. The combination of the pharmacologically relevant benzylpiperazine core, a reactive secondary amine, and a versatile cyano handle makes it an exceptionally valuable building block. For research teams aiming to develop novel therapeutics, particularly in the realms of CNS disorders, oncology, and infectious diseases, 1-(3-Cyanobenzyl)piperazine offers a solid and promising foundation upon which to build future discoveries.
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A Toxicological and Safety Assessment of 1-(3-Cyanobenzyl)piperazine: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive toxicological profile of 1-(3-Cyanobenzyl)piperazine (CAS No. 203047-38-5), a substituted piperazine derivative. Due to a notable lack of specific toxicological data for this compound, this document synthesizes available information on the parent piperazine molecule and structurally related benzylpiperazine analogues to construct a predictive safety profile. This guide is intended for researchers, scientists, and drug development professionals to inform safe handling, risk assessment, and the design of future toxicological studies. We will delve into the known hazards of the piperazine class, infer potential metabolic pathways, and outline the necessary experimental protocols to definitively characterize the safety of 1-(3-Cyanobenzyl)piperazine.
Introduction and Current Data Gaps
1-(3-Cyanobenzyl)piperazine is a member of the vast chemical family of piperazine derivatives, a class of compounds with significant pharmacological relevance, demonstrating a wide spectrum of biological activities including antipsychotic, antidepressant, and anxiolytic effects.[1][2] The structure of 1-(3-Cyanobenzyl)piperazine, featuring a cyanobenzyl group attached to a piperazine ring, suggests potential applications in medicinal chemistry and drug discovery.
However, a thorough review of the scientific literature and safety data reveals a critical gap in the specific toxicological data for 1-(3-Cyanobenzyl)piperazine. The primary available safety information comes from a Safety Data Sheet (SDS), which indicates that the compound causes severe skin burns and eye damage (H314) .[3] For most other critical toxicological endpoints, including acute toxicity, genotoxicity, carcinogenicity, and reproductive toxicity, the SDS explicitly states "no data available".[3]
This guide, therefore, adopts a precautionary and predictive approach. By examining the well-documented toxicological profile of the piperazine core and its substituted derivatives, we can infer the likely hazards associated with 1-(3-Cyanobenzyl)piperazine and provide a framework for its empirical toxicological evaluation.
Physicochemical Properties
A foundational understanding of a compound's physicochemical properties is essential for predicting its toxicokinetic behavior.
| Property | Value | Source |
| CAS Number | 203047-38-5 | [3] |
| Molecular Formula | C12H15N3 | [4] |
| Molecular Weight | 201.27 g/mol | [4] |
| Boiling Point | 339.7±27.0 °C (Predicted) | [4] |
| Density | 1.13±0.1 g/cm3 (Predicted) | [4] |
| pKa | 9.07±0.10 (Predicted) | [4] |
The predicted basicity (pKa of 9.07) is characteristic of the piperazine moiety and will influence its absorption and distribution in biological systems.[5]
Inferred Toxicological Profile Based on Piperazine and its Derivatives
The toxicological profile of 1-(3-Cyanobenzyl)piperazine is largely inferred from data on the parent piperazine molecule and its derivatives.
Acute Toxicity
While no specific LD50 data exists for 1-(3-Cyanobenzyl)piperazine, piperazine itself has low acute toxicity in animal models.[6] However, piperazine and its derivatives are known to be corrosive to the skin, eyes, and mucous membranes. The classification of 1-(3-Cyanobenzyl)piperazine as causing severe skin burns and eye damage aligns with this.[3] Ingestion of piperazine can cause severe swelling and damage to delicate tissues.
Metabolism and Pharmacokinetics (Predicted)
The metabolism of 1-(3-Cyanobenzyl)piperazine has not been empirically studied. However, based on related compounds, a predictive metabolic pathway can be proposed. Piperazine and its derivatives are primarily metabolized by the cytochrome P450 (CYP) enzyme system in the liver.[7]
Key metabolic pathways for benzylpiperazine (BZP), a close structural analog, include:
-
Aromatic Hydroxylation: The benzyl ring is a likely site for hydroxylation, a common phase I metabolic reaction. Studies on BZP have identified p-hydroxy-BZP and m-hydroxy-BZP as major metabolites.[8]
-
N-Dealkylation: The bond between the piperazine nitrogen and the benzyl group may be cleaved, leading to the formation of piperazine and 3-cyanobenzaldehyde. This is a common metabolic route for many arylpiperazine drugs.[9]
-
Piperazine Ring Degradation: The piperazine ring itself can be metabolically degraded.[10]
-
Phase II Conjugation: The hydroxylated metabolites are likely to undergo phase II conjugation with glucuronic acid or sulfate to facilitate excretion.[11]
The specific CYP isozymes involved in the metabolism of 1-(3-Cyanobenzyl)piperazine are unknown, but CYP3A4 and CYP2D6 are frequently implicated in the metabolism of other piperazine derivatives.[9]
Caption: Predicted Metabolic Pathway
Genotoxicity and Carcinogenicity
There is no data on the genotoxicity or carcinogenicity of 1-(3-Cyanobenzyl)piperazine. Piperazine itself is generally considered not to be genotoxic.[6] However, a significant concern with secondary amines like piperazine is the potential for in vivo nitrosation to form N-nitroso compounds, which are known to be mutagenic and carcinogenic in rodents.[6] Given this, the potential for 1-(3-Cyanobenzyl)piperazine to form N-nitroso derivatives under physiological conditions warrants investigation.
Reproductive and Developmental Toxicity
Piperazine is classified as a substance suspected of damaging fertility or the unborn child. A human case report has associated piperazine exposure during pregnancy with birth defects, although a causal link could not be definitively established. Animal studies with piperazine have shown reductions in fecundity.[6] Therefore, 1-(3-Cyanobenzyl)piperazine should be handled with extreme caution by individuals of reproductive age, and its effects on reproduction and development require experimental evaluation.
Neurotoxicity
Many piperazine derivatives exhibit central nervous system activity.[1] Reported toxic effects of some piperazine derivatives include agitation, anxiety, and seizures.[7] The mechanism of neurotoxicity for piperazine has been suggested to involve antagonism of GABA receptors.[6] The potential for 1-(3-Cyanobenzyl)piperazine to induce neurotoxic effects is currently unknown.
Sensitization
Piperazine is a known skin and respiratory sensitizer.[6] This suggests a potential for 1-(3-Cyanobenzyl)piperazine to also act as a sensitizer, and appropriate personal protective equipment should be used to avoid dermal and inhalation exposure.
Proposed Experimental Protocols for Toxicological Characterization
To address the existing data gaps, a tiered approach to toxicological testing is recommended. The following are key experimental workflows that would provide the necessary data for a comprehensive risk assessment of 1-(3-Cyanobenzyl)piperazine.
In Vitro Genotoxicity Assays
-
Bacterial Reverse Mutation Assay (Ames Test): This is a standard initial screen for mutagenicity.
-
Strains: Use a standard set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).
-
Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from induced rat liver) to detect mutagens that require bioactivation.
-
Procedure: Expose the bacterial strains to a range of concentrations of 1-(3-Cyanobenzyl)piperazine.
-
Endpoint: Measure the frequency of reverse mutations to prototrophy. A significant, dose-dependent increase in revertant colonies indicates a mutagenic potential.
-
-
In Vitro Mammalian Cell Micronucleus Test: This assay detects chromosomal damage.
-
Cell Line: Use a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or human peripheral blood lymphocytes).
-
Treatment: Expose the cells to various concentrations of the test compound with and without metabolic activation.
-
Endpoint: Score the frequency of micronuclei in binucleated cells. An increase in micronuclei indicates clastogenic or aneugenic activity.
-
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A Technical Guide to the Laboratory Stability of 1-(3-Cyanobenzyl)piperazine
This guide provides an in-depth technical analysis of the stability of 1-(3-Cyanobenzyl)piperazine under typical laboratory conditions. It is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. This document outlines the key chemical features of the molecule, explores potential degradation pathways, and provides robust, field-tested protocols for assessing its stability.
Introduction: Understanding the Molecule
1-(3-Cyanobenzyl)piperazine is a disubstituted piperazine derivative. The core structure consists of a piperazine ring, a flexible and conformationally significant scaffold in many active pharmaceutical ingredients, linked via a methylene bridge to a cyanobenzyl group. The chemical stability of this molecule is paramount for its reliable use in research and development, ensuring the integrity of experimental data and the quality of synthesized materials.
The piperazine moiety, a six-membered ring containing two nitrogen atoms at opposite positions, is known for its relative thermal stability.[1][2][3] However, like other secondary amines, it is susceptible to oxidative and hydrolytic degradation.[4] The benzyl group, while generally stable, can be a site for oxidation, particularly at the benzylic carbon. The presence of an electron-withdrawing cyano group on the phenyl ring can influence the electronic properties of the entire molecule, potentially impacting its degradation profile.
Predicted Stability Profile and Degradation Pathways
Based on the constituent functional groups and general knowledge of piperazine chemistry, we can anticipate several potential degradation pathways for 1-(3-Cyanobenzyl)piperazine under various laboratory stressors.
Hydrolytic Degradation
The piperazine ring itself is generally resistant to hydrolysis. However, extreme pH conditions can promote degradation.[4] The nitrile (cyano) group on the benzyl ring is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the formation of a carboxylic acid or an amide intermediate.
-
Acid-catalyzed hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid, forming 3-(piperazin-1-ylmethyl)benzoic acid.
-
Base-catalyzed hydrolysis: The nitrile group can be hydrolyzed to a carboxylate salt.
Oxidative Degradation
Oxidation is a primary degradation pathway for piperazine-containing compounds.[1][5] The tertiary amine of the piperazine ring is a likely site for oxidation, potentially leading to N-oxide formation. The benzylic carbon is also susceptible to oxidation, which could lead to the formation of a ketone or cleavage of the benzyl group.
-
N-Oxidation: The nitrogen atoms in the piperazine ring can be oxidized to form N-oxides.
-
Benzylic Oxidation: The methylene bridge can be oxidized to a carbonyl group, yielding 1-(3-cyanobenzoyl)piperazine.
-
Ring Opening: Oxidative conditions can also lead to the opening of the piperazine ring.
Photodegradation
Exposure to light, particularly UV radiation, can induce degradation. Aromatic compounds and compounds with heteroatoms like nitrogen can absorb UV light, leading to the formation of reactive species and subsequent degradation. The solid form of piperazine has been noted to darken upon exposure to light.[6]
Thermal Degradation
Piperazine and its derivatives are known to be relatively stable at elevated temperatures.[1][2][3][7] However, prolonged exposure to high temperatures can lead to degradation, potentially through complex reaction pathways including ring opening and polymerization.[2]
Recommended Storage and Handling
To ensure the long-term stability of 1-(3-Cyanobenzyl)piperazine, proper storage and handling are crucial. Based on the stability of similar benzylpiperazines, which are more stable than their phenylpiperazine counterparts, the following conditions are recommended.[8]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) or -20 °C (Frozen) for long-term storage.[8] | Minimizes thermal degradation and slows down potential hydrolytic and oxidative reactions. |
| Light | Store in a light-resistant container (e.g., amber vial).[6] | Protects against photolytic degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes contact with atmospheric oxygen, reducing the risk of oxidative degradation. |
| Form | Store as a solid if possible. | Solid-state is generally more stable than solutions. |
Experimental Workflow for Stability Assessment
A comprehensive stability study for 1-(3-Cyanobenzyl)piperazine should involve forced degradation studies to identify potential degradation products and develop stability-indicating analytical methods.
Caption: Experimental workflow for assessing the stability of 1-(3-Cyanobenzyl)piperazine.
Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.[9]
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of 1-(3-Cyanobenzyl)piperazine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: Analyze the stressed samples, along with a control sample (unstressed), using a suitable analytical technique such as LC-MS/MS or GC-MS to identify and quantify the parent compound and any degradation products.
Development of a Stability-Indicating Analytical Method
A stability-indicating method is crucial for accurately measuring the concentration of the active compound in the presence of its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is a common choice.
Example HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at a suitable wavelength (determined by UV scan) or MS |
The method should be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.
Long-Term Stability Study
Once a validated stability-indicating method is in place, a long-term stability study should be initiated to determine the shelf-life of 1-(3-Cyanobenzyl)piperazine under recommended storage conditions.
Protocol:
-
Store aliquots of the compound under the recommended conditions (e.g., 2-8°C, protected from light).
-
At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months), analyze a sample using the validated stability-indicating method.
-
Monitor for any significant decrease in the parent compound concentration or the appearance of degradation products.
Potential Degradation Products and Their Identification
The identification of degradation products is critical for understanding the stability profile. Mass spectrometry is a powerful tool for this purpose.
Caption: Predicted degradation pathways for 1-(3-Cyanobenzyl)piperazine.
The mass fragmentation patterns of benzylpiperazine derivatives typically show a characteristic loss of the piperazine moiety.[10] For 1-(3-Cyanobenzyl)piperazine, the molecular ion peak would be expected, along with fragment ions corresponding to the cyanobenzyl cation and the piperazine ring. Degradation products would exhibit different molecular weights and fragmentation patterns, allowing for their identification.
Conclusion
While 1-(3-Cyanobenzyl)piperazine is expected to exhibit reasonable stability under controlled laboratory conditions, it is susceptible to degradation through hydrolysis of the nitrile group and oxidation of the piperazine ring and benzylic carbon. A thorough understanding of these potential degradation pathways, coupled with the implementation of appropriate storage conditions and the use of validated stability-indicating analytical methods, is essential for ensuring the integrity and reliability of this compound in research and drug development.
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1-Benzylpiperazine and other Piperazine-based Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Ochedi, F., et al. (2022). Oxidative Degradation of Piperazine in Potassium Hydroxide Solution for Co2 Absorption Processes. ResearchGate. Retrieved from [Link]
-
Thermal degradation of piperazine and its structural analogs. (2012). ResearchGate. Retrieved from [Link]
-
Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (n.d.). University of Texas at Austin. Retrieved from [Link]
-
Stability of Synthetic Piperazines in Human Whole Blood. (2018). PubMed. Retrieved from [Link]
-
Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. (n.d.). ResearchGate. Retrieved from [Link]
-
Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (2021). MDPI. Retrieved from [Link]
-
BZP/piperazines drug profile. (n.d.). European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Retrieved from [Link]
-
Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. (2011). Malaysian Journal of Chemistry. Retrieved from [Link]
-
Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. (2011). ResearchGate. Retrieved from [Link]
-
Benzylpiperazine. (n.d.). Wikipedia. Retrieved from [Link]
-
Piperazine. (n.d.). PubChem. Retrieved from [Link]
-
Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. (2014). The University of Texas at Austin. Retrieved from [Link]
-
Oxidation of piperazine in post-combustion carbon capture. (2017). The University of Texas at Austin. Retrieved from [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime (UNODC). Retrieved from [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2018). Asian Journal of Research in Chemistry. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. researchgate.net [researchgate.net]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 8. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ajrconline.org [ajrconline.org]
- 10. mdpi.com [mdpi.com]
molecular weight and formula of 1-(3-Cyanobenzyl)piperazine
Chemo-Structural Profiling & Synthetic Utility
Abstract
This technical guide provides a comprehensive structural and synthetic analysis of 1-(3-Cyanobenzyl)piperazine , a critical intermediate in the development of neuroactive pharmaceutical agents. We examine its physicochemical properties, detail a self-validating synthetic protocol designed to minimize common bis-alkylation impurities, and provide analytical standards for quality assurance. This document is intended for medicinal chemists and process development scientists.
Part 1: Chemo-Structural Identity
1-(3-Cyanobenzyl)piperazine serves as a privileged scaffold, combining the lipophilic, electron-withdrawing nature of the cyanobenzyl group with the hydrophilic, basic piperazine ring. This amphiphilic character makes it an ideal "linker" moiety in GPCR ligand design.
Physicochemical Constants
| Property | Value | Note |
| Chemical Name | 1-(3-Cyanobenzyl)piperazine | IUPAC: 3-(piperazin-1-ylmethyl)benzonitrile |
| CAS Number | 203047-38-5 | Primary identifier for free base |
| Molecular Formula | ||
| Molecular Weight | 201.27 g/mol | Monoisotopic Mass: 201.1266 Da |
| Physical State | Viscous oil or low-melting solid | Often handled as HCl salt for stability |
| pKa (Calc) | ~9.1 (Piperazine | Basic secondary amine |
| Boiling Point | ~340°C (Predicted) | Decomposes before boiling at atm pressure |
Structural Identifiers
-
SMILES: C1CN(CCN1)CC2=CC(=CC=C2)C#N
-
InChIKey: XDYXEYUQBGLAOZ-UHFFFAOYSA-N[1]
Part 2: Synthetic Architecture
Core Directive: The synthesis of mono-substituted piperazines is prone to a specific failure mode: bis-alkylation . If the stoichiometry is not strictly controlled, the highly nucleophilic secondary amine product will compete with the starting piperazine, leading to the formation of the symmetric impurity
The "High-Dilution / High-Equivalency" Protocol
To ensure high fidelity to the mono-substituted product, this protocol utilizes a 5:1 molar excess of piperazine . This kinetic control ensures that the electrophile (benzyl bromide) statistically encounters unsubstituted piperazine rather than the product.
Reagents:
-
Electrophile: 3-(Bromomethyl)benzonitrile (CAS: 28188-41-2)
-
Nucleophile: Piperazine (Anhydrous)
-
Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: Dissolve 5.0 equivalents of anhydrous piperazine in MeCN (0.2 M concentration relative to piperazine). Ensure vigorous stirring.
-
Addition: Dissolve 1.0 equivalent of 3-(Bromomethyl)benzonitrile in a minimal volume of MeCN. Add this solution dropwise to the piperazine solution over 60 minutes at
.-
Expert Insight: Slow addition prevents localized high concentrations of the electrophile, suppressing bis-alkylation.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM with 1%
). -
Workup (Purification by Extraction):
-
Evaporate the solvent in vacuo.
-
Resuspend the residue in DCM and water.
-
Critical Wash: The excess piperazine is highly water-soluble. Wash the organic layer 3x with water to remove unreacted piperazine.
-
Dry organic layer over
, filter, and concentrate.
-
-
Salt Formation (Optional): Treat the crude oil with 4M HCl in dioxane to precipitate the dihydrochloride salt, which is easier to handle and store.
Reaction Pathway Visualization
The following diagram maps the synthetic logic and impurity control points.
Caption: Kinetic control strategy using excess piperazine to suppress bis-alkylation side reactions.
Part 3: Analytical Validation
Trustworthiness in chemical synthesis requires rigorous structural confirmation. The following data points serve as release criteria for the compound.
1. Proton NMR (
-NMR, 400 MHz,
)
-
Aromatic Region (
7.4 - 7.7 ppm): You should observe a distinct pattern for the 3-substituted benzene ring (singlet, doublet, triplet, doublet pattern). -
Benzylic Position (
~3.5 ppm): A sharp singlet integrating to 2H ( ). -
Piperazine Ring:
-
~2.4 ppm (Broad triplet, 4H,
adjacent to benzyl). -
~2.9 ppm (Broad triplet, 4H,
adjacent to secondary amine). -
Note: If the peaks at 2.4 and 2.9 are symmetric and identical, check for bis-alkylation.
-
~2.4 ppm (Broad triplet, 4H,
2. Mass Spectrometry (ESI-MS)
-
Target Ion:
-
Expected m/z: 202.13
-
Fragmentation: In MS/MS, expect a major fragment at m/z 116 (cyanobenzyl cation) due to the cleavage of the benzylic C-N bond.
Part 4: Pharmacophore Utility
1-(3-Cyanobenzyl)piperazine is not merely a reagent; it is a pharmacophore building block. The 3-cyano group acts as a bioisostere for carbonyls or halogens, providing metabolic stability while maintaining hydrogen bond acceptor capability.
Common Applications:
-
Dopamine/Serotonin Modulators: The benzyl-piperazine motif is foundational in D2/5-HT receptor antagonists.
-
Histamine H3 Antagonists: Used to link the core aromatic region to the basic amine required for receptor binding.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2757948, 1-(3-cyanobenzyl)piperazine. Retrieved from [Link]
-
Chao, B. et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines.[2] PubMed Central. Retrieved from [Link]
Sources
Pharmacological Characterization of 1-(3-Cyanobenzyl)piperazine: A Technical Framework for Serotoninergic Profiling
Executive Summary
This technical guide outlines the systematic investigation of 1-(3-Cyanobenzyl)piperazine (3-CN-BZP) as a serotonin (5-HT) receptor ligand. While piperazine scaffolds are ubiquitous in psychopharmacology (e.g., trazodone, aripiprazole), the specific addition of a 3-cyano group to the benzyl moiety introduces unique electronic and steric properties. This guide provides a self-validating framework for synthesizing, screening, and profiling this molecule, moving from in silico prediction to in vitro functional validation.
Part 1: Structural Rationale & Synthesis[1][2]
Pharmacophore Analysis
The 1-(3-Cyanobenzyl)piperazine molecule consists of two distinct pharmacophores linked by a methylene bridge:
-
The Piperazine Ring: A secondary amine acting as the primary basic center (pKa ~9.8), essential for an ionic interaction with the conserved Aspartate (Asp3.32) residue in the orthosteric binding pocket of aminergic GPCRs.
-
The 3-Cyanobenzyl Group: The cyano group (-C≡N) acts as a bioisostere for halogens (like the chloro- group in m-chlorophenylpiperazine, mCPP) but possesses strong electron-withdrawing properties and a significant dipole moment. This likely influences selectivity between 5-HT1A (anxiolytic target) and 5-HT2A (psychedelic/antipsychotic target) receptors.
Chemical Synthesis Protocol
To ensure assay reliability, the compound must be synthesized with >98% purity. The Reductive Amination route is preferred over direct alkylation to minimize the formation of the symmetrical bis-benzyl byproduct.
Reaction Scheme (DOT Visualization):
Figure 1: Reductive amination pathway designed to maximize mono-substitution.
Step-by-Step Protocol:
-
Reagents: Dissolve 3-cyanobenzaldehyde (1.0 eq) in anhydrous Methanol (MeOH).
-
Amine Addition: Add Piperazine anhydrous (5.0 eq). Note: The large excess is critical to prevent the product from reacting with another aldehyde molecule.
-
Imine Formation: Stir at room temperature for 2 hours under nitrogen atmosphere.
-
Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH4, 1.5 eq) portion-wise over 30 minutes.
-
Workup: Quench with 1M HCl (carefully) to decompose excess borohydride. Basify to pH 12 with NaOH. Extract with Dichloromethane (DCM).
-
Purification: The free base is an oil.[1] Convert to the dihydrochloride salt using HCl in diethyl ether for crystallization.
-
Quality Control: Confirm structure via 1H-NMR and purity via HPLC (>98% required for binding assays).
-
Part 2: In Silico Molecular Modeling
Before consuming reagents, in silico docking predicts the binding mode.
Homology Modeling
Using the crystal structure of the 5-HT1A receptor (PDB: 7E2X) or 5-HT2A receptor (PDB: 6A93) as templates:
-
Ligand Preparation: Energy minimize 3-CN-BZP using DFT (B3LYP/6-31G*) to determine the lowest energy conformer of the benzyl-piperazine torsion angle.
-
Docking Grid: Center the grid on the orthosteric pocket (defined by Asp3.32 and Phe6.52).
-
Hypothesis: The protonated nitrogen of the piperazine will salt-bridge with Asp3.32. The 3-cyanobenzyl group should occupy the hydrophobic pocket, potentially interacting with Phe6.52 via pi-pi stacking. The cyano group may form a hydrogen bond with Ser5.46 (in 5-HT2A) or Thr5.39.
Part 3: In Vitro Radioligand Binding Assays
This section defines the "Gold Standard" method for determining affinity (
Experimental Design
We will screen against 5-HT1A and 5-HT2A to determine selectivity.
Table 1: Radioligand Binding Conditions
| Parameter | 5-HT1A Assay | 5-HT2A Assay |
| Source Tissue | CHO-K1 cells expressing h5-HT1A | HEK-293 cells expressing h5-HT2A |
| Radioligand | [³H]-8-OH-DPAT (0.5 nM) | [³H]-Ketanserin (1.0 nM) |
| Non-Specific | 10 µM Serotonin (5-HT) | 10 µM Methysergide |
| Incubation | 60 min @ 25°C | 60 min @ 37°C |
| Buffer | 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 | 50 mM Tris-HCl, 4 mM CaCl₂, pH 7.4 |
Protocol Execution
-
Membrane Prep: Homogenize cells in ice-cold buffer. Centrifuge at 40,000 x g. Resuspend pellet.[2]
-
Competition: Incubate membranes with the radioligand and varying concentrations of 3-CN-BZP (
M to M). -
Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Counting: Measure radioactivity via liquid scintillation counting.
Data Analysis
Calculate the
Where
Part 4: Functional Characterization (GTPγS)
Binding affinity (
[³⁵S]GTPγS Binding Assay
Since 5-HT1A is
Signaling Pathway Visualization (DOT):
Figure 2: Mechanism of the functional GTPγS assay for Gi-coupled receptors.
Interpretation
-
Agonist: Increases [³⁵S]GTPγS binding dose-dependently.
-
Antagonist: No change in basal binding, but inhibits the effect of a standard agonist (e.g., 5-HT).
-
Inverse Agonist: Decreases basal binding (if the receptor has constitutive activity).
Part 5: Metabolic Stability & Safety
The cyano group is metabolically robust but can be susceptible to hydrolysis to a carboxylic acid or reduction.
-
Microsomal Stability Assay: Incubate 3-CN-BZP (1 µM) with human liver microsomes and NADPH.
-
Analysis: Quench aliquots at 0, 15, 30, and 60 min. Analyze via LC-MS/MS.
-
Metabolite ID: Look for mass shifts corresponding to:
-
Hydroxylation (+16 Da).
-
N-dealkylation (Loss of benzyl group).
-
Hydrolysis of Cyano to Amide (+18 Da) or Acid (+19 Da).
-
References
-
Glennon, R. A., et al. (1989).[3] Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. European Journal of Pharmacology.
-
National Institute of Mental Health (NIMH). (n.d.). Psychoactive Drug Screening Program (PDSP) Assay Protocols. University of North Carolina.
-
Organic Syntheses. (1956). 1-Benzylpiperazine. Org.[4] Synth. 1956, 36, 14.
-
PubChem. (n.d.). Serotonin Receptor Signaling Pathways.[5] National Library of Medicine.
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.
Sources
Methodological & Application
in vitro assay protocols for 1-(3-Cyanobenzyl)piperazine
Application Note: AN-CBP-2026
Profiling 1-(3-Cyanobenzyl)piperazine: A Fragment-Based Approach for GPCR Ligand Discovery
Executive Summary
1-(3-Cyanobenzyl)piperazine represents a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore for aminergic G Protein-Coupled Receptors (GPCRs), specifically Dopamine (D2/D4) and Serotonin (5-HT) subtypes. While often utilized as a synthetic intermediate, its intrinsic biological activity necessitates rigorous profiling to understand its contribution to binding affinity and metabolic liability in fragment-based drug design (FBDD).
This application note provides validated in vitro protocols for characterizing this moiety. Unlike standard small-molecule screens, these protocols are optimized for secondary amine fragments , addressing specific challenges in solubility, pH-dependent ionization, and metabolic N-oxidation.
Chemical Handling & Quality Control
Rationale: The piperazine ring is a secondary amine (
Protocol A: Stock Solution Preparation
-
Objective: Create a stable 10 mM stock free of micro-precipitates.
-
Reagents:
-
1-(3-Cyanobenzyl)piperazine (Free base or HCl salt).
-
Anhydrous DMSO (Sigma-Aldrich, HPLC grade).
-
-
Procedure:
-
Calculate Mass: For the free base (MW: ~201.27 g/mol ), weigh 2.01 mg for every 1 mL of DMSO.
-
Dissolution: Vortex for 60 seconds. If using the HCl salt, sonicating at 37°C for 5 minutes is mandatory to break the crystal lattice.
-
QC Check: Inspect for "schlieren" lines (swirls), indicating incomplete solvation.
-
Storage: Aliquot into amber glass vials (polypropylene absorbs lipophilic amines). Store at -20°C. Discard after 3 freeze-thaw cycles.
-
Primary Assay: GPCR Radioligand Binding (Membrane)
Target: Dopamine D2 Receptor (High Homology Target) Mechanism: Competitive displacement of a radiolabeled antagonist.
Scientific Logic
The 3-cyanobenzyl group mimics the lipophilic "tail" required for the orthosteric binding pocket of D2/D3 receptors, while the piperazine nitrogen interacts with the conserved Aspartate (Asp3.32) residue via an ionic bond. This assay quantifies that affinity (
Materials
-
Membranes: CHO-K1 cells overexpressing human D2 receptor.
-
Radioligand: [³H]-Methylspiperone (0.5 nM final conc).
-
Reference Ligand: Haloperidol (10 µM for non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, pH 7.4.
Step-by-Step Protocol
-
Plate Setup: Use 96-well GF/B filter plates pre-soaked in 0.3% Polyethyleneimine (PEI) for 1 hour. PEI reduces the "sticky" non-specific binding of the piperazine scaffold to the plastic.
-
Incubation Mix:
-
25 µL Assay Buffer.
-
25 µL Test Compound (1-(3-Cyanobenzyl)piperazine) in serial dilution (10 µM to 0.1 nM).
-
25 µL [³H]-Methylspiperone.
-
25 µL Membrane suspension (5-10 µg protein/well).
-
-
Equilibrium: Incubate for 60 minutes at 25°C. Note: Do not incubate at 37°C, as piperazines can induce receptor internalization if the membrane integrity is compromised.
-
Termination: Rapid vacuum filtration using a cell harvester. Wash 3x with ice-cold wash buffer.
-
Readout: Add 50 µL liquid scintillant and count on a MicroBeta counter.
Data Analysis
Calculate
Secondary Assay: Functional Calcium Flux (Cell-Based)
Rationale: Binding does not equal function. We must determine if the molecule acts as an agonist , antagonist , or inverse agonist . The cyanobenzyl group often confers antagonist properties by sterically hindering the receptor's conformational shift.
Workflow Visualization
Figure 1: Calcium Flux Workflow. The "Antagonist Mode" (dashed red line) is the primary screen for this scaffold, requiring pre-incubation before the dopamine challenge.
Protocol
-
Cell Seeding: 20,000 cells/well in black-wall, clear-bottom 384-well plates.
-
Dye Loading: Remove media. Add 20 µL Fluo-4 AM dye in HBSS buffer + 2.5 mM Probenecid (prevents dye efflux). Incubate 45 mins.
-
Compound Addition: Add 10 µL of 1-(3-Cyanobenzyl)piperazine (3x concentration). Incubate 15 mins at RT.
-
Stimulation (Antagonist Mode): Inject EC₈₀ concentration of Dopamine.
-
Detection: Monitor fluorescence kinetics (FLIPR or FlexStation) for 120 seconds.
-
Interpretation: A reduction in Dopamine-induced calcium spike indicates antagonism.
ADME Profiling: Metabolic Stability
Critical Insight: The piperazine ring is a metabolic "hotspot." Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) frequently attack the secondary amine (N-oxidation) or the benzylic carbon (hydroxylation).
Microsomal Stability Protocol
-
Reaction System:
-
Test Compound: 1 µM.
-
Microsomes: Human Liver Microsomes (HLM), 0.5 mg/mL.
-
Cofactor: NADPH regenerating system.
-
-
Time Points: 0, 5, 15, 30, 60 minutes.
-
Quenching: Add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
Analysis: LC-MS/MS.
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.
-
Transition: Monitor parent mass [M+H]⁺ ~202.13 Da.
-
Expected Outcome:
The 3-cyano group is generally metabolically stable (resistant to hydrolysis). However, if rapid clearance is observed (
Data Reporting Standards
When documenting results for this compound, adhere to the following table structure to ensure comparability across datasets.
| Parameter | Assay Type | Value (Example) | Unit | Significance |
| Solubility | Kinetic (PBS pH 7.4) | > 100 | µM | High solubility (Fragment-like) |
| D2 Affinity | Radioligand ( | 150 | nM | Moderate binder (Lead-like) |
| Function | Ca2+ Flux ( | 450 | nM | Functional Antagonist |
| Stability | HLM ( | 42 | min | Moderate Clearance |
References
-
Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2025). PubMed Central. A comprehensive review of the piperazine scaffold's binding modes. [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. (2026). PMC. Analysis of synthetic routes and metabolic considerations for piperazines. [Link]
-
Assay Guidance Manual: In Vitro Binding Assays. NCBI Bookshelf. Gold-standard protocols for radioligand binding. [Link]
Application Note: 1-(3-Cyanobenzyl)piperazine as a Privileged Scaffold in GPCR Ligand Discovery
Abstract & Core Utility
1-(3-Cyanobenzyl)piperazine (CAS: 203047-38-5) serves as a critical privileged scaffold in modern neuroscience research, particularly in the development of ligands for Class A G-Protein Coupled Receptors (GPCRs). Its structural motif—an aryl-piperazine connected via a methylene bridge—mimics the pharmacophore of numerous psychoactive agents, including atypical antipsychotics and anxiolytics.
This guide details the application of 1-(3-Cyanobenzyl)piperazine in Fragment-Based Drug Discovery (FBDD) . Specifically, it addresses its utility as a starting block for synthesizing high-affinity antagonists for the Dopamine D4 receptor and modulators of Serotonin (5-HT) receptors . Researchers utilize this compound to probe the orthosteric binding pockets of monoaminergic receptors, leveraging the cyano group as a hydrogen-bond acceptor to map polar regions within the receptor crevice.
Mechanistic Insight: The "Privileged Scaffold" Hypothesis
In neuropharmacology, the aryl-piperazine moiety is ubiquitous. The specific addition of a 3-cyano group on the benzyl ring confers unique electronic and steric properties:
-
Electronic Effect: The cyano group (
) is electron-withdrawing, altering the pKa of the piperazine nitrogen and influencing bioavailability and blood-brain barrier (BBB) penetration. -
Binding Interaction: The nitrile nitrogen acts as a weak hydrogen bond acceptor, often interacting with serine or threonine residues (e.g., Ser197 in D4 receptors) deep within the transmembrane bundle.
-
Selectivity Filter: Meta-substitution (3-position) often improves selectivity for D4 over D2 receptors compared to para-substitution, avoiding extrapyramidal side effects associated with D2 blockade.
Visualization: Pharmacophore Mapping
The following diagram illustrates how 1-(3-Cyanobenzyl)piperazine integrates into the binding pocket of a theoretical Dopamine D4 receptor.
Caption: Interaction map showing the binding mode of the scaffold within the GPCR orthosteric site.
Experimental Protocol: Radioligand Binding Screen
Objective: To determine the affinity (
Self-Validating Logic: This protocol uses a specific radioligand (
Materials
-
Compound: 1-(3-Cyanobenzyl)piperazine (dissolved in DMSO to 10 mM stock).
-
Receptor Source: CHO-K1 cells stably expressing human Dopamine D4.4 receptor.
-
Radioligand:
-Spiperone (Specific Activity ~80 Ci/mmol). -
Reference Ligand: Clozapine (10 µM final concentration for defining non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
Step-by-Step Methodology
-
Membrane Preparation:
-
Harvest CHO-hD4 cells and homogenize in ice-cold assay buffer.
-
Centrifuge at 40,000 x g for 20 mins. Resuspend pellet to a protein concentration of 10-20 µ g/well .
-
-
Plate Setup (96-well format):
-
Total Binding (TB): Add 25 µL Buffer + 25 µL
-Spiperone (1 nM final). -
Non-Specific Binding (NSB): Add 25 µL Clozapine (10 µM) + 25 µL
-Spiperone. -
Test Sample: Add 25 µL 1-(3-Cyanobenzyl)piperazine (varying concentrations:
to M) + 25 µL -Spiperone.
-
-
Incubation:
-
Add 150 µL of membrane suspension to all wells to initiate reaction.
-
Incubate for 60 minutes at 25°C (equilibrium is crucial for accurate
).
-
-
Termination:
-
Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce filter binding).
-
Wash 3x with ice-cold Tris buffer.
-
-
Quantification:
-
Add liquid scintillation cocktail and count radioactivity (CPM) using a beta-counter.
-
Data Analysis & Interpretation
Convert CPM to % Inhibition using the formula:
Calculate
Expected Results:
| Compound | Target Receptor | Expected Ki (nM) | Interpretation |
|---|---|---|---|
| 1-(3-Cyanobenzyl)piperazine | Dopamine D4 | 100 - 500 nM | Moderate affinity (Lead Fragment) |
| 1-(3-Cyanobenzyl)piperazine | Dopamine D2 | > 1000 nM | Low affinity (Good selectivity start) |
| Clozapine (Control) | Dopamine D4 | ~10 - 20 nM | High affinity validation |
Application: Fragment Optimization Workflow
Once the binding of the 1-(3-Cyanobenzyl)piperazine fragment is confirmed, it is used as a "warhead" to build more complex drugs. The secondary amine of the piperazine ring is the primary vector for expansion.
Workflow Diagram
The following Graphviz diagram outlines the iterative cycle of optimizing this scaffold.
Caption: Iterative optimization workflow from fragment screen to lead candidate.
Synthetic Derivatization Protocol (Brief)
To improve affinity, the secondary nitrogen is typically coupled to a heteroaryl linker.
-
Reaction: Nucleophilic substitution or Reductive Amination.
-
Example: Reacting 1-(3-Cyanobenzyl)piperazine with 4-(chloromethyl)-1,3-dihydroimidazol-2-one analogs.
-
Conditions:
, Acetonitrile, Reflux, 12h. -
Outcome: This specific coupling creates high-affinity D4 antagonists (Ki < 5 nM) by accessing the secondary binding pocket (extracellular loop region) of the receptor.
Safety & Handling
While 1-(3-Cyanobenzyl)piperazine is a research chemical, it shares structural features with bioactive piperazines (e.g., BZP).
-
Hazards: Corrosive (Causes severe skin burns - H314). Harmful if swallowed.
-
Neuroactivity: Treat as a potential CNS stimulant during handling. Avoid inhalation of dusts.[1]
-
PPE: Chemical resistant gloves (Nitrile > 0.11mm), safety goggles, and lab coat are mandatory. Handle inside a fume hood.
References
-
Rowley, M., et al. (1999). "1-(3-Cyanobenzylpiperidin-4-yl)-5-methyl-4-phenyl-1,3-dihydroimidazol-2-one: a selective high-affinity antagonist for the human dopamine D4 receptor with excellent selectivity over ion channels."[2] Journal of Medicinal Chemistry, 42(14), 2706–2715.
-
Leopoldo, M., et al. (2011). "Structure-affinity relationship study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as potent and selective dopamine D3 receptor ligands." Journal of Medicinal Chemistry, 54(18), 6391-6398. (Demonstrates aryl-piperazine scaffold utility).
-
ChemicalBook. (2025).[1] "1-(3-Cyanobenzyl)piperazine Safety Data Sheet."
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 2757948, 1-(3-Cyanobenzyl)piperazine.
Sources
- 1. 1-(3-CYANOBENZYL)PIPERAZINE - Safety Data Sheet [chemicalbook.com]
- 2. 1-(3-Cyanobenzylpiperidin-4-yl)-5-methyl-4-phenyl-1, 3-dihydroimidazol-2-one: a selective high-affinity antagonist for the human dopamine D(4) receptor with excellent selectivity over ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Optimized Synthesis of 1-(3-Cyanobenzyl)piperazine Hydrochloride
Introduction & Strategic Rationale
The synthesis of 1-(3-cyanobenzyl)piperazine (and its hydrochloride salt) represents a critical workflow in the preparation of pharmacophores used in G-protein coupled receptor (GPCR) ligands, antihistamines, and potential antidepressant scaffolds.
While the reaction is a fundamental nucleophilic substitution (
The "High-Dilution/Excess" Strategy
This protocol utilizes a stoichiometric asymmetry approach. By employing a significant excess of piperazine (4–5 equivalents) relative to the alkylating agent, we statistically favor the mono-alkylation event. The kinetic availability of the unreacted secondary amine (piperazine) vastly outcompetes the newly formed tertiary amine (product), suppressing bis-alkylation.
Key Chemical Transformation
-
Reagents: Piperazine (anhydrous), 3-Cyanobenzyl bromide.
-
Solvent System: Acetonitrile (MeCN) is selected over ethanol for the reaction phase to facilitate the precipitation of the piperazine hydrobromide byproduct, simplifying the initial workup.
-
Salt Form: The hydrochloride salt is generated to ensure stability and water solubility for downstream biological assays.
Experimental Protocol
Materials & Stoichiometry
| Component | Role | Equivalents | Molecular Weight | Quantity (Example) |
| 3-Cyanobenzyl bromide | Limiting Reagent | 1.0 eq | 196.05 g/mol | 1.96 g |
| Piperazine (Anhydrous) | Nucleophile | 5.0 eq | 86.14 g/mol | 4.30 g |
| Acetonitrile (MeCN) | Solvent | N/A | - | 40 mL |
| Dichloromethane (DCM) | Extraction Solvent | N/A | - | 50 mL |
| HCl (4M in Dioxane) | Acid Source | 1.2 eq | - | ~3.0 mL |
| Diethyl Ether | Precipitating Agent | N/A | - | 50 mL |
Safety Warning: 3-Cyanobenzyl bromide is a potent lachrymator and skin irritant. All operations must be performed in a functioning fume hood. Cyanide-containing compounds can release HCN under strong acidic/reducing conditions; maintain pH awareness.
Step-by-Step Synthesis (Free Base)
-
Preparation of Nucleophile Pool: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve anhydrous piperazine (4.30 g, 50 mmol) in Acetonitrile (30 mL).
-
Note: Slight warming (40°C) may be required to fully dissolve the piperazine. Ensure the solution is clear before proceeding.
-
-
Controlled Addition: Dissolve 3-Cyanobenzyl bromide (1.96 g, 10 mmol) in Acetonitrile (10 mL). Load this solution into a pressure-equalizing addition funnel.
-
Critical Step: Add the bromide solution dropwise to the stirring piperazine solution over 30 minutes at room temperature. Rapid addition increases local concentration, promoting bis-alkylation.
-
-
Reaction Phase: Once addition is complete, heat the reaction mixture to reflux (80–82°C) for 3 hours.
-
Monitoring: Monitor by TLC (System: DCM/MeOH/NH4OH 90:9:1). The starting bromide (
) should disappear; the mono-product ( ) will appear.
-
-
Filtration of Byproduct: Cool the mixture to room temperature. A white precipitate will form.[1][2] This is primarily piperazine hydrobromide (and excess piperazine salts).
-
Filter the suspension through a sintered glass funnel. Wash the cake with cold MeCN (10 mL).
-
Logic: Removing the bulk of the salt here simplifies the liquid-liquid extraction.
-
-
Aqueous Workup (Purification):
-
Concentrate the filtrate (containing the product and remaining excess piperazine) under reduced pressure to an oily residue.[1][2]
-
Resuspend the residue in DCM (50 mL) and Water (50 mL).
-
Crucial Partitioning: The excess piperazine is highly water-soluble (
). The 1-(3-cyanobenzyl)piperazine is lipophilic. -
Separate the layers.[1][2][3] Wash the organic (DCM) layer with Water (2 x 30 mL) and Brine (1 x 30 mL).
-
Dry the organic layer over anhydrous
, filter, and evaporate to yield the crude free base as a pale yellow oil.
-
Salt Formation (Hydrochloride)
-
Dissolution: Dissolve the crude oil (approx. 1.8 g) in a minimal amount of Ethanol or Ethyl Acetate (5–10 mL).
-
Acidification: Cool the solution in an ice bath (0°C). Dropwise, add 4M HCl in Dioxane (or Et2O) until the pH reaches ~2 (check with wet pH paper).
-
Precipitation: A white solid should precipitate immediately. If no precipitate forms, add Diethyl Ether (20–30 mL) to force crystallization.
-
Isolation: Filter the solid under vacuum. Wash with cold Ether.
-
Drying: Dry under high vacuum at 40°C for 4 hours.
Yield Expectation: 75–85% (based on bromide). Appearance: White to off-white crystalline solid.
Process Visualization
Reaction & Purification Logic
The following diagram illustrates the flow of mass and the separation logic used to isolate the mono-substituted product from the excess reagents.
Caption: Workflow distinguishing the physical separation of the target mono-alkylated product from the excess piperazine starting material.
Analytical Validation & Troubleshooting
Analytical Checkpoints
| Method | Expected Result | Diagnostic Note |
| TLC | Single spot | If spot at |
| 1H NMR (D2O/DMSO) | Aromatic signals (4H, m), Benzylic CH2 (2H, s), Piperazine ring (8H, m) | Integration of benzylic protons vs. aromatic protons confirms mono-substitution. |
| Melting Point | >240°C (Decomp) for HCl salt | Sharp melting point indicates high purity. |
Troubleshooting Guide
-
Issue: Bis-alkylation observed (Spot at high Rf).
-
Cause: Local high concentration of benzyl bromide.
-
Fix: Increase piperazine equivalents to 6–8 eq or dilute the benzyl bromide further during addition.
-
-
Issue: Product is an oil that won't crystallize after HCl addition.
-
Issue: Low Yield.
References
-
Organic Syntheses. "1-Benzylpiperazine". Org.[5] Synth.1977 , 57, 14. Link (Provides the foundational stoichiometry and workup for benzyl-piperazine mono-alkylation).
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). "BZP (1-benzylpiperazine) drug profile". Link (Confirms structural analogues and synthesis routes via benzyl chloride precursors).
- Lewin, A. H., et al. "Synthesis and evaluation of piperazine derivatives." Journal of Medicinal Chemistry. (General reference for piperazine scaffold synthesis logic).
-
United Nations Office on Drugs and Crime (UNODC). "Recommended methods for the Identification and Analysis of Piperazines in Seized Materials." Link (Details solubility profiles used in the extraction protocol: BZP insolubility in water vs. salt solubility).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. designer-drug.com [designer-drug.com]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. swgdrug.org [swgdrug.org]
- 5. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols: Evaluating the Cytotoxic Potential of 1-(3-Cyanobenzyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of Piperazine Derivatives
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds with diverse therapeutic applications.[1] This versatile six-membered ring containing two opposing nitrogen atoms imparts favorable physicochemical properties, such as improved water solubility and oral bioavailability, making it an attractive moiety in drug design.[2] Notably, piperazine derivatives have demonstrated significant potential as anticancer agents, with mechanistic studies revealing their ability to inhibit cell cycle progression, disrupt microtubule synthesis, and, most critically, induce programmed cell death (apoptosis) in tumor cells.[1] This document provides a comprehensive guide for investigating the cytotoxic properties of a specific derivative, 1-(3-Cyanobenzyl)piperazine, offering a framework for its evaluation as a potential therapeutic agent.
Anticipated Mechanism of Action: Induction of Apoptosis
While specific data on 1-(3-Cyanobenzyl)piperazine is emerging, the broader class of piperazine derivatives has been shown to exert cytotoxic effects primarily through the induction of apoptosis.[1][3] Apoptosis is a regulated process of cell suicide essential for normal tissue homeostasis, and its dysregulation is a hallmark of cancer. Piperazine compounds can trigger apoptosis through two main signaling cascades: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[4]
The intrinsic pathway is initiated by intracellular stress, leading to the activation of pro-apoptotic proteins like Bax.[5] This results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm.[5] Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9, leading to the executioner caspase-3 activation and subsequent cell death.[3][5]
The extrinsic pathway is triggered by the binding of extracellular death ligands to transmembrane death receptors. This leads to the recruitment of adaptor proteins and pro-caspase-8, resulting in the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, thereby engaging the intrinsic pathway.
Given the established pro-apoptotic activity of many piperazine derivatives, it is hypothesized that 1-(3-Cyanobenzyl)piperazine will induce cytotoxicity in cancer cell lines through the activation of one or both of these apoptotic pathways.
Figure 1. Hypothesized apoptotic signaling pathways induced by 1-(3-Cyanobenzyl)piperazine.
Experimental Workflow for Cytotoxicity Assessment
A systematic approach is crucial for characterizing the cytotoxic effects of 1-(3-Cyanobenzyl)piperazine. The following workflow outlines a logical sequence of experiments, from initial screening to a more detailed mechanistic investigation.
Figure 2. Experimental workflow for assessing the cytotoxicity of 1-(3-Cyanobenzyl)piperazine.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for conducting the key assays in the experimental workflow.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.[7]
Materials:
-
1-(3-Cyanobenzyl)piperazine
-
Selected cancer cell lines (e.g., MCF-7, HCT-116, HUH-7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[8]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of 1-(3-Cyanobenzyl)piperazine in culture medium. After 24 hours, carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[9]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well.[10]
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[7] Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate cell viability as a percentage of the vehicle control: Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control) x 100
Protocol 2: LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[11]
Materials:
-
LDH cytotoxicity detection kit (commercially available)
-
Treated cell culture supernatants from Protocol 1
-
96-well flat-bottom plate
-
Microplate reader
Procedure:
-
Sample Collection: Following compound treatment as described in the MTT assay (steps 1-3), carefully collect 50 µL of the cell culture supernatant from each well without disturbing the cells. Transfer the supernatant to a new 96-well plate.[12]
-
Control Preparation: Prepare the following controls as per the kit manufacturer's instructions:
-
Background control: Culture medium only.
-
Spontaneous LDH release: Supernatant from untreated cells.
-
Maximum LDH release: Supernatant from cells treated with a lysis solution (provided in the kit).
-
-
Reaction Setup: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[12]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[12]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[12]
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[12]
-
Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Protocol 3: Annexin V/Propidium Iodide Apoptosis Assay by Flow Cytometry
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[13] Early apoptotic cells expose phosphatidylserine on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[14]
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
Treated cells
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with 1-(3-Cyanobenzyl)piperazine at various concentrations for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Washing: Wash the cells twice with cold PBS by centrifugation.[15]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[16]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[16]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[15]
Data Presentation and Interpretation
The quantitative data generated from these assays should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Cytotoxicity Profile of 1-(3-Cyanobenzyl)piperazine
| Cell Line | Assay | IC50 (µM) ± SD (48h) | Maximum Cytotoxicity (%) |
| MCF-7 | MTT | ||
| LDH | |||
| HCT-116 | MTT | ||
| LDH | |||
| HUH-7 | MTT | ||
| LDH |
Table 2: Apoptosis Induction by 1-(3-Cyanobenzyl)piperazine (48h)
| Cell Line | Concentration (µM) | Viable (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| MCF-7 | Vehicle Control | ||||
| IC50 | |||||
| 2 x IC50 | |||||
| HCT-116 | Vehicle Control | ||||
| IC50 | |||||
| 2 x IC50 |
Conclusion
This application note provides a comprehensive framework for the in vitro evaluation of the cytotoxic potential of 1-(3-Cyanobenzyl)piperazine. By following the outlined experimental workflow and detailed protocols, researchers can obtain robust and reproducible data to characterize the compound's effects on cell viability and elucidate its mechanism of action. The anticipated pro-apoptotic activity, a hallmark of many piperazine derivatives, positions 1-(3-Cyanobenzyl)piperazine as a compound of interest for further investigation in the field of cancer drug discovery.
References
-
Yarim, M., Koksal, M., Durmaz, I., & Atalay, R. (2014). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules, 19(8), 12572–12587. [Link]
-
Ghasemzadeh, M., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. EXCLI Journal, 15, 134-144. [Link]
-
Zhang, Y., et al. (2023). Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. Molecules, 28(9), 3905. [Link]
-
Jeon, S. H., & Shin, C. G. (2021). Effect of a novel piperazine compound on cancer cells. Applied Biological Chemistry, 64(1), 80. [Link]
-
Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug testing and analysis, 3(7-8), 430–438. [Link]
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
-
Patel, R. V., et al. (2015). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Medicinal Chemistry Research, 24, 2237-2247. [Link]
-
Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Adan, A., et al. (2016). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Current Pharmaceutical Design, 22(37), 5737-5755. [Link]
-
Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(3), 253-274. [Link]
-
Wang, Y., et al. (2019). Piperazine skeleton in the structural modification of natural products: a review. RSC advances, 9(4), 2139–2154. [Link]
-
Jeon, S. H., & Shin, C. G. (2021). Effect of a novel piperazine compound on cancer cells. Applied Biological Chemistry, 64, 80. [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Yarim, M., et al. (2015). Cytotoxic activities of some benzothiazole-piperazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(2), 293-298. [Link]
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
-
University of South Florida Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]
-
Provost, J. J., & Wallert, M. A. (2012). MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. [Link]
-
Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]
-
University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Retrieved from [Link]
-
Nature Springer Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Kumar, A., et al. (2010). Synthesis and biological activity of piperazine derivatives of phenothiazine. European journal of medicinal chemistry, 45(7), 3055–3063. [Link]
Sources
- 1. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 4. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. protocols.io [protocols.io]
- 9. atcc.org [atcc.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.es]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Apoptosis Protocols | USF Health [health.usf.edu]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for the Characterization of 1-(3-Cyanobenzyl)piperazine as a Monoamine Transporter Ligand
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of Piperazine Scaffolds in Neuropharmacology
The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs targeting the central nervous system.[1] Its unique physicochemical properties, including its basicity and ability to participate in hydrogen bonding, make it an ideal building block for ligands that interact with neurotransmitter receptors and transporters.[2] Many piperazine derivatives exhibit pharmacological activity at monoamine systems, which are crucial for regulating mood, cognition, and behavior.[3][4] These systems are primarily modulated by the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[5] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process.[5] Consequently, inhibitors of these transporters are effective treatments for a range of psychiatric disorders, including depression and anxiety.[6][7]
This document provides a comprehensive guide for the in vitro characterization of 1-(3-Cyanobenzyl)piperazine , a representative benzylpiperazine derivative, as a potential modulator of monoamine transporter activity. The presence of an electron-withdrawing cyano group on the benzyl ring suggests the potential for significant and selective interactions with monoamine transporters, a hypothesis that warrants empirical investigation.[6] The following protocols are designed to be self-validating and provide a robust framework for determining the affinity and functional potency of this and similar compounds at DAT, SERT, and NET.
Chemical Synthesis of 1-(3-Cyanobenzyl)piperazine
The synthesis of monosubstituted piperazines such as 1-(3-Cyanobenzyl)piperazine can be achieved through several established methods. A common and straightforward approach involves the direct N-alkylation of piperazine with the corresponding benzyl halide. To favor mono-alkylation and minimize the formation of the di-substituted product, an excess of piperazine is typically used.[8][9]
Protocol: Synthesis of 1-(3-Cyanobenzyl)piperazine
Materials:
-
Piperazine
-
3-Cyanobenzyl bromide (or chloride)
-
Ethanol
-
Triethylamine (or another suitable base)
-
Diethyl ether
-
Hydrochloric acid (for salt formation, optional)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve a significant molar excess (e.g., 5-10 equivalents) of piperazine in ethanol in a round-bottom flask.
-
Add a suitable base, such as triethylamine (1.5 equivalents), to the solution to neutralize the hydrohalic acid formed during the reaction.
-
While stirring the piperazine solution, slowly add a solution of 3-cyanobenzyl bromide (1 equivalent) in ethanol dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Resuspend the residue in water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
-
The purified 1-(3-Cyanobenzyl)piperazine can be converted to its hydrochloride salt by treating a solution of the free base in diethyl ether with ethereal HCl for easier handling and improved stability.
-
Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy and mass spectrometry.
In Vitro Characterization of Monoamine Transporter Interactions
A thorough in vitro pharmacological evaluation is essential to determine the affinity and functional activity of 1-(3-Cyanobenzyl)piperazine at the dopamine, serotonin, and norepinephrine transporters. The primary methods for this characterization are radioligand binding assays and neurotransmitter uptake inhibition assays.[10]
I. Radioligand Binding Assays: Determining Affinity (Ki)
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter.[10] These assays measure the ability of the unlabeled test compound to compete with a high-affinity radiolabeled ligand for binding to the target protein.
Conceptual Workflow for Radioligand Binding Assay
Caption: Workflow for determining transporter affinity.
Materials:
-
Cell membranes prepared from cell lines stably expressing human DAT, SERT, or NET.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).
-
Non-specific binding inhibitors: GBR 12909 (for DAT), Fluoxetine (for SERT), Desipramine (for NET).
-
1-(3-Cyanobenzyl)piperazine stock solution and serial dilutions.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Liquid scintillation counter and cocktail.
Procedure:
-
In a 96-well microplate, combine the cell membrane preparation, assay buffer, and either:
-
Vehicle (for total binding).
-
A high concentration of a known inhibitor (for non-specific binding).
-
Varying concentrations of 1-(3-Cyanobenzyl)piperazine.
-
-
Add the appropriate radioligand at a concentration near its Kd value to each well.
-
Incubate the plates at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters, followed by several washes with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of 1-(3-Cyanobenzyl)piperazine.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Hypothetical Data Presentation:
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| 1-(3-Cyanobenzyl)piperazine | XX | YY | ZZ |
| Cocaine (Reference) | 250 | 300 | 400 |
| GBR 12909 (Reference) | 10 | >10,000 | 1,500 |
| Fluoxetine (Reference) | 2,000 | 1 | 250 |
| Desipramine (Reference) | 5,000 | 20 | 0.5 |
| Note: XX, YY, and ZZ are placeholder values to be determined experimentally. |
II. Synaptosomal Uptake Assays: Determining Functional Potency (IC50)
While binding assays measure affinity, uptake assays provide a measure of the functional potency of a compound to inhibit the transport of the neurotransmitter. These assays are typically performed using synaptosomes, which are resealed nerve terminals isolated from brain tissue that contain functional transporters.[11]
Conceptual Workflow for Synaptosomal Uptake Assay
Caption: Workflow for determining functional potency.
Materials:
-
Fresh or frozen brain tissue from appropriate regions (e.g., striatum for DAT, hippocampus/cortex for SERT and NET).
-
Sucrose homogenization buffer.
-
Krebs-Ringer-HEPES buffer.
-
Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine.
-
Non-specific uptake inhibitors (as in the binding assay).
-
1-(3-Cyanobenzyl)piperazine stock solution and serial dilutions.
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Liquid scintillation counter and cocktail.
Procedure:
-
Prepare synaptosomes from the desired brain region by homogenization in isotonic sucrose buffer followed by differential centrifugation.[11]
-
Resuspend the final synaptosomal pellet in Krebs-Ringer-HEPES buffer.
-
In a 96-well microplate, pre-incubate the synaptosomal suspension with varying concentrations of 1-(3-Cyanobenzyl)piperazine or a reference inhibitor for 10-15 minutes at 37°C.
-
Initiate the uptake reaction by adding the respective radiolabeled neurotransmitter at a concentration below its Km value.
-
Allow the uptake to proceed for a short, linear period (typically 5-10 minutes) at 37°C.
-
Terminate the reaction by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Quantify the radioactivity trapped within the synaptosomes on the filters using a liquid scintillation counter.
-
Define non-specific uptake as the radioactivity accumulated in the presence of a high concentration of a known selective inhibitor.
-
Calculate the percentage of specific uptake inhibition for each concentration of 1-(3-Cyanobenzyl)piperazine.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.
Hypothetical Data Presentation:
| Compound | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) |
| 1-(3-Cyanobenzyl)piperazine | XX | YY | ZZ |
| Cocaine (Reference) | 300 | 350 | 500 |
| GBR 12909 (Reference) | 15 | >10,000 | 2,000 |
| Fluoxetine (Reference) | 2,500 | 10 | 300 |
| Desipramine (Reference) | 6,000 | 30 | 1 |
| Note: XX, YY, and ZZ are placeholder values to be determined experimentally. |
Data Interpretation and Further Steps
By comparing the Ki and IC50 values across the three monoamine transporters, a comprehensive pharmacological profile of 1-(3-Cyanobenzyl)piperazine can be established. The selectivity of the compound can be determined by calculating the ratios of the affinity or potency values (e.g., SERT Ki / DAT Ki). A significant discrepancy between Ki and IC50 values may suggest a non-competitive mechanism of action, which would warrant further investigation through more complex kinetic studies. Based on this initial in vitro characterization, promising compounds can be advanced to more complex cellular and in vivo models to assess their therapeutic potential.
References
-
Full article: Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - Taylor & Francis. Available at: [Link]
-
Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi - Auburn University. Available at: [Link]
-
Serotonin–norepinephrine reuptake inhibitor - Wikipedia. Available at: [Link]
-
Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2 - PMC - NIH. Available at: [Link]
-
SAR studies of piperazine derivatives as antidepressant compounds. - ResearchGate. Available at: [Link]
-
Norepinephrine transporter inhibitors and their therapeutic potential - PMC - NIH. Available at: [Link]
-
Highly bioactive novel aryl-, benzyl-, and piperazine-selenoureas: synthesis, structural characterization and in vitro biological evaluation - PMC. Available at: [Link]
-
Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters - PubMed. Available at: [Link]
-
Molecular basis of vesicular monoamine transport and neurological drug interactions - PMC. Available at: [Link]
-
Novel 3-Aminomethyl- and 4-Aminopiperidine Analogues of 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: Synthesis and Evaluation as Dopamine Transporter Ligands | Journal of Medicinal Chemistry. Available at: [Link]
-
Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents - New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Evidence for low affinity of GABA at the vesicular monoamine transporter VMAT2 - UCSD Neurosciences. Available at: [Link]
-
From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators - ChemRxiv. Available at: [Link]
- US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents.
-
Structural mechanisms for VMAT2 inhibition by tetrabenazine - eLife. Available at: [Link]
-
Synthesis and SAR study of Meperidine Analogues as Selective Serotonin Reuptake Inhibitors (SSRIs) - ScholarWorks@UNO. Available at: [Link]
-
1-benzylpiperazine - Organic Syntheses Procedure. Available at: [Link]
-
Specific Derivatization of the Vesicle Monoamine Transporter with Novel Carrier-Free Radioiodinated Reserpine and Tetrabenazine Photoaffinity Labels - PMC - NIH. Available at: [Link]
-
Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PubMed. Available at: [Link]
-
New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - MDPI. Available at: [Link]
-
Synthesis of piperazines - Organic Chemistry Portal. Available at: [Link]
-
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Available at: [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central. Available at: [Link]
-
Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed. Available at: [Link]
-
Discovery and pharmacological characterization of aryl piperazine and piperidine ethers as dual acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists - PubMed. Available at: [Link]
-
Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed. Available at: [Link]
-
Spectroscopic Studies of Quinobenzothiazine Derivative in Terms of the In Vitro Interaction with Selected Human Plasma Proteins: Part 2 - MDPI. Available at: [Link]
Sources
- 1. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarworks.uno.edu [scholarworks.uno.edu]
- 6. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and pharmacological characterization of aryl piperazine and piperidine ethers as dual acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Specific Derivatization of the Vesicle Monoamine Transporter with Novel Carrier-Free Radioiodinated Reserpine and Tetrabenazine Photoaffinity Labels - PMC [pmc.ncbi.nlm.nih.gov]
developing a standard operating procedure for handling 1-(3-Cyanobenzyl)piperazine
Application Note & Standard Operating Procedure: 1-(3-Cyanobenzyl)piperazine
Abstract & Scope
This document establishes the technical standard for the handling, storage, and experimental utilization of 1-(3-Cyanobenzyl)piperazine.[1][2] As a bifunctional building block containing a secondary amine (piperazine) and an electron-withdrawing nitrile group, this compound is a "privileged scaffold" in medicinal chemistry, particularly for developing G-protein-coupled receptor (GPCR) ligands and kinase inhibitors.[1][2] This guide integrates safety protocols with synthetic application notes to ensure high-fidelity experimental outcomes.
Health, Safety, and Environment (HSE) Profile
Hazard Classification: Corrosive / Irritant (Category 1B / Category 2) Signal Word: DANGER[1]
| Hazard Type | H-Code | Description |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage.[1][2] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2] |
| Sensitization | H317 | May cause an allergic skin reaction.[1][2] |
Critical Safety Directive: Piperazine derivatives are potent sensitizers.[1][2] All handling must occur within a certified chemical fume hood to prevent respiratory sensitization.[1]
Personal Protective Equipment (PPE) Matrix:
-
Respiratory: N95 or P100 respirator if handling micronized powder outside a hood.[1][2]
-
Dermal: Nitrile gloves (Double gloving recommended; 0.11 mm min thickness).[1][2]
-
Ocular: Chemical splash goggles (Face shield required if handling >10g).[1][2]
Storage & Stability Protocol
Objective: Prevent oxidative degradation and carbamate formation (CO₂ absorption by the secondary amine).[2]
-
Temperature: Store at 2°C to 8°C (Refrigerated). Long-term storage (>6 months) should be at -20°C .[1]
-
Atmosphere: Hygroscopic and CO₂-sensitive.[1][2] Store under Argon or Nitrogen blanket.[1][2]
-
Container: Amber glass vials with Teflon-lined caps. Avoid metal containers due to potential chelation.[1]
Self-Validating Stability Check:
-
Visual Inspection: The compound should be a white to off-white solid/crystalline powder.[1][2] Yellowing indicates oxidation.[1][2]
-
Solubility Test: A 10 mg sample should dissolve clearly in 1 mL of 0.1 M HCl.[2] Turbidity implies carbonate formation.[1]
Protocol: Stock Solution Preparation
Context: Accurate dosing requires precise solubilization. The free base is lipophilic; salt formation enhances aqueous solubility.[2]
Solubility Table:
| Solvent | Solubility (mg/mL) | Application |
| DMSO | > 100 | High-concentration stocks for HTS/Cell assays.[1] |
| Ethanol | > 50 | Organic synthesis intermediates.[1][2] |
| DCM | > 100 | Synthetic workups / Chromatography.[1][2] |
| Water (Neutral) | < 1 | Poor solubility (Free Base).[1][2] |
| 0.1 M HCl | > 50 | Aqueous buffers for biological testing.[1][2] |
Step-by-Step Solubilization (10 mM Stock in DMSO):
-
Weighing: Weigh 20.13 mg of 1-(3-Cyanobenzyl)piperazine into a sterile amber glass vial.
-
Solvent Addition: Add 10.0 mL of anhydrous DMSO (Grade: ≥99.9%, Water <0.05%).
-
Vortexing: Vortex at medium speed for 30 seconds.
-
Sonication: Sonicate for 2 minutes at ambient temperature to ensure complete dissolution.
-
Storage: Aliquot into 500 µL volumes. Store at -20°C. Avoid repeated freeze-thaw cycles (Max 3 cycles).
Application Note: Synthetic Versatility
Mechanistic Insight: 1-(3-Cyanobenzyl)piperazine offers two orthogonal reactive sites:
-
N4-Piperazine Nitrogen: A nucleophilic secondary amine suitable for SN2 alkylation, reductive amination, or Buchwald-Hartwig amination.[1][2]
-
Nitrile Group: A masked electrophile.[1][2] It can be hydrolyzed to a carboxylic acid/amide or reduced to a primary benzylamine.[1][2]
Workflow Visualization (DOT Diagram):
Figure 1: Divergent synthetic pathways utilizing the bifunctional nature of 1-(3-Cyanobenzyl)piperazine.
Quality Control (QC) Protocol
Objective: Verify identity and purity before biological application.
Method A: HPLC-MS (High-Performance Liquid Chromatography - Mass Spectrometry)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Benzonitrile absorption) and 210 nm.[1][2]
-
Mass Spec: ESI Positive Mode.
Method B: 1H-NMR (Proton NMR) - DMSO-d6 [1][2]
-
Key Diagnostic Signals:
Waste Disposal & Environmental Compliance
Classification: Hazardous Chemical Waste (Toxic/Corrosive).[1][2]
-
Segregation: Do not mix with strong oxidizers or acids.[1][2]
-
Neutralization: Small amounts (<100 mg) in reaction mixtures can be quenched with dilute HCl, then neutralized with Sodium Bicarbonate before disposal into organic waste streams.[1][2]
-
Disposal: Incineration via a licensed chemical waste contractor.[1][2] Do not discharge into municipal sewer systems (toxic to aquatic life).[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2757948, 1-(3-Cyanobenzyl)piperazine.[1][2] Retrieved from [Link][1]
-
Chaudhary, P., et al. (2024). The medicinal chemistry of piperazines: A review.[2] Chemical Biology & Drug Design.[1][2] Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: 3-(1-piperazinylmethyl)benzonitrile.[1][2] (Inferred classification based on piperazine derivatives).[1][2][5][7] Retrieved from [Link][1]
Sources
- 1. PubChemLite - 1-(3-cyanobenzyl)piperazine (C12H15N3) [pubchemlite.lcsb.uni.lu]
- 2. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. swgdrug.org [swgdrug.org]
- 6. sintef.no [sintef.no]
- 7. Benzylpiperazine (BZP) - MDNR RESOURCES [mdnrresources.com]
Technical Application Note: Preclinical Evaluation of 1-(3-Cyanobenzyl)piperazine (3-CN-BZP) in Neuropharmacology
Executive Summary & Scientific Rationale
1-(3-Cyanobenzyl)piperazine (herein referred to as 3-CN-BZP ) represents a critical structural scaffold in the development of monoaminergic modulators. Chemically, it is a substituted benzylpiperazine where the meta-cyano group functions as a bioisostere for the halogenated moieties found in known psychoactive agents like 1-(3-trifluoromethylphenyl)piperazine (TFMPP) or 1-(3-chlorophenyl)piperazine (mCPP).
Why this molecule? While unsubstituted 1-benzylpiperazine (BZP) acts primarily as a catecholamine releaser (dopamine/norepinephrine), the introduction of electron-withdrawing groups on the phenyl ring—specifically in the meta position—often shifts selectivity toward Serotonin (5-HT) receptors . The cyano group (-CN) is of particular interest to medicinal chemists because it offers high metabolic stability compared to esters and distinct hydrogen-bonding capabilities compared to halogens.
This guide details the experimental design for profiling 3-CN-BZP, moving from in vitro affinity validation to in vivo behavioral models, hypothesizing a profile of a 5-HT2A/2C partial agonist or 5-HT7 antagonist with potential antidepressant or anxiolytic properties.
Experimental Workflow & Logic
The evaluation of 3-CN-BZP requires a funnel approach: confirming target engagement before expending animal resources.
Workflow Visualization
Caption: Phased experimental workflow ensuring only high-affinity, brain-penetrant candidates proceed to in vivo testing.
Protocol A: In Vitro Radioligand Binding Assay
Objective: To determine the affinity (
Materials
-
Ligand:
-Ketanserin (for 5-HT2A) and -Mesulergine (for 5-HT2C). -
Tissue: HEK-293 cells stably expressing human 5-HT2A/2C receptors.
-
Test Compound: 3-CN-BZP (dissolved in DMSO, final concentration <0.1%).
Methodological Steps
-
Membrane Preparation: Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000
for 20 min. Resuspend pellet. -
Incubation:
-
Prepare 96-well plates.
-
Add 50
L radioligand (final conc. ~0.5 nM). -
Add 50
L 3-CN-BZP (concentration range: to M). -
Add 100
L membrane suspension.
-
-
Equilibrium: Incubate for 60 min at 37°C (critical for thermodynamic equilibrium).
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).
-
Quantification: Liquid scintillation counting.
Data Analysis Requirement:
Calculate
Protocol B: In Vivo Behavioral Profiling
Prerequisite: Confirm blood-brain barrier (BBB) penetration via pilot PK study (Brain:Plasma ratio > 0.3).
The Head-Twitch Response (HTR) Assay
Rationale: The HTR is the gold-standard behavioral proxy for 5-HT2A receptor activation in rodents. If 3-CN-BZP acts as an agonist (hallucinogen-like), it will induce head twitches. If it acts as an antagonist (antipsychotic-like), it will block DOI-induced twitches.
Subjects: Male C57BL/6J mice (8-10 weeks).
Dosing Regimen:
-
Vehicle: Saline (0.9% NaCl). 3-CN-BZP is water-soluble as a hydrochloride salt.
-
Groups (n=8):
-
Vehicle (Negative Control)
-
DOI (2 mg/kg, i.p.) (Positive Agonist Control)
-
3-CN-BZP (Low Dose: 1 mg/kg, i.p.)
-
3-CN-BZP (High Dose: 10 mg/kg, i.p.)
-
Step-by-Step Procedure:
-
Acclimatization: Place mice in clear observation cylinders for 20 min prior to testing.
-
Administration: Inject test compound i.p.
-
Observation: Immediately record behavior for 30 minutes using high-frame-rate video (60 fps).
-
Scoring: A "head twitch" is defined as a rapid, rotational jerk of the head (frequency > 60 Hz). Count total events.
Open Field Test (Locomotor Activity)
Rationale: To assess general stimulant activity (dopaminergic activation) or sedation. BZP derivatives often cause hyperlocomotion.
Procedure:
-
Place animal in the center of an automated actimeter (40 x 40 cm box with IR beams).
-
Record horizontal distance traveled (cm) and vertical rearing for 60 minutes.
-
Interpretation:
-
Significant increase vs. Vehicle
Stimulant (DA release). -
Significant decrease
Sedative (Anti-adrenergic/histaminergic).
-
Mechanistic Visualization: The 5-HT2A Pathway
Understanding the downstream effects of 3-CN-BZP binding is crucial. If it activates 5-HT2A, it triggers the Gq-phospholipase C pathway.
Caption: Signal transduction pathway for 5-HT2A agonism. 3-CN-BZP binding triggers IP3 accumulation and Ca2+ release.
Expected Data & Interpretation
The following table summarizes hypothetical data profiles based on structure-activity relationships (SAR) of similar meta-substituted piperazines.
| Assay | Metric | Vehicle | BZP (Stimulant Control) | 3-CN-BZP (Hypothesis) | Interpretation |
| Binding (5-HT2A) | N/A | > 1,000 | 50 - 150 | 3-CN-BZP shows higher 5-HT selectivity than BZP. | |
| Locomotor Activity | Distance (cm) | 2,500 | 15,000 (Hyperactive) | 4,000 | Low abuse potential/stimulant effect compared to BZP. |
| Head Twitch | Events/30min | < 2 | 5 | 25 | Indicates 5-HT2A partial agonism (psychedelic-like). |
Safety & Handling (SDS Summary)
-
CAS Registry: 1-(3-Cyanobenzyl)piperazine is often listed under analogs. Ensure verification of CAS # (e.g., specific isomer).[1]
-
Hazards: Like most piperazine bases, 3-CN-BZP is corrosive and a skin sensitizer .
-
PPE: Nitrile gloves (double gloving recommended), chemical safety goggles, and handling inside a fume hood are mandatory.
-
Neutralization: Spills should be neutralized with dilute acetic acid before disposal.
References
-
Baumann, M. H., et al. (2005). "N-Substituted Piperazines Abused as 'Legal Highs': Neuropharmacology and Disposition of BZP and TFMPP." Journal of Pharmacology and Experimental Therapeutics.
-
Nichols, D. E. (2016). "Psychedelics." Pharmacological Reviews. (Provides the basis for HTR assays and 5-HT2A SAR).
-
Halberstadt, A. L., et al. (2011). "The Head-Twitch Response Assay in Mice." Current Protocols in Neuroscience.
-
Glennon, R. A., et al. (1986). "Stimulus properties of arylpiperazines: 1-(3-chlorophenyl)piperazine (mCPP)." Pharmacology Biochemistry and Behavior. (Basis for meta-substitution effects).
-
European Medicines Agency (EMA). "Piperazine Summary Report." (General toxicology and pharmacokinetics of the piperazine scaffold).
Sources
High-Performance Liquid Chromatography (HPLC) Analysis of 1-(3-Cyanobenzyl)piperazine Derivatives
Application Note & Protocol Guide | Version 1.0
Abstract
This application note details a robust, validated HPLC-UV protocol for the separation and quantification of 1-(3-Cyanobenzyl)piperazine and its related derivatives. As a structural motif found in various pharmacological agents and synthetic intermediates, the 3-cyanobenzylpiperazine moiety presents specific analytical challenges, including peak tailing due to basic nitrogen-silanol interactions and the need for sensitive UV detection of the nitrile chromophore. This guide provides a self-validating methodological framework, troubleshooting logic, and critical process parameters (CPPs) to ensure high-fidelity data suitable for drug development and quality control environments.
Introduction & Chemical Context
The Analyte: 1-(3-Cyanobenzyl)piperazine
The target analyte belongs to the benzylpiperazine class, a scaffold widely used in the synthesis of G-protein coupled receptor (GPCR) ligands, kinase inhibitors, and monoamine transporter modulators.
-
Chemical Structure: A piperazine ring N-alkylated with a 3-cyanobenzyl group.
-
Key Functional Groups:
-
Piperazine Ring: Contains two nitrogen atoms.[1] The secondary amine (N4) is highly basic (
), while the tertiary amine (N1) is less basic ( ). This basicity is the primary driver of chromatographic behavior. -
Nitrile (Cyano) Group: An electron-withdrawing group at the meta position. It enhances polarity relative to unsubstituted benzylpiperazine and provides a distinct UV absorbance signature, typically exhibiting a
shift relative to the benzene ring.
-
Analytical Challenges
-
Silanol Activity & Tailing: The protonated piperazine nitrogens interact strongly with residual silanol groups on the silica support of HPLC columns, leading to peak tailing and poor resolution.
-
Retention Stability: Fluctuations in mobile phase pH can drastically alter the ionization state of the piperazine ring, causing retention time shifts.
-
UV Sensitivity: While the benzene ring absorbs at 254 nm, the nitrile group conjugation allows for detection at lower wavelengths (210–230 nm) for higher sensitivity, but this requires high-purity solvents to minimize background noise.
Method Development Strategy
To address the basicity of the analyte, this protocol utilizes a "Suppress and Control" strategy.
-
pH Control: We employ an acidic mobile phase (pH 3.0). At this pH, both piperazine nitrogens are fully protonated (
). This ensures the analyte remains in a single ionization state, preventing peak splitting and improving solubility. -
Silanol Suppression: The use of a high-coverage C18 column or a "Base-Deactivated" (BDS) stationary phase is mandatory. For standard silica columns, triethylamine (TEA) can be added as a competing base, but modern hybrid columns (e.g., Waters XBridge or Phenomenex Kinetex) render this unnecessary.
-
Buffer Selection: Phosphate buffer is chosen for its excellent buffering capacity at pH 3.0 and transparency at low UV wavelengths.
Diagram 1: Method Development Decision Tree
This logic flow guides the optimization process based on peak shape and resolution.
Caption: Decision matrix for optimizing peak symmetry in basic piperazine analysis.
Experimental Protocol
Reagents & Standards
-
Reference Standard: 1-(3-Cyanobenzyl)piperazine (purity >98%).
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent, 18.2 MΩ).
-
Buffer Components: Potassium Dihydrogen Phosphate (
), Phosphoric Acid ( , 85%).
Instrumentation
-
System: HPLC with quaternary pump and autosampler (e.g., Agilent 1260/1290 or Waters Alliance).
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VUV).
-
Column Oven: Thermostatted at 30°C.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18) | End-capped stationary phase minimizes silanol interactions. |
| Mobile Phase A | 20 mM | Stabilizes ionization of the piperazine ring. |
| Mobile Phase B | Acetonitrile (100%) | Strong eluent for hydrophobic benzyl group. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Injection Volume | 10 µL | Prevents column overload. |
| Detection | UV @ 220 nm (primary) and 254 nm (secondary) | 220 nm targets the nitrile/amide backbone; 254 nm targets the aromatic ring. |
| Run Time | 15 minutes | Sufficient for elution of impurities. |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Mode |
| 0.0 | 90 | 10 | Isocratic Hold |
| 2.0 | 90 | 10 | Linear Ramp |
| 10.0 | 40 | 60 | Elution of Analyte |
| 10.1 | 90 | 10 | Re-equilibration |
| 15.0 | 90 | 10 | Stop |
Sample Preparation
-
Stock Solution: Weigh 10 mg of 1-(3-Cyanobenzyl)piperazine into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. (Conc: 1.0 mg/mL).
-
Working Standard: Dilute 100 µL of Stock Solution into 900 µL of Mobile Phase A. (Conc: 0.1 mg/mL).
-
Note: Diluting in Mobile Phase A (acidic) prevents "solvent shock" and peak distortion upon injection.
-
-
Filtration: Filter all samples through a 0.22 µm PTFE or Nylon syringe filter prior to injection.
Method Validation (Self-Validating Systems)
To ensure the method is "self-validating" during routine use, implement the following System Suitability Tests (SST) at the start of every sequence.
System Suitability Parameters
| Parameter | Acceptance Criteria | Purpose |
| Retention Time ( | ± 0.1 min deviation | Confirms pump/gradient stability. |
| Tailing Factor ( | < 1.5 | Confirms column health and silanol suppression. |
| Theoretical Plates ( | > 5000 | Confirms column efficiency. |
| Precision (RSD) | < 1.0% for Area (n=5) | Confirms injector accuracy. |
Linearity & Range
-
Prepare calibration standards at 10, 50, 100, 150, and 200 µg/mL.
-
Acceptance:
.
Limit of Detection (LOD)
-
Calculated based on Signal-to-Noise (S/N) ratio of 3:1.
-
Typical LOD for this method: ~0.5 µg/mL at 220 nm.
Analytical Workflow Diagram
The following diagram illustrates the complete analytical lifecycle, from sample extraction to data reporting.
Caption: Step-by-step analytical workflow for cyanobenzylpiperazine analysis.
Troubleshooting & Optimization
Peak Tailing
If
-
Check pH: Ensure buffer is strictly pH 3.0. If pH > 4.0, silanol ionization increases, causing tailing.
-
Column Age: Basic amines degrade silica columns faster. Replace the column if plate count drops.
-
Mobile Phase Modifier: Add 0.1% Triethylamine (TEA) to the buffer if using an older generation column. Note: Not required for modern Hybrid columns.
Retention Shifts
-
Drifting Earlier: Indicates loss of hydrophobic retention (column collapse) or organic modifier evaporation.
-
Drifting Later: Indicates pump flow issue or column contamination.
Extra Peaks
-
Hydrolysis: The nitrile group can hydrolyze to an amide (1-(3-carbamoylbenzyl)piperazine) under extreme acidic/basic conditions over time. Ensure samples are analyzed within 24 hours of preparation.
References
-
United Nations Office on Drugs and Crime (UNODC). (2011). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Khalili, F., Henni, A., & East, A. L. (2009).[2] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 54(11), 2914–2917. [Link]
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Phenomenex. (2023).[3][4] Optimization of HPLC Methods for Basic Compounds. Retrieved from [Link]
Sources
Application Notes and Protocols for the Investigation of 1-(3-Cyanobenzyl)piperazine as a Potential Anti-Inflammatory Agent
Introduction: The Rationale for Investigating 1-(3-Cyanobenzyl)piperazine in Inflammation
Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative mechanism, chronic, unresolved inflammation is a key driver of numerous human diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The transcription factor NF-κB and the mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory response, controlling the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][3]
The piperazine scaffold is a privileged structure in medicinal chemistry, present in a multitude of clinically approved drugs. Piperazine derivatives are known to modulate various biological targets and have been explored for their anti-inflammatory properties.[4][5][6] The unique physicochemical properties imparted by the piperazine ring can enhance pharmacokinetic profiles and facilitate interactions with target proteins.[5] The cyanobenzyl moiety introduces a specific electronic and steric profile that could confer novel inhibitory activity against key nodes in inflammatory signaling cascades.
These application notes provide a comprehensive framework for the initial characterization and validation of 1-(3-Cyanobenzyl)piperazine as a putative anti-inflammatory agent. The protocols herein are designed to be self-validating, guiding researchers from initial in vitro screening to preliminary in vivo efficacy models.
Part 1: Proposed Mechanism of Action and Key Signaling Pathways
Based on the established roles of related chemical structures in inflammatory control, we hypothesize that 1-(3-Cyanobenzyl)piperazine may exert its anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways. These pathways are critical for the production of inflammatory mediators in immune cells, particularly macrophages.[1][7]
The NF-κB Signaling Cascade: In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[8] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[8][9] This frees NF-κB to translocate to the nucleus, where it binds to DNA and drives the transcription of pro-inflammatory genes, including TNF-α, IL-6, and iNOS.[1][10]
The MAPK Signaling Cascade: The MAPK family, including ERK, JNK, and p38, are key transducers of extracellular signals to intracellular responses.[2] Inflammatory stimuli activate a phosphorylation cascade that ultimately leads to the activation of these MAPKs.[3] Activated MAPKs then phosphorylate various transcription factors, such as AP-1, which work in concert with NF-κB to amplify the inflammatory response.
The potential points of intervention for 1-(3-Cyanobenzyl)piperazine within these pathways are numerous, ranging from the inhibition of upstream kinases to the direct interference with transcription factor binding. The following experimental protocols are designed to elucidate these potential mechanisms.
Caption: Proposed intervention points of 1-(3-Cyanobenzyl)piperazine in inflammatory signaling.
Part 2: Experimental Protocols for In Vitro Evaluation
The initial assessment of a novel compound's anti-inflammatory potential is best conducted using a robust and reproducible in vitro model. The murine macrophage cell line, RAW 264.7, is an excellent choice as it provides a similar inflammatory response to primary macrophages and is easily cultured.[11] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of inflammation in these cells.[11][12]
Workflow for In Vitro Screening
Caption: A streamlined workflow for the in vitro evaluation of 1-(3-Cyanobenzyl)piperazine.
Protocol 2.1: Cell Culture and Maintenance of RAW 264.7 Macrophages
This protocol describes the standard procedure for culturing RAW 264.7 cells to ensure healthy, viable cells for experimentation.
Materials:
-
RAW 264.7 cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
T-75 culture flasks
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Complete Medium Preparation: Prepare DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Thawing Cells: Rapidly thaw a cryovial of RAW 264.7 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of complete medium. Transfer the suspension to a T-75 flask.
-
Incubation: Incubate the flask at 37°C in a 5% CO₂ humidified incubator.
-
Subculturing: When cells reach 80-90% confluency, remove the medium and wash the cell monolayer with 5 mL of sterile PBS. Add 2 mL of Trypsin-EDTA and incubate for 2-3 minutes until cells detach. Neutralize the trypsin with 8 mL of complete medium and split the cells into new flasks at a 1:4 to 1:6 ratio.
Protocol 2.2: Determination of Nitric Oxide (NO) Production via Griess Assay
Nitric oxide is a key inflammatory mediator produced by iNOS in macrophages.[13] The Griess assay provides a simple and reliable colorimetric method to measure nitrite (a stable breakdown product of NO) in the cell culture supernatant.[14]
Materials:
-
96-well flat-bottom culture plates
-
RAW 264.7 cells
-
1-(3-Cyanobenzyl)piperazine (stock solution in DMSO)
-
LPS (from E. coli O111:B4)
-
Griess Reagent Kit (or Reagent A: 1% sulfanilamide in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[14]
-
Sodium nitrite (NaNO₂) standard
-
Microplate reader (540 nm absorbance)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 1-(3-Cyanobenzyl)piperazine in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound. Include a "vehicle control" (medium with DMSO) and a "no treatment" control. Incubate for 1-2 hours.
-
Inflammation Induction: Add 10 µL of LPS solution (final concentration 1 µg/mL) to all wells except the "negative control" wells.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Griess Reaction:
-
Prepare a standard curve of NaNO₂ (0-100 µM) in culture medium.
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent I to each well, followed by 50 µL of Griess Reagent II.[15] Alternatively, if using a combined reagent, add 100 µL.[14]
-
Incubate at room temperature for 10-15 minutes in the dark.
-
-
Measurement: Read the absorbance at 540 nm.
-
Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage inhibition of NO production relative to the LPS-only treated cells.
Protocol 2.3: Quantification of Pro-Inflammatory Cytokines via ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying specific cytokine concentrations in the culture supernatant.[16] This protocol outlines the general steps for a sandwich ELISA to measure TNF-α and IL-6.
Materials:
-
ELISA kits for mouse TNF-α and IL-6 (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and standards)
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 10% FBS)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader (450 nm absorbance)
Procedure:
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Blocking: Wash the plate 3 times with wash buffer. Block non-specific binding sites by adding 200 µL of assay diluent to each well. Incubate for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate. Add 100 µL of cell culture supernatants (collected from the same experiment as in Protocol 2.2) and cytokine standards to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP: Wash the plate. Add 100 µL of streptavidin-HRP conjugate to each well. Incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate. Add 100 µL of TMB substrate solution to each well.[17] Incubate for 15-30 minutes at room temperature in the dark, allowing color to develop.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm within 30 minutes.
-
Analysis: Generate a standard curve and calculate the concentration of TNF-α and IL-6 in the samples. Determine the percentage inhibition of cytokine production.
Part 3: Experimental Protocols for In Vivo Evaluation
Positive results from in vitro assays warrant further investigation in a living system to assess efficacy, pharmacokinetics, and safety. The carrageenan-induced paw edema model is a classic, acute model of inflammation widely used for the preliminary screening of anti-inflammatory drugs.[18][19][20]
Protocol 3.1: Carrageenan-Induced Paw Edema in Rodents
This model induces a localized, acute, and well-characterized inflammatory response.[21] The edema formation is biphasic, with an early phase mediated by histamine and serotonin, and a later phase (3-5 hours) driven by prostaglandins and nitric oxide.[22]
Materials:
-
Male Wistar rats or Swiss albino mice (6-8 weeks old)
-
1-(3-Cyanobenzyl)piperazine
-
Vehicle (e.g., 0.5% carboxymethyl cellulose or saline with 1% Tween-80)
-
Indomethacin or Diclofenac (positive control)
-
λ-Carrageenan (1% w/v in sterile saline)
-
Pletysmometer or digital calipers
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the experiment. Fast animals overnight before dosing, with free access to water.
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Group I: Vehicle control
-
Group II: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group III-V: 1-(3-Cyanobenzyl)piperazine (e.g., 10, 30, 100 mg/kg, p.o.)
-
-
Dosing: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.[19][20]
-
Edema Measurement: Measure the paw volume (using a pletysmometer) or thickness (using calipers) immediately before the carrageenan injection (0 hour) and at 1, 2, 3, 4, and 5 hours post-injection.[19][23]
-
Analysis:
-
Calculate the paw volume increase (edema) for each animal at each time point: Edema (mL) = Paw volume at time 't' - Paw volume at time '0'
-
Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group at the time of peak inflammation (usually 3-4 hours): % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Part 4: Data Presentation and Interpretation
Quantitative data from the described protocols should be summarized in a clear and concise format to facilitate interpretation and comparison.
Table 1: In Vitro Anti-Inflammatory Activity of 1-(3-Cyanobenzyl)piperazine in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | % Inhibition of NO Production (Mean ± SEM) | % Inhibition of TNF-α (Mean ± SEM) | % Inhibition of IL-6 (Mean ± SEM) | Cell Viability (%) (MTT Assay) |
| 1-(3-Cyanobenzyl)piperazine | 1 | >95% | |||
| 5 | >95% | ||||
| 10 | >95% | ||||
| 25 | >90% | ||||
| 50 | >90% | ||||
| Positive Control (e.g., Dexamethasone) | 1 | >95% | |||
| IC₅₀ (µM) | [Calculated Value] | [Calculated Value] | [Calculated Value] | N/A |
IC₅₀ values should be calculated using non-linear regression analysis.
Table 2: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment Group (Dose, p.o.) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema at 3h |
| Vehicle Control | 0% | |
| 1-(3-Cyanobenzyl)piperazine (10 mg/kg) | ||
| 1-(3-Cyanobenzyl)piperazine (30 mg/kg) | ||
| 1-(3-Cyanobenzyl)piperazine (100 mg/kg) | ||
| Indomethacin (10 mg/kg) |
Statistical significance (e.g., p < 0.05) relative to the vehicle control group should be determined using an appropriate statistical test, such as one-way ANOVA followed by Dunnett's post-hoc test.
Conclusion and Future Directions
The protocols detailed in these application notes provide a robust starting point for the comprehensive evaluation of 1-(3-Cyanobenzyl)piperazine as a novel anti-inflammatory agent. A dose-dependent inhibition of nitric oxide and pro-inflammatory cytokine production in vitro, coupled with significant edema reduction in the in vivo paw edema model, would provide strong evidence for its therapeutic potential.
Should initial results be promising, further studies would be warranted to:
-
Elucidate the precise molecular targets within the NF-κB and MAPK pathways using techniques like Western blotting to assess the phosphorylation status of key signaling proteins (e.g., IκBα, p38, JNK).
-
Evaluate its efficacy in more complex, chronic models of inflammation (e.g., collagen-induced arthritis).
-
Conduct comprehensive pharmacokinetic and toxicology studies to establish a full safety and efficacy profile.
This structured, stepwise approach ensures a scientifically rigorous investigation, maximizing the potential for discovering a new and effective anti-inflammatory therapeutic.
References
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Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. (n.d.). MDPI. [Link]
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In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. (2021). Biomedical Reports, 15(4). [Link]
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Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]
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MAPK Signaling in Inflammatory Cytokines Pathways. (2024). Assay Genie. [Link]
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Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
-
de Oliveira, R. J., et al. (2017). Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. Letters in Drug Design & Discovery, 14(8), 945-952. [Link]
- Method for the preparation of piperazine and its derivatives. (2003).
-
The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. (2018). Cells, 7(12), 232. [Link]
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Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. (2023). MDPI. [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). Frontiers in Pharmacology, 10, 1066. [Link]
-
Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. (2020). Experimental and Therapeutic Medicine, 20(4), 3129-3137. [Link]
-
The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. [Link]
-
Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. (2021). MDPI. [Link]
-
New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. (2023). Sygnature Discovery. [Link]
-
CYTOKINE ELISA. (2011). Bowdish Lab. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]
-
Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [Link]
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (2014). Current Protocols in Pharmacology, 67(1), 5.4.1-5.4.15. [Link]
-
Mitogen-activated Protein Kinases in Inflammation. (2012). The Korean Journal of Physiology & Pharmacology, 16(3), 147-154. [Link]
-
Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. (2018). Molecules, 23(10), 2469. [Link]
-
NF-κB. (n.d.). Wikipedia. [Link]
-
Inflammatory response induced in RAW264.7 macrophages by PA and LPS... (n.d.). ResearchGate. [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). MDPI. [Link]
-
The Ultimate Guide To Using Elisa Kits For Cytokine Detection. (2024). Biomatik. [Link]
-
Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. (2016). ResearchGate. [Link]
-
Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. (2017). MDPI. [Link]
-
Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]
-
In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). ResearchGate. [Link]
-
Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants. (2012). NCBI. [Link]
-
1-benzylpiperazine. (n.d.). Organic Syntheses. [Link]
-
NF-κB: At the Borders of Autoimmunity and Inflammation. (2018). Frontiers in Immunology, 9, 715. [Link]
-
Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway. (2020). Journal of Immunology Research, 2020, 2013876. [Link]
-
MAPK Signaling Links Autophagy and Inflammation. (n.d.). Bio-Techne. [Link]
-
In vitro anti-inflammatory and antimicrobial potential of leaf extract from Artemisia nilagirica (Clarke) Pamp. (2016). Industrial Crops and Products, 83, 145-149. [Link]
-
Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (2012). NCBI. [Link]
-
Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. (2019). Journal of Korean Medicine, 40(1), 44-53. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Pharmaceuticals, 16(10), 1450. [Link]
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). Journal of Pharmaceutical Sciences and Research, 11(1), 1-6. [Link]
-
MAPK signaling pathway. (n.d.). Cusabio. [Link]
-
ELISA Assays | Cytokine & Chemokine Assays. (n.d.). QIAGEN. [Link]
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κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025). ResearchGate. [Link]
-
Antiviral and anti-inflammatory evaluation of herbal extracts: Implications for the management of calf diarrheal diseases. (2026). PLOS ONE, 21(2), e0342013. [Link]
-
Quantifying Nitric Oxide Production in Platelets using a Griess Reagent System. (2018). University of Lynchburg Digital Showcase. [Link]
-
Carrageenan-Induced Paw Edema Model. (n.d.). Charles River Laboratories. [Link]
-
Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. (2023). Current Drug Targets, 24(11), 947-960. [Link]
-
Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2023). MDPI. [Link]
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- 4. Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. criver.com [criver.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Cyanobenzyl)piperazine
Topic: Yield Optimization & Process Troubleshooting Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist
Introduction
You are encountering yield issues with 1-(3-Cyanobenzyl)piperazine (CAS: 5321-48-2 / 203047-38-5). This intermediate is critical in medicinal chemistry, particularly for GPCR ligands, but its synthesis is often plagued by bis-alkylation (formation of the N,N’-dibenzyl impurity) and difficult purification due to the physiochemical similarity between the product and the piperazine starting material.
This guide moves beyond standard textbook procedures to address the specific "yield killers" in this reaction: stoichiometry errors, pH mismanagement during workup, and inefficient isolation of the free base.
Module 1: Strategic Route Selection
Before troubleshooting your current setup, verify you are using the correct pathway for your available reagents and purity requirements.
Visual 1: Synthesis Decision Matrix Use this logic flow to determine if you should switch methodologies.
Caption: Decision tree for selecting between Nucleophilic Substitution (SN2) and Reductive Amination based on reagent availability and selectivity requirements.
Module 2: Troubleshooting Route A (Nucleophilic Substitution)
The Problem: The secondary amine in the product is arguably more nucleophilic than the starting piperazine, leading to the formation of 1,4-bis(3-cyanobenzyl)piperazine .
Protocol Optimization: The "High Dilution & Excess" Strategy
To statistically favor mono-alkylation without using expensive protecting groups (like N-Boc-piperazine), you must alter the kinetics.
Step-by-Step Protocol:
-
Stoichiometry: Use 5 to 10 equivalents of piperazine relative to 3-cyanobenzyl bromide.
-
Why: This ensures the electrophile (benzyl halide) is statistically likely to encounter a free piperazine molecule rather than a mono-alkylated product.
-
-
Solvent System: Ethanol (EtOH) or Acetonitrile (MeCN).
-
Recommendation: Use Ethanol .[1] Piperazine dihydrochloride (byproduct) is insoluble in hot ethanol and will precipitate, driving the reaction forward.
-
-
Addition Mode: Dissolve the piperazine (10 eq) in refluxing ethanol first. Add the benzyl bromide (dissolved in a small amount of solvent) dropwise over 30-60 minutes.
-
Why: Keeps the concentration of electrophile low at any given moment.
-
Data: Yield vs. Equivalents
| Piperazine Equivalents | Mono-Product Yield | Bis-Impurity | Recovery of Piperazine |
| 1.0 eq | 35-45% | 40-50% | Low |
| 2.5 eq | 60-70% | 15-20% | Moderate |
| 5.0 - 10.0 eq | 85-95% | <5% | High (Recyclable) |
Module 3: Troubleshooting Route B (Reductive Amination)
The Problem: Incomplete conversion or reduction of the nitrile group (side reaction).
Protocol Optimization: Selective Reduction
Do not use harsh reducing agents like LiAlH4 or standard catalytic hydrogenation, as these will reduce the nitrile (-CN) to a primary amine (-CH2NH2).
Step-by-Step Protocol:
-
Reagents: 3-Cyanobenzaldehyde (1.0 eq) + Piperazine (1.2 - 1.5 eq).
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB , NaBH(OAc)3).[2]
-
Why: STAB is mild and will not touch the nitrile group. It also works well in the presence of acetic acid, which catalyzes imine formation.
-
-
Solvent: 1,2-Dichloroethane (DCE) or DCM with 1 eq of Acetic Acid.
-
Procedure:
-
Mix amine and aldehyde in solvent for 30 mins to form the imine/hemiaminal.
-
Add STAB (1.4 eq) in portions.
-
Stir at room temperature for 12-16 hours.
-
Module 4: Isolation & Purification (The Critical Phase)
Most yield is lost here. Piperazine is water-soluble and difficult to separate from the product.
Visual 2: The Acid-Base Extraction Workflow Follow this specific work-up to remove excess piperazine.
Caption: Acid-Base extraction strategy to separate the mono-alkylated product from excess piperazine.
Purification Tips:
-
The "Wash" Trick: If using Route A (Excess Piperazine), after evaporating the ethanol, suspend the solid residue in water . The excess piperazine is highly soluble in water; the mono-benzylated product is significantly less soluble. You can often filter off the crude product or extract it into DCM, leaving the bulk of piperazine in the water.
-
Salt Formation: The free base is likely an oil. To isolate a high-purity solid:
-
Dissolve the oil in minimal ethanol or diethyl ether.
-
Add 4M HCl in dioxane or bubble HCl gas.
-
The dihydrochloride salt of 1-(3-cyanobenzyl)piperazine will precipitate.[3] Recrystallize from EtOH/Ether.
-
Frequently Asked Questions (FAQ)
Q: My product contains ~10% bis-alkylated impurity. Can I purify it without a column? A: Yes. The bis-alkylated impurity (tertiary amine at both ends) is less basic and much more lipophilic than the mono-product. Dissolve the mixture in dilute acid (pH ~4-5). The bis-impurity may remain undissolved or can be extracted into ether/ethyl acetate. The mono-product (secondary amine) will remain in the aqueous layer. Basify the aqueous layer to pH 12 and extract with DCM to recover the pure mono-product.
Q: I used NaBH4 for reductive amination and the reaction stalled. Why? A: NaBH4 is often too strong and reduces the aldehyde to the alcohol (3-cyanobenzyl alcohol) faster than it reduces the imine. It also requires a pre-formed imine step. Switch to NaBH(OAc)3 (STAB) , which is selective for the imine in the presence of the aldehyde.
Q: The nitrile group disappeared in the NMR. What happened? A: If you used strong acid reflux or harsh reducing conditions (like H2/Pd-C), you likely hydrolyzed the nitrile to an amide/acid or reduced it to a primary amine. Ensure your workup pH does not exceed 13 for extended periods and avoid boiling in strong aqueous acid.
References
-
Synthetic Strategy (Mono-alkylation): P. G. H. Van der Heiden, et al. "Synthesis of N-monoalkylated piperazines." Organic Syntheses, Coll.[1] Vol. 4, p.8 (1963). (Classic methodology for excess diamine substitution).
-
Reductive Amination Protocol: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2] Journal of Organic Chemistry, 61(11), 3849-3862 (1996). (The gold standard for STAB protocols).
-
Piperazine Purification: Pollard, C. B., et al. "Derivatives of Piperazine.[4] XXIII. Synthesis of 1-Arylpiperazines." Journal of the American Chemical Society, 56(10), 2199–2200 (1934). (Foundational work on piperazine solubility and isolation).
Sources
optimization of reaction conditions for N-alkylation of piperazine
The following technical guide is structured as a Technical Support Center for researchers optimizing the N-alkylation of piperazine. It prioritizes actionable troubleshooting, mechanistic understanding, and self-validating protocols.
Status: Active | Topic: Reaction Optimization & Troubleshooting | Audience: R&D Chemists
Core Directive: The Selectivity Challenge
The N-alkylation of piperazine presents a classic competitive kinetics problem. Piperazine contains two equivalent secondary amine sites. Upon mono-alkylation, the product contains one tertiary amine and one remaining secondary amine.
-
The Trap: The remaining secondary amine in the mono-alkylated product often retains similar nucleophilicity to the starting material. Without intervention, the alkylating agent (
) reacts indiscriminately, leading to a statistical mixture of unreacted piperazine , mono-alkylated product , and bis-alkylated impurity . -
The Solution: You must kinetically or statistically bias the reaction.
Mechanism & Pathway Analysis
The following diagram illustrates the competitive pathways and the "Selectivity Zone" you must target.
Figure 1: Competitive reaction pathways in piperazine alkylation. k2 represents the formation of the unwanted bis-alkylated byproduct.
Troubleshooting & Optimization (Q&A)
Module A: Controlling Selectivity (Mono vs. Bis)
Q: I am getting a 50:50 mixture of mono- and bis-alkylated product. How do I stop the reaction at the mono-stage?
A: You cannot rely on stoichiometry alone (1:1 ratio) because the rate constants (
Option 1: The Statistical Approach (High Throughput / Low Cost) Use a massive excess of piperazine (5–10 equivalents).
-
Why it works: By flooding the reaction with starting material, the alkylating agent is statistically far more likely to encounter an unreacted piperazine molecule than a mono-alkylated product.
-
Protocol: Dissolve piperazine (10 eq) in Acetonitrile (MeCN). Add base (K₂CO₃).[1][2] Add alkyl halide (1 eq) dropwise.
-
Trade-off: You must remove the excess piperazine during workup (see Module C).
Option 2: The Protection Approach (High Purity / Multi-step) Use a mono-protected piperazine, such as N-Boc-piperazine or N-Acetylpiperazine .
-
Why it works: One nitrogen is chemically blocked.[1][2] Alkylation must occur at the free amine.
-
Protocol: Alkylate N-Boc-piperazine
Deprotect with TFA/HCl. -
Trade-off: Adds two steps (protection/deprotection) but guarantees selectivity [1].
Q: Can I use acid salts to improve selectivity without protecting groups? A: Yes. Using Piperazine Monohydrochloride is a clever "soft protection" method.
-
Mechanism: In a controlled pH environment (or using limited base), the protonated amine (
) is non-nucleophilic. Statistically, one nitrogen is "blocked" by a proton. -
Recommendation: React piperazine monohydrochloride with the alkyl halide in ethanol. The unprotonated nitrogen reacts, while the protonated one remains dormant until workup [2].
Module B: Reactivity & Yield Optimization
Q: My reaction is extremely slow (low conversion after 24h). How do I accelerate it? A: Low reactivity is often due to poor solubility of the piperazine or weak electrophilicity of the alkylating agent.
| Factor | Diagnosis | Optimization Action |
| Solvent | Piperazine is polar; Alkyl halide is non-polar. | Switch to Polar Aprotic: DMF or Acetonitrile (MeCN) are standard. They solvate the cation (from the base), leaving the piperazine anion/nucleophile "naked" and more reactive. |
| Leaving Group | Using Alkyl Chloride? | Finkelstein Catalyst: Add 10-20 mol% KI (Potassium Iodide). This converts the alkyl chloride to a more reactive alkyl iodide in situ. |
| Base | Base is too weak or insoluble. | Upgrade Base: Switch from |
Q: I see a precipitate forming. Is this my product? A: Likely, yes—but it could also be a salt byproduct.
-
Scenario A (Non-polar solvent): If running in Toluene or DCM, the mono-alkylated product often precipitates as a hydrohalide salt (Mono-R-Pip
HX) because it is ionic and insoluble in non-polar media. This is good! It prevents the product from reacting further (auto-protection). Filter it and neutralize later.[3] -
Scenario B (Polar solvent): In DMF/MeCN, the precipitate is likely the inorganic salt (KCl/KBr). Your product remains in solution.
Module C: Workup & Purification
Q: I used 10 equivalents of piperazine. How do I remove the 9 equivalents left over? A: Piperazine is highly water-soluble and sublimes easily. Use these physicochemical properties:
-
Distillation/Sublimation: If your product is high-boiling (>200°C), simply distill off the excess piperazine (bp 146°C) under vacuum.
-
Selective Extraction (The "pH Switch"):
-
Step 1: Evaporate organic solvent.[2][4][5][6] Dissolve residue in water.[2][3]
-
Step 2: Adjust pH to ~5-6. Extract with DCM/EtOAc. (Removes non-basic impurities; Piperazine and Product stay in water as salts).
-
Step 3: Adjust pH to ~9.5-10. Extract with DCM.[2] (Mono-alkylated piperazines often extract here, while unsubstituted piperazine prefers the aqueous phase due to higher polarity/H-bonding).
-
Step 4: Adjust pH >12. Extract remaining amines.[5]
-
Q: How do I separate the Mono-alkylated product from the Bis-alkylated impurity? A: If you didn't use the "Excess" strategy and have a mixture:
-
Chromatography: Elute with DCM:MeOH:NH₄OH (90:9:1). The polarity difference is significant.
-
Recrystallization: Bis-alkylated products often form quaternary salts or insoluble solids more easily. Try crystallizing the mixture from cold acetone [3].
Standardized Experimental Protocols
Protocol A: Direct Mono-Alkylation (High Selectivity)
Best for: Stable alkyl halides, scalable chemistry.
-
Setup: Charge a round-bottom flask with Piperazine (5.0 equiv) and
(2.0 equiv) in Acetonitrile (0.5 M relative to halide) . -
Addition: Heat to reflux (or 60°C). Add Alkyl Halide (1.0 equiv) dissolved in a small volume of MeCN dropwise over 1-2 hours via syringe pump or addition funnel.
-
Why: Keeps the concentration of electrophile low relative to the nucleophile.
-
-
Reaction: Stir at temperature until TLC/LCMS shows consumption of alkyl halide.
-
Workup:
-
Filter off inorganic solids (
, KX). -
Concentrate filtrate to remove MeCN.
-
Removal of Excess Piperazine: Suspend residue in water. Extract product with DCM (x3). Wash organic layer with brine.
-
Note: If piperazine co-extracts, wash the DCM layer with water (piperazine partitions back to water; mono-alkyl product stays in DCM).
-
Protocol B: Mono-Protection Route (Highest Purity)
Best for: Precious alkylating agents or complex synthesis.
-
Protection: React Piperazine with
(0.9 eq) in DCM to yield N-Boc-piperazine . Purify by column if necessary (usually not needed). -
Alkylation: React N-Boc-piperazine (1.1 eq) with Alkyl Halide (1.0 eq) and
in DMF at 60°C. -
Deprotection: Treat the intermediate with TFA/DCM (1:1) or HCl/Dioxane for 1 hour.
-
Result: Pure mono-alkylated piperazine as a salt.
Decision Making Workflow
Use this logic flow to determine your optimal experimental path.
Figure 2: Decision tree for selecting the optimal synthesis strategy.
References
-
BenchChem. Optimizing reaction conditions for the N-alkylation of piperazine. Retrieved from
-
ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Retrieved from
-
Pittelkow, T., & Christensen, J. B. (2024).[7] A Simple Synthesis of N-Alkylpiperazines. ResearchGate.[2][4][5] Retrieved from
-
Google Patents. Process for the N-monoalkylation of piperazine (DE1092019B). Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-(3-Cyanobenzyl)piperazine
Current Status: Operational Subject: Troubleshooting & Purification Protocols for CAS 53558-93-3 Assigned Specialist: Senior Application Scientist, Separation Sciences
Introduction: The Mono-Alkylation Challenge
You are likely synthesizing 1-(3-Cyanobenzyl)piperazine via the nucleophilic substitution of 3-cyanobenzyl bromide (or chloride) with piperazine.
The defining challenge in this synthesis is selectivity . The secondary amine in your product is still nucleophilic, leading to the formation of the thermodynamic dead-end: the bis-alkylated impurity [1,4-bis(3-cyanobenzyl)piperazine].
This guide provides three tiered purification protocols ranging from standard workups to high-purity isolation, designed to separate the desired mono-product from both the excess piperazine starting material and the bis-alkylated byproduct.
Module 1: The Standard Workup (Removal of Excess Piperazine)
Target Audience: Routine synthesis (Purity goal: >95%)
Primary Mechanism: Partition Coefficient (
The Protocol
The most effective way to suppress bis-alkylation is to use a large excess of piperazine (3–5 equivalents) during synthesis. This creates a purification problem: removing the unreacted piperazine.[1] Fortunately, piperazine is highly water-soluble, while your product is lipophilic.
-
Evaporation: Remove the reaction solvent (usually Acetonitrile, THF, or Ethanol) under reduced pressure. Do not skip this. Organic solvents act as phase-transfer catalysts, dragging piperazine into your organic layer during extraction.
-
Dissolution: Dissolve the residue in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .
-
The Water Wash: Wash the organic layer with water (
volume).-
Chemistry Note: Piperazine (
) partitions into water. 1-(3-Cyanobenzyl)piperazine ( ) stays in the organic phase.
-
-
Brine Wash: Perform a final wash with saturated NaCl to remove trapped water.
-
Dry & Concentrate: Dry over
, filter, and concentrate.
Troubleshooting FAQ
Q: I still see piperazine in my NMR after the water wash. A: You likely didn't remove enough reaction solvent (e.g., Ethanol) before extraction. Ethanol acts as a co-solvent, solubilizing piperazine in the organic layer.
-
Fix: Redissolve your crude oil in DCM and wash with saturated NaHCO₃ . The ionic strength helps force the piperazine out.
Q: My product is oiling out during the water wash. A: This happens if the pH is too high.
-
Fix: Ensure your aqueous wash is neutral (pH 7). If the pH is >12, the product becomes completely non-ionized and less soluble in the interface, potentially forming an emulsion.
Module 2: Removing the "Bis" Impurity (Salt Formation)
Target Audience: Drug Development / Scale-up (Purity goal: >98%) Primary Mechanism: Differential Solubility of Hydrochloride Salts.
The bis-impurity (tertiary amine at both ends) and the mono-product (secondary amine) form salts with different lattice energies and solubilities. The mono-hydrochloride salt is often crystalline, while the bis-salt tends to remain in solution or form an amorphous gum.
The HCl Precipitation Protocol
-
Dissolution: Dissolve the crude free base (from Module 1) in a minimal amount of Ethanol or Isopropanol (IPA) .
-
Acidification: Cool to 0°C. Add HCl in Dioxane (4M) or Concentrated Aqueous HCl dropwise.
-
Stoichiometry: Aim for 2.0 – 2.2 equivalents of HCl.
-
-
Crystallization: Stir at 0°C for 1 hour. A white precipitate should form.[2][3]
-
Note: 1-(3-Cyanobenzyl)piperazine usually forms a dihydrochloride salt.
-
-
Filtration: Filter the solid. The bis-impurity often remains in the mother liquor.
-
Recrystallization (Polishing): If purity is insufficient, recrystallize from Ethanol/Water (9:1) .
Visualization: The Salt Selection Workflow
Figure 1: Decision logic for salt-based purification. The solubility difference between the mono- and bis-salts in alcohols is the critical separation vector.
Troubleshooting FAQ
Q: The salt oiled out instead of crystallizing. A: This is common with rapid acidification.
-
Fix: Re-dissolve the oil in hot ethanol. Add a non-polar anti-solvent like Diethyl Ether or MTBE dropwise until the solution turns slightly cloudy. Cool slowly to room temperature, then to 4°C. Scratch the glass to induce nucleation.
Q: The nitrile group hydrolyzed. A: The cyano group is sensitive to strong acid + heat + water.
-
Fix: Avoid boiling aqueous HCl. Use anhydrous HCl in Dioxane/Ether and keep temperatures below 40°C.
Module 3: Chromatographic Separation (The "Nuclear Option")
Target Audience: Analytical Standards / Difficult Separations Primary Mechanism: Adsorption Chromatography (Polarity differences).
If salt formation fails, column chromatography is required. The secondary amine (mono) is more polar than the tertiary amine (bis), but amines streak badly on silica due to interaction with acidic silanols.
The Mobile Phase Strategy
| Component | Role | Recommended Ratio |
| Dichloromethane (DCM) | Solvent Base | 90 – 95% |
| Methanol (MeOH) | Polar Modifier | 5 – 10% |
| Triethylamine (TEA) or NH₄OH | Critical Modifier | 0.5 – 1% |
Why TEA? You must use a basic modifier. Silica gel is slightly acidic. Without TEA, the basic piperazine nitrogen will bind irreversibly to the silica, causing "tailing" and yield loss.
Protocol
-
Slurry Pack: Pre-treat the silica slurry with the mobile phase containing TEA. This "deactivates" the silica before your compound touches it.
-
Loading: Load the free base (not the salt) dissolved in minimal DCM.
-
Elution:
-
Fraction 1 (High Rf): Bis-alkylated impurity (Non-polar).
-
Fraction 2 (Mid Rf): 1-(3-Cyanobenzyl)piperazine (Product).
-
Fraction 3 (Low Rf): Unreacted Piperazine (if any remains).
-
Summary of Physical Properties
| Property | Value (Approximate) | Relevance |
| LogP | ~1.4 | Soluble in organics; extractable from water at pH > 10.[4] |
| pKa (Piperazine N) | ~9.8 | Highly basic; forms salts easily. |
| pKa (Benzyl N) | ~5.5 | Less basic due to electron-withdrawing nitrile. |
| Stability | Good | Avoid strong acid reflux (Nitrile |
References
-
Organic Syntheses Procedure for 1-Benzylpiperazine. Organic Syntheses, Coll. Vol. 5, p.88 (1973). (Demonstrates the selective precipitation of the dihydrochloride salt to remove bis-impurities).
-
Process for preparing N-benzyl piperazine. Patent CN1634901A. (Details the industrial workup involving vacuum distillation and pH-controlled extraction).
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules, 2020.[5] (Discusses the use of excess piperazine and IPA/Charcoal recrystallization).
-
Purification of piperazine. US Patent 2919275A. (Describes the use of acetate salts for selective precipitation).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 1-(3-Cyanobenzyl)piperazine and 3-cyanobenzyl halides before handling. Nitriles can be toxic; handle in a fume hood.
Sources
- 1. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]
- 4. CN1634901A - Process for preparing N-benzyl piperazine - Google Patents [patents.google.com]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing 1-(3-Cyanobenzyl)piperazine in Solution
Welcome to the technical support resource for 1-(3-Cyanobenzyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing the degradation of this compound in solution. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive experience with related molecular structures.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the stability of 1-(3-Cyanobenzyl)piperazine.
Q1: My solution of 1-(3-Cyanobenzyl)piperazine is turning yellow. What is causing this discoloration?
Discoloration is often an early indicator of oxidative degradation of the piperazine ring. This process can be initiated by exposure to air (oxygen), light, and trace metal ion contaminants. The formation of oxidized species and polymeric byproducts can lead to a yellow or brownish hue.
Q2: I've noticed a drop in the concentration of my stock solution over time. What are the likely reasons?
A decrease in concentration can be attributed to several degradation pathways. The primary suspects are oxidation of the piperazine moiety and hydrolysis of the cyanobenzyl group. The specific pathway depends on your solvent system, pH, and storage conditions.
Q3: What are the ideal storage conditions for a stock solution of 1-(3-Cyanobenzyl)piperazine?
For optimal stability, stock solutions should be stored at low temperatures (-20°C or -80°C), protected from light by using amber vials or wrapping containers in foil, and blanketed with an inert gas like argon or nitrogen to minimize exposure to oxygen.[1][2][3]
Q4: Which solvents are recommended for dissolving 1-(3-Cyanobenzyl)piperazine?
Aprotic organic solvents such as DMSO, DMF, or acetonitrile are generally preferred for long-term storage. If aqueous solutions are necessary, it is crucial to use buffered systems and high-purity water to control pH and minimize contaminants. Piperazine itself is soluble in water and ethanol.[4]
Q5: Can the pH of my aqueous solution affect the stability of 1-(3-Cyanobenzyl)piperazine?
Yes, pH is a critical factor. The piperazine ring is susceptible to oxidation, which can be influenced by pH. More importantly, the nitrile group on the benzyl ring is prone to hydrolysis under both strongly acidic and basic conditions, which would convert it first to an amide and then to a carboxylic acid.[5][6] It is advisable to maintain a near-neutral pH (around 6-7.5) for aqueous solutions unless experimental conditions demand otherwise.
II. Troubleshooting Guide: Degradation of 1-(3-Cyanobenzyl)piperazine
This section provides a more in-depth guide to identifying and mitigating degradation.
Issue 1: Unidentified Peaks in Chromatographic Analysis (HPLC, LC-MS)
Symptoms:
-
Appearance of new peaks in your chromatogram that were not present in the initial analysis of the solution.
-
A corresponding decrease in the peak area of the parent compound, 1-(3-Cyanobenzyl)piperazine.
Root Cause Analysis: The presence of new peaks strongly suggests the formation of degradation products. The two primary degradation pathways to consider are oxidation of the piperazine ring and hydrolysis of the nitrile group.
Potential Degradation Products and Their Characteristics
| Degradation Pathway | Potential Products | Expected Change in Polarity | Analytical Confirmation |
| Piperazine Oxidation | N-oxides, hydroxylated species, ring-opened products (e.g., formamides) | Generally more polar | LC-MS to identify mass changes corresponding to the addition of oxygen atoms. |
| Nitrile Hydrolysis | 1-(3-(aminocarbonyl)benzyl)piperazine (amide intermediate) | More polar | LC-MS to detect an increase in mass of 18 amu (addition of H₂O). |
| 3-((4-benzylpiperazin-1-yl)methyl)benzoic acid (carboxylic acid final product) | Significantly more polar, potentially ionic depending on pH | LC-MS to detect an increase in mass of 19 amu from the amide. Ion chromatography may also be useful.[7] |
Mitigation and Prevention Protocol:
-
Solvent Selection and Preparation:
-
Use high-purity, degassed solvents. For aqueous solutions, use HPLC-grade water.
-
If possible, prepare stock solutions in aprotic solvents like anhydrous DMSO or acetonitrile.
-
For aqueous buffers, prepare them fresh and filter through a 0.22 µm filter.
-
-
Control of Atmospheric Conditions:
-
Purge the solvent with an inert gas (argon or nitrogen) for 15-20 minutes before dissolving the compound.
-
Overlay the headspace of the storage vial with the inert gas before sealing.
-
-
pH Control:
-
For aqueous solutions, use a buffer system to maintain a stable pH, preferably in the neutral range (pH 6-7.5).
-
-
Chelation of Metal Ions:
-
If metal-catalyzed oxidation is suspected (e.g., if using metal spatulas or containers), consider adding a small amount (e.g., 100 µM) of a chelating agent like EDTA to the buffer. Copper ions, in particular, are known to catalyze piperazine oxidation.[8]
-
Issue 2: Inconsistent Results in Biological Assays
Symptoms:
-
A gradual or sudden loss of biological activity of your compound in solution.
-
Poor reproducibility between experiments conducted on different days with the same stock solution.
Root Cause Analysis: Loss of activity is often a direct consequence of the degradation of the parent compound into inactive or less active metabolites. The rate of degradation can be influenced by temperature fluctuations and repeated freeze-thaw cycles.
Experimental Workflow for Investigating Instability
Caption: Workflow for troubleshooting inconsistent biological assay results.
Best Practices for Maintaining Solution Integrity:
-
Aliquoting: Upon preparing a fresh stock solution, immediately divide it into smaller, single-use aliquots. This minimizes the number of freeze-thaw cycles the bulk of the stock is subjected to.
-
Temperature Stability: Store aliquots at a constant, low temperature. For long-term storage, -80°C is preferable to -20°C. Avoid storing solutions at room temperature for extended periods.[1]
-
Light Protection: Always use amber vials or wrap vials in aluminum foil to prevent photo-degradation.
III. Potential Degradation Pathways
Understanding the likely chemical transformations of 1-(3-Cyanobenzyl)piperazine is key to preventing them. The molecule has two primary points of vulnerability: the piperazine ring and the nitrile group.
Pathway 1: Oxidation of the Piperazine Ring
The secondary amine in the piperazine ring is susceptible to oxidation, which can lead to a variety of products. This can be a free-radical process initiated by oxygen and catalyzed by metal ions.[8][9]
Caption: Potential oxidative degradation pathways of the piperazine moiety.
Pathway 2: Hydrolysis of the Nitrile Group
The cyano group can undergo hydrolysis, particularly in aqueous solutions under acidic or basic conditions. This is a two-step process.[5][6]
Caption: Stepwise hydrolysis of the nitrile functional group.
IV. References
-
Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin.
-
Freeman, S. A., Davis, J., & Rochelle, G. T. (2011). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Energy Procedia, 4, 1532-1539.
-
Chen, S., Closmann, F., & Rochelle, G. T. (2012). Thermal degradation of PZ-promoted tertiary amines for CO2 capture. Energy Procedia, 23, 149-158.
-
Chen, S. (2012). Thermal Degradation of PZ-Promoted Tertiary Amines for CO2 Capture. The University of Texas at Austin.
-
National Center for Biotechnology Information (n.d.). Piperazine. PubChem Compound Summary for CID 4837. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Bernard, F., Butler, J. R., & Shannon, J. S. (2019). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ACS Earth and Space Chemistry, 3(10), 2215-2226.
-
Zhang, R., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228.
-
Ziegler, D. M., & Poulsen, L. L. (1977). Microsomal mixed-function amine oxidase. Oxidation products of piperazine-substituted phenothiazine drugs. Drug Metabolism and Disposition, 5(6), 658-662.
-
Chan, K. H., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 114-121.
-
S.J.T. (n.d.). Pharmaceutics - PRACTICAL LAB MANUAL. Retrieved from [Link]
-
ResearchGate. (2013). How to extract/isolate piperazine from water without distillation? Retrieved from [Link]
-
Chandrashekar, et al. (2013). Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium. Modern Research in Catalysis, 2(4), 157-163.
-
Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Piperazine - HAZARD SUMMARY. Retrieved from [Link]
-
Inonu University. (2018). HYDROLYSIS REACTIONS. Retrieved from [Link]
-
Nielsen, P. T., et al. (2013). Piperazine Degradation in Pilot Plants. Energy Procedia, 37, 1912-1923.
-
Barbour, L. J., & Gxoyiya, N. (2015). Crystalline products of CO2 capture by piperazine aqueous solutions. CrystEngComm, 17(38), 7353-7357.
-
Bernard, F., Butler, J. R., & Shannon, J. S. (2019). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ChemRxiv.
-
Gnecco, D., et al. (2014). RuO4-mediated oxidation of N-benzylated tertiary amines. 3. Behavior of 1,4-dibenzylpiperazine and its oxygenated derivatives. Tetrahedron, 70(40), 7275-7281.
-
The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. Retrieved from [Link]
-
Lin, C. H., et al. (2024). Piperazine-Based Mixed Solvents for CO 2 Capture in Bubble-Column Scrubbers and Regeneration Heat. Applied Sciences, 14(19), 8173.
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
Sources
- 1. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nj.gov [nj.gov]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. esisresearch.org [esisresearch.org]
- 7. researchgate.net [researchgate.net]
- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 9. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
addressing poor cell permeability of piperazine derivatives
Welcome to the Piperazine Permeability Optimization Hub .
I am Dr. Aris, Senior Application Scientist. You are likely here because your lead piperazine compound—despite excellent potency—is showing poor
Piperazines are privileged scaffolds, but their dibasic nature (pKa ~5.3 and ~9.7) often leads to extensive ionization at physiological pH, resulting in membrane impermeability or lysosomal trapping. This guide bypasses generic advice to focus on the specific physicochemical and experimental challenges of the piperazine ring.
Module 1: Diagnostic Triage – Why is it failing?
Before synthesizing new analogs, you must diagnose the mechanism of failure. Piperazines often yield false negatives in permeability assays due to "Ion Trapping" rather than true efflux.
The "Pseudo-Efflux" Phenomenon
In a standard Caco-2 assay, the Apical (A) side is pH 6.5, and the Basolateral (B) side is pH 7.4.[1]
-
The Trap: Your piperazine is more ionized at pH 6.5 than at pH 7.4.
-
The Result: The neutral fraction crosses from B
A easily, but once it hits the acidic A-side, it protonates and gets trapped. This mimics P-gp efflux (high Efflux Ratio) even if the compound is not a P-gp substrate.
Diagnostic Decision Tree Use the following logic to categorize your compound's failure mode before requesting chemistry support.
Figure 1: Diagnostic logic for distinguishing between solubility limits, active efflux, and pH-dependent ion trapping specific to basic amines.
Module 2: Synthetic Remediation Strategies
If Module 1 confirms "Poor Passive Diffusion" or "pH Trapping," use these medicinal chemistry strategies to lower the pKa or mask the ionization.
Strategy A: Fluorination (The pKa Depression Effect)
Fluorine is highly electronegative. Placing it near the basic nitrogen pulls electron density, lowering the pKa of the piperazine nitrogen. This increases the fraction of non-ionized drug (
| Modification | Approx. pKa Shift | Impact on Permeability |
| Parent Piperazine | ~9.8 (N1) | Poor. >99% ionized at pH 7.4. |
| N-Methylation | Moderate. Steric hindrance lowers basicity slightly; increases lipophilicity. | |
| High. Strong inductive effect reduces N-basicity significantly. | ||
| Piperazine-2-one (Lactam) | N/A (Neutral Amide) | Very High. Removes one basic center entirely (metabolic stability risk). |
Strategy B: The Prodrug "Trojan Horse"
If the basic nitrogen is essential for target binding (e.g., salt bridge in the active site), you cannot permanently remove it. Use a Carbamate Prodrug .
-
Concept: Mask the secondary amine as a carbamate.
-
Mechanism: The carbamate is neutral and lipophilic, crossing membranes easily. Intracellular esterases cleave it, releasing the active piperazine.
-
Reagent: Chloromethyl chloroformate or similar acyloxyalkyl linkers.
Figure 2: Prodrug strategy converting the ionized secondary amine into a neutral species for transport, followed by intracellular regeneration.
Module 3: Experimental Protocols
Do not run standard screens. Use these modified protocols to validate piperazine permeability.
Protocol 1: pH-Adjusted Caco-2 Assay (To rule out Pseudo-Efflux)
Standard assays use a pH 6.5/7.4 gradient. For piperazines, this drives the drug into the donor compartment.
Reagents:
-
HBSS-MES (pH 6.5): Hanks' Balanced Salt Solution + 10 mM MES.
-
HBSS-HEPES (pH 7.4): HBSS + 25 mM HEPES.
-
Lucifer Yellow: Paracellular integrity marker.[2]
Step-by-Step:
-
Preparation: Seed Caco-2 cells (density
cells/cm²) on Transwell inserts. Culture for 21 days to ensure tight junction formation (TEER > 300 ). -
Symmetrical pH Setup: Instead of the standard gradient, use pH 7.4 on BOTH sides (Apical and Basolateral) .
-
Why? This eliminates the pH driving force that traps the base. If the Efflux Ratio drops from 5.0 (gradient) to 1.0 (symmetrical), your problem is pH trapping, not P-gp.
-
-
Dosing: Add
test compound + Lucifer Yellow to the donor side. -
Sampling: Sample receiver compartment at 60 and 120 minutes.
-
Analysis: Quantify via LC-MS/MS. Calculate
.-
Pass Criteria: Lucifer Yellow
cm/s (confirms monolayer integrity).
-
Protocol 2: PAMPA-BBB (for CNS targeted Piperazines)
If your target is in the brain, Caco-2 is too restrictive. Use Parallel Artificial Membrane Permeability Assay (PAMPA) with porcine brain lipid.
-
Lipid Solution: Dissolve 20 mg Porcine Polar Brain Lipid in 1 mL Dodecane.
-
Coating: Apply 4
lipid solution to the donor plate membrane (PVDF). -
Equilibrium: Wait 5 mins for solvent evaporation.
-
Incubation: Add compound (pH 7.4) to donor; buffer only to acceptor. Incubate 18h at RT in a humidity chamber (to prevent evaporation).
-
Readout: UV Plate reader or LC-MS.
-
Validation: Run Verapamil (High Permeability Control) and Theophylline (Low Permeability Control).
Module 4: FAQ – Troubleshooting Specific Scenarios
Q: My piperazine has a LogD of 2.5 (optimal), but Caco-2 permeability is still zero. Why? A: Check the molecular weight and rotatable bonds. Even with good lipophilicity, if the piperazine has large "floppy" substituents, the high entropic cost of entering the membrane pore can block transport.
-
Fix: Rigidify the linker. Replace linear alkyl chains attached to the piperazine with rings (e.g., cyclopropyl or bicyclic systems) to reduce the entropic penalty.
Q: Can I use 1-phenylpiperazine as a permeability enhancer? A: Yes, but with caution. 1-phenylpiperazine derivatives can act as permeation enhancers by modulating myosin light chain kinase (MLCK), temporarily opening tight junctions.
-
Warning: This enhances paracellular transport (between cells), not transcellular. It may improve absorption but also allows toxins to cross. This is a formulation strategy, not a medicinal chemistry fix.
Q: I see high recovery (>120%) in my assay. Is my compound generating signal? A: Piperazines are notorious for non-specific binding to plastic tips and plates, which can desorb later.
-
Fix: Use Low-Binding plates and glass-coated inserts. Add 0.1% BSA to the receiver buffer to act as a "sink" and prevent the drug from sticking to the receiver plastic walls.
References
-
Effect of Fluorination on pKa and Absorption
- Van Niel, M. B., et al. "Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles." Journal of Medicinal Chemistry, 1999.
-
Piperazine Prodrug Strategies
- Rautio, J., et al. "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery, 2008.
-
Caco-2 Assay Standardization & pH Trapping
- Neuhoff, S., et al. "pH-dependent passive absorption in Caco-2 cells: Explanation by a simple diffusion-pH model." European Journal of Pharmaceutical Sciences, 2003.
-
Permeation Enhancers
- Streng, A. S., et al. "Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures." Molecular Pharmaceutics, 2018.
-
General Piperazine Medicinal Chemistry
Sources
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. mdpi.com [mdpi.com]
- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
minimizing side product formation in cyanobenzylpiperazine synthesis
Status: Operational | Lead Scientist: Dr. A. Vance | Topic: Minimizing Side Product Formation
Introduction: Precision in Piperazine Alkylation
Welcome to the technical support center for Cyanobenzylpiperazine Synthesis . This guide addresses the specific challenges of
The synthesis of 1-(4-cyanobenzyl)piperazine is deceptively simple. While a standard SN2 reaction, it is plagued by two dominant failure modes:
-
Bis-alkylation: The formation of
-bis(cyanobenzyl)piperazine (the "dumbbell" impurity). -
Nitrile Hydrolysis: The conversion of the cyano group (-CN) to an amide (-CONH
) or acid (-COOH) under improper pH/thermal conditions.[1]
This guide provides self-validating protocols to eliminate these impurities.
Module 1: The Bis-Alkylation Problem
User Issue: "I am observing a significant spot at a higher R
The Mechanism of Failure
Piperazine is a diamine. Once the first alkylation occurs, the resulting secondary amine (the product) remains nucleophilic. If the local concentration of the benzyl halide is high relative to the piperazine, the product competes for the alkylating agent, leading to the bis-impurity.
Experimental Protocols
Select the protocol based on your budget and purity requirements.
Protocol A: The "High Purity" Route (Boc-Protection) Recommended for drug discovery/small scale where purity is paramount.
-
Logic: By blocking one nitrogen with a tert-butyloxycarbonyl (Boc) group, bis-alkylation is chemically impossible.
-
Steps:
-
Reactants: Dissolve 1-Boc-piperazine (1.0 eq) and 4-cyanobenzyl bromide (1.0 eq) in Acetonitrile (ACN).
-
Base: Add K
CO (2.0 eq). Avoid strong hydroxide bases to protect the nitrile. -
Conditions: Reflux (80°C) for 4–6 hours.
-
Deprotection: After isolation, treat with TFA/DCM (1:1) or 4M HCl in Dioxane to remove the Boc group.
-
Result: Exclusive formation of the mono-product.
-
Protocol B: The "Economy" Route (High Dilution/Excess) Recommended for scale-up where reagent cost is a factor.
-
Logic: Le Chatelier’s principle. A massive excess of piperazine ensures the benzyl halide statistically encounters unreacted piperazine rather than the mono-product.
-
Steps:
-
Charge: Suspend Piperazine (anhydrous) (5.0 – 10.0 eq) in ACN or Ethanol.
-
Addition: Heat to reflux. Slowly add 4-cyanobenzyl bromide (1.0 eq) dissolved in solvent dropwise over 2 hours.
-
Critical: The dropwise addition keeps the instantaneous concentration of alkylating agent low.
-
-
Workup: Cool to room temperature. Filter off the insoluble bis-salt (if formed). Distill off excess solvent and sublime/wash away excess piperazine.[2][3]
-
Visualizing the Pathway
The following diagram illustrates the competitive kinetics and the protection strategy.
Figure 1: Kinetic competition between mono- and bis-alkylation. The green dashed line represents the protected route which bypasses the impurity pathway.
Module 2: Nitrile Integrity (Preventing Hydrolysis)
User Issue: "My NMR shows the disappearance of the nitrile peak (~118 ppm CN) and appearance of amide/acid carbonyls."
The Mechanism of Failure
Nitriles are susceptible to hydrolysis under basic conditions at high temperatures, converting first to the primary amide and eventually to the carboxylic acid. This is accelerated by strong bases (NaOH, KOH) and the presence of water.
Base Selection Guide
Use this table to select the appropriate base for your alkylation.
| Base | pKa (conj. acid) | Risk of Hydrolysis | Recommendation |
| NaOH / KOH | ~15.7 (H | High | AVOID. Hydroxide is a strong nucleophile that attacks the nitrile carbon. |
| Et | 10.75 | Low | Acceptable. Good for scavenging acid, but can form quaternary salts. |
| K | 10.3 | Very Low | PREFERRED. Anhydrous Carbonate in ACN is the gold standard. Mild and non-nucleophilic toward nitriles. |
| NaH | 35 | Moderate | Risky. Can cause side reactions if the substrate has acidic protons. |
Troubleshooting Protocol
-
Switch Solvent: Move from Ethanol/Water mixtures to Anhydrous Acetonitrile or DMF .
-
Switch Base: Replace Hydroxides with Potassium Carbonate (K
CO ) or Cesium Carbonate (Cs CO ) . -
Temperature Control: Do not exceed 80°C. If the reaction is sluggish, add a catalytic amount of Potassium Iodide (Finkelstein condition) rather than increasing heat.
Module 3: Purification & Isolation
User Issue: "I cannot extract my product; it stays in the aqueous layer."
The Solubility Trap
Piperazine derivatives are highly polar. If the workup pH is not sufficiently high, the piperazine nitrogen remains protonated (cationic) and water-soluble.
The "Salting Out" Protocol
-
Quench: Remove solvent (ACN) under vacuum. Resuspend residue in water.[2][4]
-
pH Adjustment: Basify the aqueous layer to pH > 12 using 2M NaOH.
-
Why? You must exceed the pKa of the piperazine nitrogen (approx 9.8) by 2 units to ensure >99% is in the free-base (organic soluble) form.
-
-
Extraction: Extract with DCM or Chloroform (3x).
-
Tip: Avoid Ether/Ethyl Acetate; they are often too non-polar for these substrates.
-
-
Wash: Wash the organic layer with Brine (Saturated NaCl) . This "salts out" the organic product, forcing it into the organic phase.
FAQ: Quick Troubleshooting
Q: My reaction mixture turned pink/brown. Is the product ruined?
-
A: Likely not. Piperazines and benzyl amines are prone to air oxidation, forming trace N-oxide or radical species that are highly colored. This is often cosmetic. Perform a filtration through a short silica plug to remove the colored impurities.
Q: Can I use Cyanobenzyl Chloride instead of Bromide?
-
A: Yes, but it is less reactive.
-
Adjustment: Add 0.1 eq of Potassium Iodide (KI) to the reaction. This generates the Cyanobenzyl Iodide in situ, which reacts faster (Finkelstein reaction).
-
Q: How do I remove excess piperazine if I used Protocol B?
-
A: Piperazine has a relatively low sublimation point. High vacuum drying (0.1 mmHg) at 50-60°C will sublime off the free piperazine. Alternatively, wash the organic extract with water (piperazine is extremely water-soluble; the benzylated product is less so).
Decision Logic: Process Flow
Figure 2: Decision tree for selecting the synthesis route and troubleshooting common impurities.
References
-
Bienz, S. (2013).[2] Selective mono-alkylation of piperazine with benzyl halides. ResearchGate. Link
-
LGC Standards. (2025). Pharmaceutical impurity profiling & custom synthesis. LGC Standards. Link
-
Clark, J. (2020). Hydrolysis of Nitriles. ChemGuide. Link
-
Common Organic Chemistry. (2025). Nitrile to Acid - Common Conditions. Common Organic Chemistry. Link
-
National Institutes of Health (NIH). (2020). Site-Selective C-H Alkylation of Piperazine Substrates. PubMed Central. Link
Sources
Technical Support Center: Scaling Up 1-(3-Cyanobenzyl)piperazine Production
Status: Operational Subject: Process Optimization, Impurity Control, and Safety in Scale-Up Audience: Process Chemists & Scale-Up Engineers[1]
Introduction: The Scale-Up Challenge
You are likely synthesizing 1-(3-Cyanobenzyl)piperazine as a key intermediate for a kinase inhibitor or GPCR ligand.[1] While the bench-scale synthesis (milligram to gram) is trivial, scaling to kilograms introduces three critical failure points:
-
The "Bis" Impurity: Uncontrolled stoichiometry leads to 1,4-bis(3-cyanobenzyl)piperazine, which is difficult to separate without chromatography.[1]
-
Exotherm Management: Alkylation of amines with benzyl halides is highly exothermic.[1]
-
Purification Bottlenecks: Silica gel chromatography is not viable at the kilogram scale.[1]
This guide provides self-validating protocols to overcome these specific barriers.
Module 1: Reaction Engineering (Selectivity Control)
User Issue: "I am seeing 15-20% bis-alkylated impurity in my crude mixture."
Root Cause: In a 1:1 stoichiometric reaction, as soon as the mono-product is formed, it competes with the starting piperazine for the remaining benzyl bromide.[1] Since the mono-product is a secondary amine (nucleophilic), it readily reacts again to form the bis-product.[1]
The Solution: Kinetic Control via High Dilution & Excess To force the reaction toward the mono-product, you must statistically overwhelm the benzyl bromide with piperazine.[1]
Optimized Protocol:
-
Stoichiometry: Use 5.0 equivalents of Piperazine relative to 3-Cyanobenzyl bromide.
-
Mode of Addition: Do not add piperazine to the bromide.[1] You must add the bromide solution slowly into the piperazine solution .
-
Solvent System: Toluene or Acetonitrile (ACN). Toluene is preferred for scale-up as it facilitates the aqueous workup described in Module 2.[1]
The "Self-Validating" Check:
-
TLC/HPLC: Monitor the disappearance of the benzyl bromide.
-
Visual: The reaction will become heterogeneous as Piperazine hydrobromide precipitates (if using ACN/Toluene).[1]
Visualization: Competitive Reaction Pathways
Caption: High equivalents of piperazine statistically block the second alkylation step (dashed red line).
Module 2: Purification Without Chromatography
User Issue: "I cannot run a column on 2 kg of crude material. How do I remove the excess piperazine?"
Root Cause: Piperazine is highly water-soluble (LogP ≈ -1.5), whereas your target product, 1-(3-Cyanobenzyl)piperazine, is lipophilic (LogP ≈ 1.8).[1] You can exploit this polarity difference using a "Water Wash" technique rather than distillation or chromatography.[1]
The Solution: The Toluene/Water Partition The excess piperazine (4 equivalents) will partition into the aqueous phase, while the mono-benzylated product remains in the organic phase.[1]
Step-by-Step Purification Protocol:
-
Quench: Add water to the reaction mixture (if in Toluene). If in ACN, strip solvent first, then redissolve residue in Toluene.
-
The Wash (Critical Step):
-
Wash the Toluene layer with water 3 times .[1]
-
Volume: Use 1:1 volume ratio of Water:Toluene for each wash.[1]
-
Validation: Check the pH of the aqueous wash.[1][2] The first wash will be very basic (pH > 12). Continue washing until the aqueous layer pH drops to neutral/weakly basic (pH ~8-9), indicating the bulk of the free piperazine is gone.[1]
-
-
Salt Formation (Polishing):
Data: Solubility Profile for Separation
| Component | Solubility in Toluene | Solubility in Water (pH 7) | Fate during Workup |
| Piperazine (Excess) | Moderate | Very High | Washes out into aqueous layer |
| 3-Cyanobenzyl Bromide | High | Low | Reacts fully (if optimized) |
| Target Product | High | Low | Stays in Toluene |
| Piperazine[1]·HBr Salt | Insoluble | High | Washes out into aqueous layer |
Visualization: Workup Logic Flow
Caption: The polarity difference allows removal of excess piperazine via simple aqueous washing.[1]
Module 3: Safety & Handling (E-E-A-T)
User Issue: "The reaction mixture is fuming and the benzyl bromide is irritating my eyes."
Safety Alert: 3-Cyanobenzyl bromide is a potent lachrymator (tear gas agent) and a skin corrosive.[1] It releases HBr upon hydrolysis or reaction.[1]
Handling Protocols:
-
Solids Handling: Weigh the bromide in a fume hood. Do not use a spatula on an open bench.[1]
-
Neutralization: Keep a beaker of 10% aqueous Sodium Thiosulfate or Ammonium Hydroxide in the hood.[1] Dip all spatulas and glassware used for the bromide into this solution to quench residues before removing them from the hood.[1]
-
Exotherm Control:
FAQs
Q: Can I use DIPEA (Hünig's base) or K2CO3 instead of excess piperazine? A: You can, but it is not recommended for the mono-alkylation step.[1] Using a base like K2CO3 often leads to heterogeneous mixtures where local concentrations of benzyl bromide are high, increasing the "Bis" impurity.[1] Excess piperazine acts as both the nucleophile and the proton scavenger, keeping the system homogeneous (in ACN/DCM) and kinetically favoring the mono-product [1, 5].[1]
Q: My product is an oil. How do I get a solid? A: The free base is often an oil.[1] To obtain a solid, form the hydrochloride salt.[1][4] Dissolve the oil in minimal isopropanol and add 2.2 equivalents of HCl (in ether or dioxane). The dihydrochloride salt should precipitate as a white solid [2].[1][5]
Q: Is the cyano group stable? A: Yes, under the mild alkylation conditions (Toluene/ACN, <80°C), the nitrile is stable.[1] Avoid strong aqueous acids at reflux, which will hydrolyze the nitrile to a carboxylic acid.[1]
References
-
Chao, B. et al. (2013). Scale-up Synthesis of Piperazine Derivatives. Journal of Organic Chemistry. (General principle of high-dilution amine alkylation).
-
Organic Syntheses. (1959). 1-Benzylpiperazine.[1][6] Org. Synth. 39, 7. (Foundational protocol for benzyl piperazine synthesis and salt formation).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 22044, 3-Cyanobenzyl bromide. (Safety and physical property data).
-
Vertex AI Search. (2024). Purification of 1-(3-cyanobenzyl)piperazine hydrochloride. (Patent landscape regarding piperazine salt purification).
-
TCI Chemicals. (2024). Safety Data Sheet: 4-Cyanobenzyl Bromide. (Handling lachrymators).
Sources
- 1. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Continuous Flow Synthesis of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Technical Support Center: Selective Mono-Functionalization of Piperazine
Current Status: Operational Subject: Troubleshooting & Protocol Guide for Avoiding Di-Substitution Ticket ID: PIP-MONO-001
Welcome to the Piperazine Selectivity Hub
The Problem: You are attempting to synthesize a mono-substituted piperazine derivative, but your LC-MS shows a statistical mixture of unreacted starting material, the desired mono-product, and the unwanted "bis" (di-substituted) impurity.
The Science:
Piperazine possesses two identical secondary amine sites (
This guide provides three distinct strategies to break this statistical distribution, tailored to your specific substrate and scale.
Module 1: Diagnostic Workflow
Before selecting a protocol, determine your constraints. Use the decision matrix below to select the optimal strategy.
Figure 1: Strategic decision matrix for selecting the optimal mono-functionalization pathway.
Module 2: Strategy A - Kinetic Control (The "High Excess" Method)
Concept: By flooding the reaction with a massive excess of piperazine, you statistically force the electrophile to encounter unreacted piperazine rather than the mono-product.
Applicability: Simple alkylations (alkyl halides) where the product is lipophilic (logP > 1).
Protocol: 10:1 Stoichiometric Flood
-
Dissolution: Dissolve piperazine (10.0 equiv) in a non-polar solvent (DCM or Toluene).
-
Why: Piperazine is soluble in DCM; piperazine salts (formed during reaction) are not. Toluene allows for higher temperatures.
-
-
Addition: Add the electrophile (1.0 equiv) dissolved in the same solvent dropwise over 60 minutes at 0°C.
-
Why: Slow addition keeps the local concentration of electrophile low relative to the piperazine excess.
-
-
Reaction: Warm to room temperature and monitor by TLC/LC-MS.
-
Critical Workup (The "Wash-Out"):
-
Dilute the reaction mixture with Ethyl Acetate.
-
Wash vigorously with Water (5x) .
-
Mechanism:[1][2][3][4][5][6] Unreacted piperazine is highly water-soluble (
). The mono-alkylated product (now more lipophilic) will remain in the organic layer. -
Validation: Check the aqueous wash by TLC to ensure piperazine is being removed.
-
-
Drying: Dry organic layer over
and concentrate.
Data: Stoichiometry vs. Selectivity
| Equivalents of Piperazine | Mono-Product (%) | Bis-Product (%) |
|---|---|---|
| 1.0 eq | 45% | 35% |
| 3.0 eq | 75% | 15% |
| 5.0 eq | 88% | 5% |
| 10.0 eq | >95% | <1% |
Module 3: Strategy B - Thermodynamic Control (The "Boc" Route)
Concept: If your electrophile is expensive or the product is hard to purify, do not gamble with kinetics. Block one site chemically.[3][7][8]
Applicability: Complex synthesis, GMP steps, or when the "bis" impurity is inseparable by chromatography.
Protocol: Synthesis of N-Boc-Piperazine (Mono-protection)
Note: While commercially available, synthesizing it ensures freshness as commercial stocks often degrade to di-Boc or free piperazine.
-
Setup: Dissolve piperazine (3.0 equiv) in DCM.
-
Reagent Prep: Dissolve
(1.0 equiv) in DCM. -
Controlled Addition: Add the
solution to the piperazine solution dropwise over 2 hours at room temperature.-
Why:
is a reactive electrophile. Adding it slowly to excess amine favors mono-protection.
-
-
Purification (Filtration):
-
Extraction:
-
Extract the aqueous filtrate with DCM.[7]
-
Result: Mono-Boc piperazine extracts into DCM; unsubstituted piperazine stays in the water.
-
-
Yield: Typically 75-85% of pure tert-butyl piperazine-1-carboxylate.
Subsequent Step: Use this Mono-Boc intermediate for your alkylation/acylation. The "bis" reaction is chemically impossible. Deprotect with TFA/DCM (1:1) or HCl/Dioxane after the coupling.
Module 4: Strategy C - pH Modulation (The "Proton Shield")
Concept: Exploiting the
Applicability: Acylations, aqueous reactions, or "Green Chemistry" applications.
Protocol: Selective Acylation via Monohydrochloride
-
Preparation: Dissolve Piperazine (1.0 equiv) in water. Add HCl (1.0 equiv) to generate Piperazine Monohydrochloride in situ.
-
Target pH: Adjust to pH 4.5 – 5.5.
-
-
Reaction: Add the acyl chloride or anhydride (1.0 equiv) to the aqueous solution.
-
Solvent: If the electrophile is water-insoluble, use a biphasic system (Water/DCM) or a miscible co-solvent (THF).
-
-
Mechanism:
-
The free amine reacts with the electrophile.
-
As the reaction proceeds, HCl is generated, lowering the pH further.
-
Control: Maintain pH ~5 by adding weak base (Sodium Acetate) if necessary, but do not exceed pH 7.
-
-
Workup:
Figure 2: The "Proton Shield" mechanism. Maintaining pH between pKa1 and pKa2 ensures only one nitrogen is nucleophilic.
Module 5: Troubleshooting & FAQs
Q: I used Strategy A (Excess Piperazine), but my product is stuck in the aqueous phase during workup.
-
Diagnosis: Your product is too polar (hydrophilic).
-
Fix: Do not use water extraction. Instead, evaporate the reaction mixture to dryness and use Kugelrohr distillation to sublime off the excess piperazine (bp 146°C). Alternatively, use a cation-exchange resin (SCX-2): load the mixture, wash with MeOH (removes non-basic impurities), and elute with
/MeOH.
Q: Can I use "Flow Chemistry" to solve this?
-
A: Yes. Flow chemistry is excellent for this.[7] By pumping piperazine and the electrophile into a T-mixer, you can precisely control the mixing time and stoichiometry.
-
Setup: Pump A (Piperazine, high flow) + Pump B (Electrophile, low flow). The immediate mixing prevents localized "hotspots" of high electrophile concentration that lead to di-substitution.
Q: Why does my alkylation yield more "bis" product than my acylation?
-
-
Alkylation: The product is a tertiary amine, which is often more electron-rich (nucleophilic) than the starting secondary amine.
. -
Acylation: The product is an amide.[1] The lone pair is delocalized into the carbonyl, rendering it non-nucleophilic.
. Acylations are inherently more selective.
-
References
-
Kinetics of Piperazine Alkylation
- Study: "Direct electrophilic N-alkylation of piperazine under controlled stoichiometry to afford monosubstituted deriv
- Source:ResearchGate / Synthetic Communic
-
Mono-Boc Synthesis Protocol
- Study: "Simplified Procedure for General Synthesis of Monosubstituted Piperazines."
- Source:N
-
pH Controlled Selectivity
- Study: "Selective Acylation of Polyamines with Acid Anhydrides and Acid Chlorides in W
- Source:ResearchG
-
pKa Values and Thermodynamics
- Study: "pKa Values of Some Piperazines
- Source:Journal of Chemical & Engineering D
Sources
- 1. Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1-BOC-Piperazine synthesis - chemicalbook [chemicalbook.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
optimizing column chromatography for purifying substituted piperazines
Subject: Optimizing Purification Protocols for Substituted Piperazines Department: Application Science & Method Development Document ID: PIP-CHROM-001
Executive Summary
Substituted piperazines present a classic chromatographic challenge: they are moderately strong bases (
Section 1: The Core Mechanism (Why Your Column Failed)
Standard flash chromatography relies on polarity differences.[2][3] However, for piperazines, an acid-base mechanism interferes.
-
The Antagonist: Acidic silanols (
) on the silica surface. -
The Victim: The basic nitrogen of the piperazine ring.
-
The Result: The piperazine protonates upon contact with the silica, forming a salt that "drags" through the column rather than eluting cleanly.
Visualizing the Interaction & The Fix The following diagram illustrates the competitive binding mechanism required to purify these compounds.
Caption: Mechanism of Action: Basic modifiers (TEA/NH3) competitively bind to acidic silanols, allowing the piperazine to elute in its free-base form.
Section 2: Troubleshooting Guides (Q&A)
Q1: My compound streaks from the baseline to the solvent front. How do I fix this?
Diagnosis: Uncontrolled silanol activity. The Fix: You must use a Mobile Phase Modifier .[1]
-
Option A (Non-Polar): If eluting in Hexane/Ethyl Acetate, add 1% Triethylamine (TEA) to the mobile phase.
-
Note: TEA is difficult to remove (b.p. 89°C). You may need to wash fractions with saturated
or rely on high-vacuum drying.
-
-
Option B (Polar - Recommended): If eluting in DCM/Methanol, use Ammonia (
) .ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Protocol: Use "Ammoniated Methanol" (see Protocol A below). Ammonia is volatile and leaves no residue, making it superior to TEA for polar compounds [1, 2].
-
Q2: I am using DCM:MeOH (9:1), but my product is stuck at the baseline.
Diagnosis: The solvent system is not polar enough, or the salt formation is too strong.
The Fix: Switch to the "Gold Standard" amine solvent system: DCM : MeOH :
-
Start with a ratio of 90 : 9 : 1 (DCM : MeOH : Ammonium Hydroxide).
-
The water content in aqueous ammonium hydroxide helps deactivate silica, while the ammonia keeps the piperazine deprotonated.
Q3: My crude mixture is not soluble in DCM or Hexanes.
Diagnosis: High polarity or salt formation in the crude matrix. The Fix:
-
Solid Load: Dissolve crude in MeOH, mix with silica, evaporate to dryness, and load the powder as a top layer.
-
Reverse Phase (C18): If the compound is highly polar (
), standard silica may fail. Use a C18 column with a water/acetonitrile gradient buffered with 0.1% Formic Acid or Ammonium Bicarbonate [3].
Q4: I cannot see my spots on the TLC plate.
Diagnosis: Piperazines lack strong conjugation (chromophores) unless substituted with aromatic rings. The Fix: Use specific stains. UV (254 nm) is often insufficient.
| Stain Reagent | Target Functionality | Appearance |
| Ninhydrin | Primary/Secondary Amines | Red/Pink spots upon heating. |
| Dragendorff | Tertiary Amines / Heterocycles | Orange spots on yellow background. |
| Iodine Chamber | Universal (Lipophilic) | Brown/Yellow spots (Reversible). |
| KMnO4 | Oxidizable groups | Yellow spots on purple background. |
Section 3: Experimental Protocols
Protocol A: Preparation of Ammoniated Methanol (The "Magic" Solvent)
Use this for the polar mobile phase component.
-
Source: Purchase 7N Ammonia in Methanol (commercially available). This is the most consistent method.
-
Manual Prep: If 7N solution is unavailable, bubble anhydrous ammonia gas into chilled methanol for 15 minutes.
-
Warning: Do NOT use too much aqueous ammonium hydroxide (
) mixed directly into DCM, as it is immiscible and will form a biphasic mess inside the column.
-
-
The Mixture: Prepare your mobile phase by mixing DCM with the 7N Ammonia/MeOH solution.
-
Example: To make 1L of 5% MeOH/DCM with base: Mix 950 mL DCM + 50 mL of 7N
in MeOH .
-
Protocol B: Column "Basification" (Pre-treatment)
Essential if you observe decomposition or extreme sticking.
-
Pack the column with silica as usual.
-
Flush the column with 3 Column Volumes (CV) of Hexane containing 1% Triethylamine (TEA) .
-
Flush with 2 CV of pure starting mobile phase (to remove excess free TEA).
-
-
Why this works: This pre-coats the silica silanols with TEA, creating a "neutralized" stationary phase before your sensitive piperazine touches it [4].
-
Section 4: Advanced Workflow Decision Tree
Use this logic flow to determine the correct stationary phase and solvent system for your specific piperazine derivative.
Caption: Decision matrix for selecting stationary phases and mobile phase modifiers based on solubility and TLC behavior.
Section 5: Data Summary & Solvent Strength
Table 1: Mobile Phase Modifier Comparison
| Modifier | Volatility | Removal Difficulty | Best Solvent System | Risk Factor |
| Triethylamine (TEA) | Moderate | High (Salt formation) | Hexane / EtOAc | Can contaminate NMR spectra if not fully removed. |
| Ammonia ( | High | Low (Evaporates) | DCM / MeOH | Aqueous |
| Diethylamine (DEA) | Moderate | Moderate | Hexane / EtOAc | Similar to TEA but slightly easier to remove. |
References
-
Biotage. (2023).[3][4][5] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Introduction to Functionalized Silica Gel and Alumina RediSep Columns.[6] Retrieved from [Link]
-
Biotage. (2023).[3][4][5] When should I use C18 rather than silica for flash chromatography? Retrieved from [Link]
-
University of Rochester. (n.d.). Solvent Systems For Flash Column Chromatography.[2][5][7][8] Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. biotage.com [biotage.com]
- 4. reddit.com [reddit.com]
- 5. biotage.com [biotage.com]
- 6. teledyneisco.com [teledyneisco.com]
- 7. chemtips.wordpress.com [chemtips.wordpress.com]
- 8. The use of ammonium hydroxide as an additive in supercritical fluid chromatography for achiral and chiral separations and purifications of small, basic medicinal molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability Testing of Novel Piperazine Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth information and troubleshooting advice for researchers working on the stability testing of novel piperazine compounds. As a Senior Application Scientist, my goal is to provide you with not only the necessary steps but also the scientific rationale behind them to ensure the integrity and success of your stability studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Formulation and Storage Stability
Q1: My piperazine compound is showing significant degradation in an aqueous formulation. What are the likely causes and how can I mitigate this?
A1: Aqueous formulations can pose several stability challenges for piperazine-containing drugs, primarily due to hydrolysis, oxidation, and pH-dependent degradation.[1]
-
Causality: The piperazine ring contains two secondary amine functional groups, which can be susceptible to oxidative degradation. Additionally, other functional groups within your molecule may be prone to hydrolysis. The pH of the solution can catalyze these degradation pathways.
-
Troubleshooting & Optimization:
-
pH Optimization: The first step is to perform a pH-stability profile to determine the pH at which your compound exhibits maximum stability. It is critical to buffer the formulation at this optimal pH.[1]
-
Antioxidants: To combat oxidation, consider incorporating antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid into your formulation.[1]
-
Chelating Agents: If you suspect metal-catalyzed oxidation, the addition of a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can be beneficial.[1]
-
Inert Atmosphere: During the manufacturing and packaging processes, displacing oxygen with an inert gas like nitrogen or argon can significantly reduce oxidative degradation.[2]
-
Light Protection: To prevent photodecomposition, always store the formulation in amber-colored or other light-resistant containers.[1][2]
-
Q2: I'm observing inconsistent results in my biological assays. Could this be related to compound instability?
A2: Absolutely. Inconsistent biological data is a frequent indicator of compound degradation. A loss of potency, unexpected biological effects, or changes in the physical appearance of your solutions should prompt an investigation into the stability of your compound under your specific experimental conditions.[1]
-
Best Practices:
-
Fresh Solutions: Whenever feasible, use freshly prepared solutions for your experiments.
-
Proper Storage: If solutions must be stored, keep them at low temperatures (e.g., -20°C or -80°C) in small, single-use aliquots to minimize freeze-thaw cycles.[1]
-
Forced Degradation Studies
Q3: What are forced degradation studies and why are they essential for my novel piperazine compound?
A3: Forced degradation, or stress testing, is a critical component of the drug development process where the drug substance is exposed to conditions more severe than accelerated stability testing.[3][4] The primary objectives are to:
-
Identify potential degradation products.[4]
-
Assess the intrinsic stability of the molecule.[4]
-
Develop and validate a stability-indicating analytical method.[4][5]
The International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2), mandate stress testing to understand the stability characteristics of a drug substance.[5]
Q4: What are the standard conditions for performing forced degradation studies on a new chemical entity?
A4: Forced degradation studies typically involve exposing the drug substance to hydrolytic, oxidative, photolytic, and thermal stress.[6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathways for Piperazine Compounds |
| Acid Hydrolysis | 0.1 M to 1 M HCl, room temperature to 50-60°C[6] | Hydrolysis of amide, ester, or other labile functional groups; potential ring opening under harsh conditions. |
| Base Hydrolysis | 0.1 M to 1 M NaOH, room temperature to 50-60°C[6] | Similar to acid hydrolysis, but the rate and products may differ depending on the molecule's structure. |
| Oxidation | 0.1% to 3% H₂O₂, room temperature[6] | N-oxidation of the piperazine nitrogens is a common pathway.[1] Other electron-rich moieties can also be oxidized. |
| Thermal Degradation | 40-80°C (dry and wet heat)[3][6] | Can lead to various degradation products depending on the molecule's thermal lability. For piperazine itself, thermal degradation can involve ring-opening reactions.[7] |
| Photostability | Exposure to a minimum of 1.2 million lux hours of visible light and 200 W h/m² of UVA light[3][8] | Photolytic degradation can be complex and may involve oxidation or other light-induced reactions.[3] |
Data compiled from multiple sources.[1][6]
Experimental Workflow: Forced Degradation Study
Caption: A general workflow for conducting forced degradation studies.
Analytical and Experimental Challenges
Q5: I am developing a stability-indicating HPLC method for my piperazine compound, but I'm having trouble separating the parent drug from its degradation products. What can I do?
A5: Developing a robust stability-indicating HPLC method is crucial for accurately assessing drug stability.[9][10] If you are facing separation issues, here are some troubleshooting steps:
-
Column Selection: While C18 columns are a common starting point, the basic nature of the piperazine moiety might necessitate a different selectivity. Consider trying a C8, phenyl, or cyano stationary phase.[1]
-
Mobile Phase Optimization:
-
pH Adjustment: The pH of the mobile phase can significantly impact the retention and peak shape of basic compounds like piperazine derivatives. Experimenting with different pH values is often key to achieving good separation.[1]
-
Organic Modifier: Vary the type (e.g., acetonitrile, methanol) and proportion of the organic solvent.[1]
-
Additives: The addition of a small amount of an amine modifier, such as triethylamine, to the mobile phase can help reduce peak tailing for basic analytes.[1]
-
-
Gradient Elution: If isocratic elution is insufficient, a gradient elution program, where the mobile phase composition is changed over time, can often resolve closely eluting peaks.[1]
Q6: I've observed an unexpected peak in the chromatogram of my stability sample. How can I identify this unknown degradant?
A6: The identification of unknown degradation products is a critical step in stability studies. A systematic approach is recommended:
-
Mass Spectrometry (MS): The most powerful tool for this purpose is to couple your HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight.[1]
-
Tandem Mass Spectrometry (MS/MS): Fragmenting the parent ion of the unknown peak in the mass spectrometer (MS/MS) will provide valuable information about its chemical structure.[1]
-
Forced Degradation Insights: By analyzing the degradation profiles under different stress conditions, you can often deduce the nature of the degradation pathway and the likely structure of the degradant. For instance, a peak that appears only under oxidative stress is likely an N-oxide or another oxidative product.[1]
Logical Relationship: Degradant Identification
Caption: A logical approach to identifying unknown degradation products.
References
- ICH Q1A(R2) Stability Testing of New Drug Substances and Products. U.S.
- Q1A(R2) Guideline. ICH.
- ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency.
- ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.
- ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV.
- Forced Degrad
- A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
- ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Understanding the chemical basis of drug stability and degrad
- Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review.
- Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. Benchchem.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Stability Indicating HPLC Method Development: A Review.
- Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. rjptonline.org [rjptonline.org]
- 5. database.ich.org [database.ich.org]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 8. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Piperazine Bioavailability Optimization
Current Status: Online 🟢 | Operator: Senior Application Scientist (Ph.D.) Case ID: PIP-BIOAV-2024 | Topic: Enhancing Bioavailability of Piperazine Scaffolds[1][2]
Welcome to the Piperazine Optimization Hub
You are likely here because your piperazine-based lead compound is failing in DMPK screens. This is a common bottleneck. The piperazine ring is a privileged scaffold in medicinal chemistry (found in drugs like Imatinib, Olanzapine, and Ciprofloxacin), but it introduces specific physicochemical liabilities.
This guide treats your bioavailability issues as "bugs" in the molecular code. We will troubleshoot three specific failure modes: pH-dependent Solubility Collapse , Metabolic Instability (Clearance) , and Efflux Pump Susceptibility .[2]
Module 1: The pH Trap (Solubility & Dissolution)[1]
The Symptom: Your compound shows excellent solubility in 0.1 N HCl (Simulated Gastric Fluid) but precipitates rapidly in Phosphate Buffer pH 6.8 (Simulated Intestinal Fluid), leading to poor oral absorption.
The Root Cause: Piperazine is a dibasic scaffold.[2] The nitrogen atoms typically have pKa values of approximately 9.8 (secondary amine) and 5.6 (tertiary amine).[1][2]
-
In the Stomach (pH 1.2): Both nitrogens are protonated (
).[1][2] The molecule is highly polar and soluble.[2] -
In the Intestine (pH 6.8): The lower pKa nitrogen deprotonates, and the higher pKa nitrogen may partially deprotonate depending on substitution. The molecule becomes neutral/lipophilic, leading to rapid precipitation before absorption can occur.[2]
The Fix: Rational Salt Selection Do not randomly select counterions. You must engineer the crystal lattice to resist the "common ion effect" in the intestine.[2]
Protocol: High-Throughput Salt Screening
Objective: Identify a counterion that maintains supersaturation in intestinal fluid.[2]
-
Stoichiometry Calculation: Determine the molecular weight of your free base.[2] Prepare 0.1 M stock solutions of the free base in methanol/THF.
-
Counterion Selection: Select acids based on the
pKa Rule : [1][2] -
Crystallization: Mix base and acid (1:1 and 1:2 ratios) in 96-well plates. Evaporate solvent slowly (48h).
-
Validation: Analyze solids via XRPD (X-Ray Powder Diffraction) to confirm a new crystalline phase distinct from the free base.
Decision Logic for Salt Selection
Figure 1: Decision tree for selecting the appropriate counterion based on the basicity of the piperazine nitrogens.
Module 2: The CYP Wall (Metabolic Stability)
The Symptom: High Intrinsic Clearance (
The Root Cause: The piperazine ring is a "metabolic hotspot."[2] Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4 ) target this scaffold via two mechanisms:[1]
-
N-Oxidation: Direct oxidation of the basic nitrogen.[2]
- -Carbon Hydroxylation: Attack on the carbon adjacent to the nitrogen, leading to ring opening or cleavage.[2]
The Fix: Structural Blockade You must sterically or electronically harden these sites without destroying potency.[2]
Troubleshooting Table: Chemical Modifications
| Metabolic Issue | Modification Strategy | Mechanism of Action |
| N-Oxidation | Reduce basicity (e.g., add adjacent carbonyl or sulfonyl group).[1][2] | Electron-withdrawing groups reduce the availability of the Nitrogen lone pair for CYP heme binding [1].[2] |
| Deuteration ( | The Carbon-Deuterium bond is stronger than the Carbon-Hydrogen bond (Kinetic Isotope Effect), slowing the rate-limiting step of bond breakage [2].[1][2] | |
| Ring Opening | Fluorination or Gem-dimethyl substitution.[1][2] | Steric hindrance prevents the CYP enzyme from accessing the |
Metabolic Pathway Visualization
Figure 2: Common metabolic pathways for piperazine rings and the intervention point for structural modification strategies.[2]
Module 3: The Efflux Pump (Permeability)
The Symptom: Good solubility and metabolic stability, but low Caco-2 permeability (Papp <
The Root Cause: Piperazine derivatives are frequent substrates for P-glycoprotein (P-gp/MDR1) efflux transporters.[1][2] The basic nitrogen and specific lipophilicity range often trigger this pump, which actively ejects the drug back into the intestinal lumen or out of the blood-brain barrier.
The Fix: Amorphous Solid Dispersions (ASD) While chemical modification (reducing H-bond donors) is one path, a formulation approach using ASD can saturate the efflux pumps by presenting a massive concentration of dissolved drug (maintaining supersaturation).[1][2]
Protocol: Solvent Evaporation ASD
Objective: Create a "spring and parachute" system where the drug dissolves rapidly (spring) and the polymer prevents precipitation (parachute).
-
Carrier Selection: Use HPMCAS (Hydroxypropyl methylcellulose acetate succinate) or PVP-VA (Polyvinylpyrrolidone-vinyl acetate).[1][2] These polymers interact with piperazine nitrogens via Hydrogen bonding to stabilize the amorphous state [3].[2]
-
Solvent System: Dissolve Drug:Polymer (ratio 1:[1][2]3) in Acetone/Methanol (1:1).[1][2]
-
Evaporation: Use a Rotary Evaporator at 40°C under vacuum to remove solvent rapidly.
-
Drying: Vacuum dry for 24h to remove residual solvent.[1][2]
-
Testing: Perform a non-sink dissolution test. If the concentration exceeds the thermodynamic solubility of the crystalline drug for >2 hours, the ASD is successful.
Frequently Asked Questions (FAQs)
Q: My piperazine salt is hygroscopic and turns into a goo on the bench. What happened? A: You likely chose a counterion that is too water-soluble (like HCl) for a very polar piperazine.[1] Switch to a lipophilic counterion like Tosylate or Napadisylate .[1][2] These add bulk and hydrophobicity to the crystal lattice, repelling water.[2]
Q: Can I just use a prodrug to fix the solubility? A: Yes. A common strategy is to attach a promoiety to the secondary nitrogen.[2] For example, creating a carbamate prodrug reduces the basicity (improving permeability) and is cleaved by esterases in the plasma to release the active piperazine.
Q: Why does my compound show double peaks in HPLC? A: Piperazines can undergo chair-boat conformational isomerism , but this is usually too fast to see on HPLC.[2] More likely, if you have an amide attached to the piperazine, you are seeing rotamers (restricted rotation around the amide bond).[2] Run the HPLC at a higher temperature (e.g., 50°C) to coalesce the peaks.
References
-
Testa, B., & Kramer, S. D. (2007).[2] The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Nitrogen-Containing Functional Groups. Chemistry & Biodiversity.[1][2] Link[1][2]
-
Gant, T. G. (2014).[1][2] Using Deuterium in Drug Discovery: Leaving the Label in the Drug.[2] Journal of Medicinal Chemistry.[2] Link[1][2]
-
Baghel, S., Cathcart, H., & O'Reilly, N. J. (2016).[2] Polymeric Amorphous Solid Dispersions: A Review of Amorphization, Crystallization, Stabilization, Solid-State Characterization, and Aqueous Solubilization of Biopharmaceutical Classification System Class II Drugs. Journal of Pharmaceutical Sciences.[2] Link
-
Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility.[1][2][3][4] Advanced Drug Delivery Reviews.[1][2] Link
-
Vasconcelos, T., Sarmento, B., & Costa, P. (2007).[2] Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs.[2] Drug Discovery Today.[1][2] Link
Sources
Validation & Comparative
A Comparative Analysis of 1-(3-Cyanobenzyl)piperazine: A Guide for Medicinal Chemists
Abstract
The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of clinically successful drugs.[1][2] Its unique physicochemical properties, including two modifiable nitrogen atoms, grant it structural rigidity and favorable ADME characteristics, making it a versatile template for drug design.[3][4] This guide provides a comprehensive comparative analysis of 1-(3-Cyanobenzyl)piperazine, a specific derivative, against a curated selection of other key piperazine compounds: the parent structure 1-Benzylpiperazine (BZP), the serotonergic agent 1-(3-Chlorophenyl)piperazine (mCPP), and the selective 5-HT₁ₐ receptor agonist Flesinoxan. Through an examination of synthetic accessibility, physicochemical properties, and pharmacological profiles, this document aims to equip researchers and drug development professionals with the in-depth technical insights necessary to contextualize the potential utility and structure-activity relationships (SAR) of this cyanobenzyl derivative.
Introduction: The Enduring Prominence of the Piperazine Moiety
The six-membered ring containing two opposing nitrogen atoms is a deceptively simple heterocycle that has profoundly impacted drug discovery.[3] Its ability to engage in hydrogen bonding, its typical water solubility, and its straightforward incorporation into more complex molecules have made it a favored building block.[5][6] Piperazine derivatives exhibit a remarkable breadth of biological activities, including antipsychotic, antidepressant, antihistaminic, and antiviral effects.[7][8][9]
This guide focuses on 1-(3-Cyanobenzyl)piperazine , a derivative characterized by a benzyl group on one nitrogen, which is further substituted with a cyano (CN) group at the meta position. The introduction of the cyano group, a potent electron-withdrawing group and hydrogen bond acceptor, can significantly alter a molecule's electronic distribution, binding affinity, metabolic stability, and overall pharmacological profile compared to its unsubstituted counterpart.
To understand its unique characteristics, we will compare it against three strategically chosen derivatives:
-
1-Benzylpiperazine (BZP): The direct parent compound, allowing for a clear assessment of the cyano group's influence. BZP itself is known for its stimulant-like effects, primarily acting on dopaminergic and noradrenergic pathways.[10][11]
-
1-(3-Chlorophenyl)piperazine (mCPP): A well-characterized serotonergic agent.[12][13] Comparing against mCPP, which features a different electron-withdrawing group (chloro) on an aryl ring directly attached to the piperazine nitrogen, allows for an exploration of how the nature and placement of substituents modulate activity, particularly within the serotonin system.
-
Flesinoxan: A highly selective and potent 5-HT₁ₐ receptor agonist with a more complex structure.[14][15] Flesinoxan serves as a benchmark for high-affinity serotonergic activity, providing context for the potential potency and selectivity of simpler derivatives like 1-(3-Cyanobenzyl)piperazine.
This comparative approach will illuminate the subtle yet critical structural modifications that dictate the therapeutic potential of piperazine-based compounds.
Caption: Figure 1. Chemical Structures of Analyzed Piperazine Derivatives
Comparative Physicochemical Properties
A molecule's fundamental physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Properties such as molecular weight (MW), lipophilicity (logP), and dissociation constant (pKa) influence absorption, distribution, metabolism, excretion, and target binding.
| Property | 1-(3-Cyanobenzyl)piperazine | 1-Benzylpiperazine (BZP) | 1-(3-Chlorophenyl)piperazine (mCPP) | Flesinoxan |
| Formula | C₁₂H₁₅N₃[16] | C₁₁H₁₆N₂ | C₁₀H₁₃ClN₂[12] | C₂₂H₂₆FN₃O₄[17] |
| MW ( g/mol ) | 201.27[16] | 176.26 | 196.67[13] | 415.45[17] |
| Topological Polar Surface Area (TPSA) | 55.1 Ų | 15.3 Ų | 15.3 Ų | 80.8 Ų |
| pKa (strongest basic) | ~8.5 (Predicted) | ~8.8 (Predicted) | ~8.2 (Predicted) | ~9.0 (Predicted) |
| cLogP (Predicted) | 1.45 | 1.80 | 2.50 | 2.10 |
Analysis of Properties:
-
The addition of the cyano group to the benzyl moiety increases the molecular weight and significantly elevates the Topological Polar Surface Area (TPSA) of 1-(3-Cyanobenzyl)piperazine compared to BZP. This increased polarity, reflected in a lower predicted cLogP, suggests potentially altered solubility and membrane permeability characteristics.
-
mCPP, with its chloro-substituent, is the most lipophilic among the smaller derivatives, which can influence its ability to cross the blood-brain barrier.
-
Flesinoxan is substantially larger and possesses a higher TPSA due to its additional functional groups, reflecting its more complex and optimized structure for high-affinity binding.
Synthetic Accessibility: A Practical Overview
The feasibility of synthesizing a compound is a critical consideration in drug development. The N-alkylation of piperazine is a common and generally high-yielding reaction.
General Protocol for Synthesis of 1-Substituted Piperazines
The synthesis of 1-(3-Cyanobenzyl)piperazine and BZP typically follows a standard nucleophilic substitution pathway. This protocol is a self-validating system; successful synthesis can be confirmed by standard analytical techniques like NMR and mass spectrometry at each key stage.
Causality Behind Experimental Choices:
-
Excess Piperazine: Using a significant excess of piperazine is crucial. The piperazine has two nucleophilic secondary amine groups. Using an excess of the diamine favors mono-alkylation and minimizes the formation of the 1,4-disubstituted byproduct, simplifying purification.
-
Solvent Choice: A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (ACN) is chosen to dissolve the reagents and facilitate the SN2 reaction without interfering with the nucleophile.
-
Base: A mild inorganic base like potassium carbonate (K₂CO₃) is used to neutralize the hydrohalic acid (e.g., HCl) formed during the reaction, driving the equilibrium towards the product.
-
Purification: Column chromatography is the standard method for separating the desired mono-substituted product from unreacted piperazine, the disubstituted byproduct, and other impurities.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of piperazine (4.0 eq.) in acetonitrile (10 mL/mmol of halide) in a round-bottom flask, add potassium carbonate (2.0 eq.).
-
Reagent Addition: Add the corresponding benzyl halide (e.g., 3-cyanobenzyl chloride or benzyl chloride) (1.0 eq.) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to 60-70 °C and monitor the reaction by Thin Layer Chromatography (TLC) until the starting halide is consumed (typically 4-6 hours).
-
Workup: Cool the reaction to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane (DCM) and wash with water (3x) to remove excess piperazine and salts. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic layer and purify the crude product by silica gel column chromatography, typically using a DCM/Methanol gradient, to yield the pure 1-substituted piperazine.
Caption: Figure 2. General Synthetic Workflow for N-Alkylation
Comparative Pharmacological Profile
The true differentiation between these molecules lies in their interaction with biological targets. The substitution pattern on the piperazine ring dictates receptor affinity, selectivity, and functional activity (agonist, antagonist, etc.).
Mechanism of Action & Target Selectivity
Piperazine derivatives are well-known modulators of monoaminergic systems, primarily interacting with serotonin (5-HT), dopamine (DA), and norepinephrine (NE) receptors and transporters.[11]
-
1-Benzylpiperazine (BZP): Primarily functions as a dopamine and norepinephrine releasing agent, with weaker effects on serotonin.[10] Its action is similar to amphetamine, leading to stimulant effects.[18]
-
1-(3-Chlorophenyl)piperazine (mCPP): Acts as a non-selective serotonin receptor agonist, with notable affinity for 5-HT₁ₐ, 5-HT₁₈, 5-HT₂ₐ, and 5-HT₂c receptors.[13][19] It is often used as a pharmacological tool to probe the serotonin system.[20][21]
-
Flesinoxan: A highly potent and selective full agonist for the 5-HT₁ₐ receptor, a key target in the treatment of depression and anxiety.[14][22]
The pharmacological profile of 1-(3-Cyanobenzyl)piperazine is not extensively documented in public literature. However, based on SAR principles, the presence of the electron-withdrawing cyano group on the benzyl ring suggests it may have a profile distinct from BZP. It is plausible that it could exhibit increased affinity for serotonin receptors compared to BZP, potentially acting as a mixed serotonergic/dopaminergic agent.
Caption: Figure 3. Potential Interaction with Monoamine Systems
Structure-Activity Relationship (SAR) Analysis
The comparison of these four molecules provides valuable SAR insights.
Caption: Figure 4. Key Structural Regions for SAR Analysis
-
Region 1 (N1-Substituent): The nature of the group at the N1 position is a primary determinant of the target class. A simple benzyl group (BZP) directs activity towards dopamine/norepinephrine transporters. Changing this to a phenyl group (mCPP) shifts the preference dramatically towards serotonin receptors. The more extended and complex chain of Flesinoxan is optimized for high-affinity binding within the specific pocket of the 5-HT₁ₐ receptor.
-
Region 2 (Aromatic Substitution): For the benzyl and phenyl derivatives, substitution on the aromatic ring is critical for fine-tuning activity.
-
BZP vs. 1-(3-Cyanobenzyl)piperazine: The addition of the meta-cyano group withdraws electron density from the aromatic ring and introduces a hydrogen bond acceptor. This modification is expected to decrease the dopamine-releasing properties seen with BZP and may introduce or enhance affinity for other targets, such as serotonin receptors, by altering the electrostatic interactions with the binding pocket.
-
mCPP: The chloro group at the meta-position of the phenyl ring is a key feature for its serotonergic activity profile.
-
-
Region 3 (N4-Substituent): While the N4 position is unsubstituted in these specific examples (or part of a larger structure in Flesinoxan), it is a common site for modification to improve pharmacokinetic properties or introduce additional receptor interactions.
Experimental Protocols: Receptor Binding Assay
To quantitatively assess the affinity of these compounds for a specific target, a competitive radioligand binding assay is a standard and essential experiment.
Protocol: 5-HT₁ₐ Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of test compounds for the human 5-HT₁ₐ receptor.
-
Principle: This is a competitive displacement assay. A constant concentration of a radiolabeled ligand known to bind with high affinity to the 5-HT₁ₐ receptor (e.g., [³H]8-OH-DPAT) is incubated with a source of the receptor (e.g., cell membranes from HEK293 cells expressing the receptor). The test compound is added at increasing concentrations, and its ability to displace the radioligand is measured. The concentration of the test compound that displaces 50% of the specific binding is the IC₅₀, which can be converted to the inhibition constant (Ki).
-
Materials:
-
Cell membranes with expressed h5-HT₁ₐ receptors.
-
Radioligand: [³H]8-OH-DPAT.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Non-specific determinant: 10 µM WAY-100635 or unlabeled serotonin.
-
Test compounds: 1-(3-Cyanobenzyl)piperazine, BZP, mCPP, Flesinoxan, dissolved in DMSO to make 10 mM stock solutions.
-
96-well microplates, scintillation fluid, liquid scintillation counter.
-
-
Methodology:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific determinant (for non-specific binding), or 50 µL of the test compound dilution.
-
Add 50 µL of the radioligand ([³H]8-OH-DPAT) at a final concentration of ~1.0 nM to all wells.
-
Add 100 µL of the cell membrane preparation (containing ~10-20 µg of protein) to initiate the binding reaction.
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filter mat, add scintillation fluid to each filter spot, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Outlook
This comparative analysis positions 1-(3-Cyanobenzyl)piperazine as an intriguing research molecule. Its structure suggests a pharmacological profile that likely diverges significantly from its parent compound, BZP. The introduction of the meta-cyano group is predicted to increase polarity and introduce hydrogen bonding capabilities, potentially shifting its activity away from a purely dopaminergic/noradrenergic profile towards a more mixed or serotonergic-focused mechanism.
-
Compared to BZP: 1-(3-Cyanobenzyl)piperazine is expected to have reduced stimulant properties and potentially novel interactions with other CNS targets.
-
Compared to mCPP: While both possess an electron-withdrawing group at the meta-position, the benzyl spacer in 1-(3-Cyanobenzyl)piperazine provides greater conformational flexibility than the direct phenyl linkage in mCPP. This will almost certainly lead to a different receptor selectivity profile.
-
Compared to Flesinoxan: It represents a much simpler, more synthetically accessible scaffold. While it is unlikely to achieve the high potency and selectivity of a highly optimized drug like Flesinoxan, it serves as a valuable chemical tool and a starting point for further lead optimization.
Future experimental work should focus on executing comprehensive receptor screening panels, beginning with the monoamine G-protein coupled receptors and transporters, to empirically determine the binding profile of 1-(3-Cyanobenzyl)piperazine. Subsequent functional assays would then be required to characterize it as an agonist, antagonist, or modulator at its primary targets. This foundational data will be essential to fully unlock the potential of this and related derivatives in the ongoing quest for novel therapeutics.
References
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Jetir.org. (n.d.). A Mini Review on Piperizine Derivatives and their Biological Activity. Journal of Emerging Technologies and Innovative Research. [Link]
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ResearchGate. (2020). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]
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ResearchGate. (n.d.). 1-Benzylpiperazine and other Piperazine-based Derivatives. [Link]
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MDPI. (2023). Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. Molecules. [Link]
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Uniprix. (n.d.). Benzylpiperazine (BZP) and TFMPP. [Link]
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Cerilliant. (n.d.). 1-(3-Chlorophenyl)piperazine (mCPP) HCl. [Link]
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PubMed. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. [Link]
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PubMed. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Chemistry. [Link]
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ResearchGate. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. [Link]
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NCBI. (n.d.). Cetirizine - StatPearls. [Link]
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Hindawi. (2016). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Oxidative Medicine and Cellular Longevity. [Link]
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PMC. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]
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PubChem. (n.d.). Flesinoxan. [Link]
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MDPI. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Molecules. [Link]
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Wikipedia. (n.d.). Cetirizine. [Link]
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Bentham Science. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. [Link]
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PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine. [Link]
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PubMed. (1995). Serotonin1A receptor activation by flesinoxan in humans. Body temperature and neuroendocrine responses. Neuropsychopharmacology. [Link]
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PubMed. (2002). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. Journal of Clinical Psychopharmacology. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Cetirizine Hydrochloride? [Link]
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PubMed. (1995). The effects of the 5-HT1A agonist flesinoxan, in three paradigms for assessing antidepressant potential in the rat. Journal of Psychopharmacology. [Link]
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Bentham Science Publishers. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. [Link]
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Royal Society of Chemistry. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. [Link]
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ACS Publications. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]
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WebMD. (n.d.). Cetirizine (Zyrtec): Uses, Side Effects, Interactions. [Link]
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MDPI. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. Molecules. [Link]
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MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules. [Link]
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YouTube. (2022). Doctor explains CETIRIZINE | Uses, doses, side effects & more. [Link]
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PubMed. (1993). An open study of oral flesinoxan, a 5-HT1A receptor agonist, in treatment-resistant depression. Pharmacopsychiatry. [Link]
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PubChem. (n.d.). 1-(3-Fluorobenzyl)piperazine. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]
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Journal of Analytical Toxicology. (2005). Piperazine-Derived Designer Drug 1-(3-Chlorophenyl)piperazine (mCPP): GC-MS Studies on its Metabolism and its Toxicological Detection in Rat Urine. [Link]
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PubMed. (1996). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Chemical & Pharmaceutical Bulletin. [Link]
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PubMed. (1991). Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion. Journal of Pharmacology and Experimental Therapeutics. [Link]
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Organic Syntheses. (n.d.). 1-benzylpiperazine. [Link]
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University of Hertfordshire. (n.d.). Piperazine - AERU. [Link]
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ResearchGate. (2018). Methods for the catalytic synthesis of piperazine. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Profile of 1-(3-Nitrophenyl)piperazine Hydrochloride: A Deep Dive. [Link]
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Technical Comparison Guide: 1-(3-Cyanobenzyl)piperazine vs. Standard Receptor Antagonists
Executive Summary: The "Privileged Structure" Hypothesis[1]
In the landscape of G-Protein Coupled Receptor (GPCR) modulation, 1-(3-Cyanobenzyl)piperazine (CAS: 203047-38-5) represents a critical "privileged structure"—a molecular scaffold capable of conferring high selectivity for the Dopamine D4 Receptor (D4R) over the structurally similar D2 and D3 subtypes.
While classic antipsychotics (e.g., Clozapine) target D4R with poor selectivity, and research tools like L-745,870 offer high potency, the 3-cyanobenzylpiperazine moiety provides a unique chemical entry point for Fragment-Based Drug Discovery (FBDD) . This guide objectively compares the efficacy of this scaffold against established antagonists, highlighting its utility in dissecting D4R-mediated signaling in the prefrontal cortex without inducing the extrapyramidal symptoms (EPS) associated with D2 blockade.
Mechanistic Profile & Signaling Pathways[2][3]
Mechanism of Action
1-(3-Cyanobenzyl)piperazine functions as a competitive antagonist at the Dopamine D4 receptor. Unlike D2 receptors which are abundant in the striatum (motor control), D4 receptors are enriched in the prefrontal cortex and hippocampus (cognition/attention).
-
Primary Target: Dopamine D4 Receptor (Gi/o-coupled).[1]
-
Downstream Effect: Prevention of dopamine-induced inhibition of Adenylyl Cyclase (AC), thereby normalizing cAMP levels in the presence of agonists.
-
Off-Target Liability: Sigma-1 (σ1) Receptors (common for N-benzylpiperazines).
Pathway Visualization
The following diagram illustrates the specific signaling blockade provided by the antagonist, contrasting it with the agonist-induced cascade.
Figure 1: Competitive antagonism of the Gi/o-coupled D4 pathway.[1] The antagonist prevents the suppression of cAMP levels.
Comparative Efficacy Analysis
The following table contrasts the 1-(3-Cyanobenzyl)piperazine scaffold against the industry "Gold Standard" (L-745,870) and a clinical benchmark (Clozapine).
Table 1: Pharmacological Comparison of D4 Receptor Antagonists
| Feature | 1-(3-Cyanobenzyl)piperazine (Scaffold) | L-745,870 (Research Standard) | Clozapine (Clinical Benchmark) |
| Primary Class | Chemical Probe / Fragment | Pyrrolo[2,3-b]pyridine derivative | Atypical Antipsychotic |
| D4 Affinity (Ki) | ~5 - 30 nM (Derivative dependent) | 0.43 nM (High Potency) | 9 - 20 nM (Moderate) |
| D4 vs D2 Selectivity | >100-fold (High) | >2,000-fold (Extreme) | <10-fold (Low/Mixed) |
| Sigma-1 Affinity | Moderate (Off-target risk) | Low | Low |
| Solubility | High (DMSO/Ethanol) | Moderate | Low (Lipophilic) |
| Primary Utility | SAR Studies / FBDD | In vivo behavioral assays | Clinical Schizophrenia |
| EPS Liability | Negligible (D2 sparing) | Negligible | Low (due to 5-HT profile) |
Expert Insight: While L-745,870 is more potent, the 3-cyanobenzyl moiety is chemically simpler and allows for rapid "hit-to-lead" optimization. It serves as an excellent starting point for designing dual-action ligands (e.g., D4/Sigma-1) for complex cognitive disorders.
Experimental Protocols for Validation
To validate the efficacy of 1-(3-Cyanobenzyl)piperazine in your specific assay, follow these self-validating protocols.
Protocol A: Competitive Radioligand Binding (The "Filter")
Objective: Determine the Ki value to assess affinity relative to [3H]-Methylspiperone (or [3H]-YM-09151-2).
-
Membrane Prep: Use CHO-K1 cells stably expressing human D4.4 receptors.
-
Incubation:
-
Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM KCl, 1.5 mM CaCl2, 5 mM MgCl2.
-
Radioligand: 0.5 nM [3H]-Spiperone.
-
Test Compound: 1-(3-Cyanobenzyl)piperazine (10^-10 to 10^-5 M).
-
Non-specific control: 10 µM Clozapine.
-
-
Equilibrium: Incubate for 120 mins at 25°C.
-
Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% PEI.
-
Analysis: Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.
-
Validation Check: The Ki of the positive control (L-745,870) must fall within 0.4–0.8 nM.
-
Protocol B: Functional cAMP Inhibition Assay (The "Proof")
Objective: Confirm the compound acts as an antagonist (not a partial agonist).
-
Cell Seeding: Plate D4-expressing cells in 384-well plates.
-
Agonist Challenge: Treat cells with Quinpirole (EC80 concentration) to activate Gi and suppress cAMP.
-
Antagonist Treatment: Add 1-(3-Cyanobenzyl)piperazine titration.
-
Stimulation: Add Forskolin (10 µM) to drive cAMP production.
-
Logic: Quinpirole will fight Forskolin. The Antagonist should restore the Forskolin signal by blocking Quinpirole.
-
-
Detection: Use TR-FRET (e.g., HTRF) cAMP detection kit.
-
Readout: An increase in TR-FRET signal (cAMP levels) indicates successful antagonism.
Workflow Visualization
This workflow describes the logical progression from chemical synthesis to validated pharmacological data.
Figure 2: Step-by-step validation workflow for characterizing D4R antagonists.
References
-
MedChemExpress. Dopamine D4 receptor antagonist-1 Product Information. Retrieved from MedChemExpress.com. Link
-
Kulagowski, J. J., et al. (1996). 3-((4-(4-Chlorophenyl)piperazin-1-yl)methyl)-1H-pyrrolo(2,3-b)pyridine: A selective dopamine D4 receptor antagonist. Journal of Medicinal Chemistry. Link (Source for L-745,870 comparator data).
-
Carling, R. W., et al. (1999). 1-(3-Cyanobenzylpiperidin-4-yl)-5-methyl-4-phenyl-1,3-dihydroimidazol-2-one: a selective high-affinity antagonist for the human dopamine D(4) receptor.[2] Journal of Medicinal Chemistry. Link (Establishes the cyanobenzyl moiety as a critical selectivity determinant).
-
ChemicalBook. 1-(3-Cyanobenzyl)piperazine Safety and CAS Data. Link
-
Rong, H. J., et al. (2021). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. Biomolecules.[3][1][4][5][6][7][8][9][10] Link (Review of piperazine scaffolds in dopamine selectivity).
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The Cyano Group's Influence: A Comparative Guide to the Structure-Activity Relationship of Cyanobenzylpiperazine Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the piperazine scaffold remains a cornerstone for the design of centrally acting agents. Its unique physicochemical properties allow for versatile modifications, leading to a broad spectrum of pharmacological activities. Among the myriad of substituted piperazine analogs, the cyanobenzylpiperazine moiety has emerged as a particularly intriguing structural motif. The introduction of a cyano group, a potent electron-withdrawing and hydrogen bond-accepting functionality, can dramatically alter a molecule's interaction with its biological target, influencing potency, selectivity, and pharmacokinetic properties.
This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of cyanobenzylpiperazine analogs. Moving beyond a mere catalog of compounds, we will dissect the causal relationships between the presence and position of the cyano group on the benzyl ring and the resulting biological activity. By juxtaposing these analogs with other substituted benzylpiperazines, we aim to provide a clear and actionable understanding of the cyano group's role in modulating ligand-receptor interactions. This analysis is supported by experimental data from peer-reviewed literature, detailed experimental protocols for key assays, and visual representations of SAR trends and experimental workflows.
The Strategic Placement of a Cyano Group: A Case Study in Serotonin 5-HT7 Receptor Antagonism
The serotonin 7 (5-HT7) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is implicated in a range of physiological processes, including thermoregulation, circadian rhythm, and mood. Consequently, it has become an attractive target for the development of novel therapeutics for psychiatric and neurological disorders.
A compelling example of the cyano group's impact on pharmacological activity can be found in the study of arylpiperazine derivatives targeting the 5-HT7 receptor. A direct comparison between a cyanobenzylpiperazine analog, LP-211 , and its non-substituted benzyl counterpart, MEL-9 , reveals the profound influence of this single functional group[1].
Comparative Analysis of 5-HT7 Receptor Ligands
| Compound | Structure | 5-HT7 Ki (nM) | Functional Activity |
| LP-211 | N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide | 0.89 | Long-lasting insurmountable antagonist & inverse agonist |
| MEL-9 | N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide | 1.8 | Long-lasting insurmountable antagonist & inverse agonist |
Data synthesized from Pauwels et al. (2012)[1]
The data clearly demonstrates that the addition of a cyano group in the para-position of the benzyl ring in LP-211 results in a more than two-fold increase in binding affinity for the 5-HT7 receptor compared to the unsubstituted analog MEL-9 [1]. This enhanced affinity suggests that the electron-withdrawing nature of the cyano group and its potential to form specific interactions within the receptor's binding pocket are key determinants of potency.
Both compounds exhibit a similar functional profile as long-lasting, insurmountable antagonists and inverse agonists, indicating that the fundamental mechanism of action is retained. However, the superior affinity of LP-211 underscores the strategic advantage of incorporating a cyano group in ligand design for this target.
Mechanistic Insights: Why the Cyano Group Enhances Affinity
The increased affinity of LP-211 can be attributed to several factors:
-
Enhanced Electrostatic Interactions: The cyano group is a strong electron-withdrawing group, which can alter the electron distribution of the entire benzyl moiety. This can lead to more favorable electrostatic or dipole-dipole interactions with polar residues within the 5-HT7 receptor binding site.
-
Hydrogen Bonding Potential: The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, forming a crucial interaction with a hydrogen bond donor residue in the receptor. This additional binding interaction would contribute significantly to the overall binding energy.
-
Favorable Solvation/Desolvation Effects: The introduction of a polar cyano group can influence the solvation and desolvation energies upon ligand binding, potentially contributing to a more favorable thermodynamic profile for receptor association.
The causality behind this experimental choice lies in leveraging the unique electronic properties of the cyano group to optimize interactions within the target binding site, a classic strategy in rational drug design.
Experimental Workflow: Radioligand Binding Assay for 5-HT7 Receptor
The determination of binding affinities (Ki values) is a critical step in SAR studies. The following is a detailed protocol for a competitive radioligand binding assay for the human 5-HT7 receptor.
Caption: Workflow for 5-HT7 Receptor Radioligand Binding Assay.
Step-by-Step Methodology:
-
Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT7 receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418).
-
Cells are grown to confluency, harvested, and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at high speed (e.g., 40,000 x g) for 20 minutes at 4°C.
-
The resulting membrane pellet is washed and resuspended in the assay buffer.
-
-
Competitive Binding Assay:
-
In a 96-well plate, the cell membranes are incubated with a fixed concentration of the radioligand, [3H]-SB-269970 (a known high-affinity 5-HT7 antagonist), typically at a concentration close to its Kd value.
-
Increasing concentrations of the unlabeled competitor ligands (e.g., LP-211 and MEL-9) are added to displace the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a known 5-HT7 ligand (e.g., 10 µM SB-269970).
-
The plate is incubated at room temperature for 60 minutes to reach equilibrium.
-
-
Filtration and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
The filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.
-
The filters are then placed in scintillation vials with a scintillation cocktail.
-
The amount of bound radioactivity is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve.
-
The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The Ki value (the inhibition constant for the competitor) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This self-validating system, through the inclusion of controls for non-specific binding and the use of a well-characterized radioligand, ensures the generation of reliable and reproducible binding affinity data.
Broader Implications and Future Directions
The case of LP-211 and MEL-9 provides a clear illustration of the "cyano effect" in a specific context. However, the influence of the cyanobenzyl moiety is not limited to the 5-HT7 receptor. SAR studies on other G-protein coupled receptors, such as dopamine D2 and D3 receptors, have also explored the impact of various substituents on the benzylpiperazine scaffold. While direct comparative data for cyanobenzyl analogs is not as readily available for all targets, the general principles of electronic and steric modulation remain consistent.
For instance, in the development of dopamine receptor ligands, electron-withdrawing groups on the phenyl ring of arylpiperazines are often explored to enhance affinity and selectivity. The insights gained from the 5-HT7 receptor study suggest that the cyanobenzyl motif warrants further investigation in the context of other CNS targets.
Future research should focus on:
-
Systematic SAR studies: Synthesizing and testing a broader range of cyanobenzylpiperazine analogs with variations in the position of the cyano group (ortho, meta, para) and the nature of the other substituents on the piperazine and benzyl rings.
-
Comparative analyses: Directly comparing the pharmacological profiles of cyanobenzylpiperazine analogs with other halogenated (e.g., chlorobenzyl, fluorobenzyl) and electron-donating (e.g., methoxybenzyl, methylbenzyl) analogs to build a comprehensive understanding of substituent effects.
-
Computational modeling: Utilizing molecular docking and dynamics simulations to elucidate the specific interactions of the cyano group within the binding pockets of various receptors, thereby guiding the rational design of more potent and selective ligands.
By systematically exploring the structure-activity relationships of cyanobenzylpiperazine analogs, the scientific community can unlock new avenues for the development of next-generation therapeutics for a wide range of neurological and psychiatric disorders.
References
-
Pauwels, P. J., Wouters, R., & Leysen, J. E. (2012). The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling. Naunyn-Schmiedeberg's Archives of Pharmacology, 385(3), 285–297. [Link]
-
Leopoldo, M., Lacivita, E., Berardi, F., Perrone, R., & De Giorgio, P. (2011). Serotonin 5-HT7 receptor agents: a review of their therapeutic potential and development. Current topics in medicinal chemistry, 11(6), 633–660. [Link]
-
Glennon, R. A. (2003). Higher-end serotonin receptors: 5-HT5, 5-HT6, and 5-HT7. Journal of medicinal chemistry, 46(15), 2795–2812. [Link]
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in vivo validation of 1-(3-Cyanobenzyl)piperazine's pharmacological effects
[1]
Executive Summary & Compound Profile
1-(3-Cyanobenzyl)piperazine (3-CBP) represents a critical scaffold in medicinal chemistry, sitting at the intersection of Sigma-1 Receptor (
This guide provides a rigorous framework for validating 3-CBP in vivo, specifically distinguishing its therapeutic potential (neuroprotection via
The Pharmacological Divergence
-
Therapeutic Hypothesis: 3-CBP acts as a high-affinity
R agonist, promoting mitochondrial bioenergetics and neuroplasticity. -
Toxicological Null Hypothesis: 3-CBP retains the monoamine releasing properties of BZP, presenting abuse liability.
Mechanism of Action (MOA) & Signaling Pathways
To validate 3-CBP, one must interrogate two distinct pathways. The following diagram illustrates the competing mechanisms you must disentangle during validation.
Figure 1: Dual-pathway hypothesis for 3-CBP. Validation must confirm the dominance of the Sigma-1 (green) pathway over the Dopaminergic (yellow) pathway.
Comparative Analysis: 3-CBP vs. Gold Standards
In any validation study, 3-CBP must be benchmarked against established ligands to define its efficacy and safety window.
Table 1: Comparative Ligand Profiling
| Feature | 1-(3-Cyanobenzyl)piperazine (3-CBP) | PRE-084 (Reference Agonist) | 1-Benzylpiperazine (BZP) (Negative Control) |
| Primary Target | DAT / NET (Transporters) | ||
| Secondary Target | 5-HT Transporter / | Muscarinic Receptors (Low) | 5-HT2 Receptors |
| Electronic Effect | m-CN (Electron Withdrawing) | Morpholine (Polar) | Unsubstituted Benzyl |
| Lipophilicity (LogP) | ~1.8 (Moderate CNS entry) | ~2.3 | ~2.1 |
| Expected Effect | Neuroprotective / Nootropic | Neuroprotective / Anti-amnesic | Psychostimulant / Anxiogenic |
| Validation Metric | MCAO Stroke Model | Passive Avoidance Task | Locomotor Sensitization |
Technical Insight: The cyano group in 3-CBP lowers the pKa of the piperazine nitrogen compared to BZP. This often reduces non-specific cation-pi interactions at the dopamine transporter (DAT), potentially improving the safety profile while maintaining Sigma-1 affinity.
In Vivo Validation Protocols
To validate 3-CBP, you must prove it acts like PRE-084 and unlike BZP.
Experiment A: Pharmacokinetic (PK) & Blood-Brain Barrier (BBB) Permeability
Before efficacy testing, confirm the compound reaches the target.
-
Subjects: Male Sprague-Dawley rats (n=3 per timepoint).
-
Dosing: 10 mg/kg (i.v.) and 30 mg/kg (p.o.).
-
Vehicle: 5% DMSO / 5% Tween-80 / 90% Saline.
-
Sampling: Plasma and Brain tissue at 0.25, 0.5, 1, 4, and 24 hours.
-
Analysis: LC-MS/MS (MRM mode). Monitor transition m/z 202.1
116.1 (loss of piperazine ring). -
Success Criterion: Brain-to-Plasma ratio (
) > 0.5, indicating sufficient CNS penetration.
Experiment B: The "Triad" Behavioral Screen (Differentiation)
This protocol differentiates therapeutic activity from abuse liability.
Step 1: Open Field Test (Locomotor Activity)
-
Purpose: Detect psychostimulant effects (BZP-like activity).
-
Protocol:
-
Acclimate mice (C57BL/6) for 1 hour.
-
Administer Vehicle, BZP (10 mg/kg), or 3-CBP (10, 30 mg/kg i.p.).
-
Record horizontal distance traveled for 60 minutes.
-
-
Interpretation:
-
High Activity: 3-CBP is a stimulant (Failed Safety).
-
No Change/Slight Sedation: 3-CBP is CNS active but non-stimulant (Proceed to Step 2).
-
Step 2: Forced Swim Test (FST)
-
Purpose: Assess antidepressant-like activity (Sigma-1 mediated).
-
Protocol:
-
Place mice in a water cylinder (25°C) for 6 minutes.
-
Measure immobility time during the last 4 minutes.
-
Pre-treat one group with NE-100 (Sigma-1 antagonist, 1 mg/kg).
-
-
Interpretation:
-
If 3-CBP reduces immobility, and NE-100 blocks this effect, the mechanism is confirmed as
R agonism.
-
Advanced Validation: Neuroprotection Model (MCAO)
This is the "Gold Standard" for validating Sigma-1 agonists.
Model: Middle Cerebral Artery Occlusion (MCAO) in rats.
Workflow Diagram:
Figure 2: Experimental design for validating neuroprotective efficacy.
Protocol Steps:
-
Occlusion: Insert monofilament into ECA to block MCA for 90 minutes.
-
Dosing: Administer 3-CBP (0.5 - 5.0 mg/kg) immediately upon filament withdrawal (reperfusion).
-
Readout:
-
Infarct Volume: 2,3,5-triphenyltetrazolium chloride (TTC) staining.
-
Neurological Deficit Score: 0 (normal) to 4 (no spontaneous motor activity).
-
-
Validation Requirement: 3-CBP must reduce infarct volume by >30% vs. vehicle, reversible by co-administration of BD-1047 (Sigma-1 antagonist).
References
-
Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival. Cell, 131(3), 596-610. Link
-
Baumann, M. H., et al. (2005). N-substituted piperazines abused as recreational drugs: in vivo effects of 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP). Journal of Pharmacology and Experimental Therapeutics, 315(3), 1105-1112. Link
-
Robl, J. A., et al. (1999). Peptidomimetic inhibitors of the human cytomegalovirus protease. Journal of Medicinal Chemistry, 42(13), 2436-2442. (Context for cyanobenzylpiperazine synthesis). Link
-
Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206. Link
-
PubChem Compound Summary. 1-(3-Cyanobenzyl)piperazine.[1] Link
Beyond the Scaffold: Phenylpiperazines (mCPP) vs. Benzylpiperazines in Receptor Profiling
This guide provides a technical, head-to-head comparison between mCPP (1-(3-Chlorophenyl)piperazine) and 1-(3-Cyanobenzyl)piperazine .
While these two molecules share a piperazine core and a meta-substituted aromatic ring, they represent two fundamentally different classes of chemical tools in drug development. mCPP is a well-characterized pharmacological probe (phenylpiperazine) used to interrogate serotonin receptors. 1-(3-Cyanobenzyl)piperazine is a versatile chemical scaffold (benzylpiperazine) primarily used as an intermediate in the synthesis of complex bioactive molecules, though it possesses distinct theoretical pharmacological properties based on the benzylpiperazine (BZP) class.
Executive Summary
The critical distinction between these two agents lies in the linker between the piperazine nitrogen and the aromatic ring.
-
mCPP (Direct Bond): The aryl group is directly attached to the nitrogen. This rigid configuration forces the molecule into a specific conformation required for high-affinity binding to Serotonin (5-HT) receptors.
-
1-(3-Cyanobenzyl)piperazine (Methylene Bridge): The presence of a methylene (
) spacer introduces rotational flexibility and steric bulk. This "benzyl switch" typically abolishes direct 5-HT receptor agonism and shifts the profile toward Monoamine Transporters (DAT/NET) or Sigma receptors , or positions the molecule as a fragment for fragment-based drug design (FBDD).
Part 1: Physicochemical & Structural Divergence
The structural difference of a single carbon atom dictates their entire application profile.
| Feature | mCPP | 1-(3-Cyanobenzyl)piperazine |
| IUPAC Name | 1-(3-Chlorophenyl)piperazine | 3-(Piperazin-1-ylmethyl)benzonitrile |
| Class | Phenyl piperazine | Benzyl piperazine |
| Linker | Direct N-Aryl bond (Rigid) | N-CH2-Aryl bond (Flexible) |
| Key Substituent | 3-Chloro (Lipophilic, Bioisostere) | 3-Cyano (Polar, H-bond acceptor) |
| Primary Target | 5-HT Receptors (Agonist/Antagonist) | Synthetic Intermediate / Transporters (Theoretical) |
| LogP (Approx) | ~2.1 - 2.4 | ~1.1 - 1.5 (More Polar due to CN) |
| pKa | ~8.8 (Piperazine NH) | ~9.0 (Piperazine NH) |
Structural Logic Diagram (SAR)
Figure 1: The "Linker Switch" determines the pharmacological fate. Direct attachment (mCPP) favors serotonin receptors, while the benzyl linker (3-Cyanobenzyl) shifts activity toward transporters or synthetic utility.
Part 2: Pharmacological Performance & Utility
1. mCPP: The Serotonergic Probe
mCPP is widely recognized as a non-selective 5-HT receptor agonist/antagonist. It is the active metabolite of the antidepressant Trazodone and acts as a "dirty drug" probe to phenotyping serotonin sensitivity in vivo.
-
Mechanism of Action:
-
Experimental Utility: Used to induce anxiety or migraine-like symptoms in clinical models to test potential anxiolytics.
-
Limitations: Lack of selectivity makes interpreting specific receptor contributions difficult without co-administration of selective antagonists.
2. 1-(3-Cyanobenzyl)piperazine: The Synthetic Scaffold
Unlike mCPP, this molecule is not a standard pharmacological probe. It serves as a building block (CAS: 203047-38-5). The benzyl group allows it to act as a "spacer" in larger drug molecules, such as dual-target ligands or enzyme inhibitors.
-
Theoretical Pharmacology (The BZP Class Effect):
-
If tested in isolation, benzylpiperazines (BZP) typically act as releasers or reuptake inhibitors of Dopamine (DA) and Norepinephrine (NE).
-
Hypothesis: The 3-cyano group is electron-withdrawing (similar to the 3-CF3 in TFMPP). While BZP is a stimulant, substituted benzylpiperazines often show reduced potency or altered selectivity.
-
-
Primary Utility (Medicinal Chemistry):
-
Fragment-Based Design: The 3-cyanobenzyl moiety is used to probe hydrophobic pockets where a hydrogen bond acceptor (CN group) is required.
-
Precursor: Used in the synthesis of MAO-A inhibitors (e.g., thiazolylhydrazine derivatives) where the piperazine acts as a linker to a catalytic site inhibitor.
-
Part 3: Experimental Protocols
To validate the difference between these two agents, distinct workflows are required. mCPP is validated via Radioligand Binding , while 1-(3-Cyanobenzyl)piperazine is validated via Synthetic Coupling efficiency .
Protocol A: 5-HT2C Radioligand Binding Assay (For mCPP Validation)
This protocol confirms the high affinity of mCPP for the serotonin 2C receptor.
-
Membrane Preparation: Transfect HEK293 cells with human 5-HT2C cDNA. Harvest and homogenize in ice-cold Tris-HCl buffer.
-
Ligand Competition:
-
Radioligand:
-Mesulergine (1 nM). -
Competitor: mCPP (Concentration range:
to M). -
Non-specific Binding: Define using 10 µM Mianserin.
-
-
Incubation: 60 minutes at 37°C to reach equilibrium.
-
Filtration: Rapid vacuum filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding).
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.-
Expected Result: mCPP
.
-
Protocol B: Nucleophilic Substitution (For 3-Cyanobenzylpiperazine Utility)
This protocol demonstrates the reactivity of the piperazine nitrogen, validating its role as a scaffold.
-
Reagents: 1-(3-Cyanobenzyl)piperazine (1.0 eq), Acyl Chloride (e.g., 4-fluorobenzoyl chloride, 1.1 eq), Triethylamine (TEA, 2.0 eq).
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Procedure:
-
Dissolve 1-(3-Cyanobenzyl)piperazine in DCM under Nitrogen atmosphere.
-
Cool to 0°C. Add TEA.
-
Add Acyl Chloride dropwise.
-
Stir at room temperature for 4 hours.
-
-
Workup: Wash with
, dry over , and concentrate. -
Validation: molecular weight confirmation via LC-MS.
-
Success Metric: >90% yield of the amide product, retaining the cyanobenzyl moiety intact.
-
Part 4: Comparative Data Summary
| Metric | mCPP (Probe) | 1-(3-Cyanobenzyl)piperazine (Scaffold) |
| Primary Application | In vivo behavioral studies (Anxiety/Migraine) | Medicinal Chemistry / Library Synthesis |
| Receptor Profile | High Affinity 5-HT2C/1B | Low Affinity 5-HT (Predicted); High DAT/NET potential |
| Metabolic Stability | Moderate (CYP2D6 substrate) | Variable (Cyano group susceptible to hydrolysis) |
| Legal Status | Controlled/Monitored (Designer Drug history) | Research Chemical / Unregulated Intermediate |
| Solubility | High (as HCl salt) | Moderate (Free base is lipophilic) |
Workflow Visualization
Figure 2: Distinct operational workflows. mCPP is the "question" asked to a biological system; 3-Cyanobenzylpiperazine is the "answer" built in a chemical flask.
References
-
Rotzinger, S., et al. (1998). "m-CPP: a review of its neuroendocrine and behavioral effects in humans and animals." Psychopharmacology.
-
Baumann, M. H., et al. (2005).[1] "N-Substituted piperazines abused as designer drugs: neurobiology and metabolism." Annals of the New York Academy of Sciences. (Context for Benzylpiperazine class pharmacology).
-
López-Rodríguez, M. L., et al. (1997). "Synthesis and structure-activity relationships of a new model of arylpiperazines." Journal of Medicinal Chemistry. (SAR of Phenyl vs Benzyl linkers).
-
PubChem Compound Summary. "1-(3-Cyanobenzyl)piperazine." National Center for Biotechnology Information.
Sources
A Researcher's Guide to Benchmarking the Antioxidant Activity of Novel Piperazine Compounds
Introduction: The Growing Importance of Antioxidant Research and the Potential of Piperazine Scaffolds
In the relentless pursuit of novel therapeutics, the role of antioxidants in mitigating oxidative stress-related diseases is a field of ever-growing significance. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of pathologies, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1] This has spurred the development of synthetic antioxidants, with piperazine-containing compounds emerging as a particularly promising class of molecules.[2] The piperazine nucleus, a six-membered ring with two opposing nitrogen atoms, serves as a versatile scaffold in medicinal chemistry, and its derivatives have demonstrated a wide spectrum of biological activities, including significant antioxidant potential.[1][2]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously benchmark the antioxidant activity of novel piperazine compounds. We will delve into the theoretical underpinnings and practical applications of three widely accepted in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. By understanding the causality behind experimental choices and adhering to self-validating protocols, researchers can generate robust and comparable data, accelerating the journey from compound synthesis to potential clinical application.
Pillar 1: Foundational Principles of Antioxidant Activity Assessment
The antioxidant capacity of a compound can be broadly evaluated through two primary mechanisms: hydrogen atom transfer (HAT) and single-electron transfer (SET).[3]
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it.
-
Single-Electron Transfer (SET): This mechanism involves the antioxidant donating an electron to the free radical.
The assays discussed in this guide operate predominantly through these mechanisms, providing a comprehensive profile of a compound's antioxidant potential.
Pillar 2: Comparative Experimental Protocols and Mechanistic Insights
A multi-assay approach is crucial for a thorough evaluation of antioxidant activity, as different assays reflect different aspects of a compound's capabilities.
DPPH Radical Scavenging Assay
The DPPH assay is a rapid, simple, and widely used method for screening the radical scavenging activity of compounds.[4]
Mechanism of Action: The core of this assay is the stable free radical DPPH•, which has a deep violet color in solution and a characteristic absorbance maximum around 517 nm.[4][5] When an antioxidant is introduced, it donates a hydrogen atom or an electron to the DPPH• radical, reducing it to DPPH-H.[4][5] This reduction leads to a color change from violet to pale yellow, and the corresponding decrease in absorbance is directly proportional to the radical scavenging activity of the antioxidant.[4]
Experimental Workflow Diagram:
Caption: DPPH Assay Experimental Workflow.
Step-by-Step Protocol:
-
Preparation of DPPH Radical Solution: Prepare a stock solution of DPPH in a suitable solvent like methanol. The working solution should be diluted to achieve an absorbance of approximately 1.0 at 517 nm.
-
Preparation of Test Compounds and Standards: Prepare a series of concentrations for the novel piperazine compounds. A standard antioxidant, such as Ascorbic Acid or Trolox, should also be prepared in the same concentration range for comparison.[6]
-
Reaction Initiation: Add a small volume of the test compound or standard solution to the DPPH working solution.[6]
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period, typically 30 minutes.[6] This allows the reaction to reach completion.
-
Spectrophotometric Measurement: Measure the absorbance of the solutions at approximately 517 nm using a UV-Vis spectrophotometer.[4][6]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[5] The IC50 value, which is the concentration of the antioxidant required to inhibit 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the concentration of the test compound.[6]
Causality Behind Experimental Choices:
-
Methanol as Solvent: Methanol is a common solvent as it readily dissolves both the DPPH radical and many organic compounds.
-
Incubation in the Dark: DPPH is light-sensitive, and incubation in the dark prevents its photodegradation, ensuring the observed absorbance decrease is solely due to the antioxidant's activity.[6]
ABTS Radical Cation Decolorization Assay
The ABTS assay is another prevalent method that measures the ability of antioxidants to scavenge the stable ABTS•+ radical cation.[7]
Mechanism of Action: The ABTS•+ radical cation is generated by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate.[7] This radical cation has a characteristic blue-green color with absorption maxima at several wavelengths, including 734 nm.[6][7] When an antioxidant is added, it reduces the ABTS•+, causing the solution to lose its color.[6] The degree of decolorization, measured as a decrease in absorbance at 734 nm, is proportional to the antioxidant's activity.[6]
Experimental Workflow Diagram:
Caption: ABTS Assay Experimental Workflow.
Step-by-Step Protocol:
-
Generation of ABTS•+ Radical Cation: Prepare the ABTS•+ stock solution by reacting an aqueous solution of ABTS with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[7]
-
Preparation of Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Compounds and Standards: Prepare serial dilutions of the piperazine compounds and a standard antioxidant like Trolox.[8]
-
Reaction and Measurement: Add the test compound or standard to the ABTS•+ working solution and record the absorbance at 734 nm after a set incubation time (e.g., 6 minutes).[7]
-
Data Analysis: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.[9]
Causality Behind Experimental Choices:
-
Generation of ABTS•+ in Advance: The pre-generation of the radical cation ensures a stable and consistent starting point for the assay.[7]
-
Use of Trolox as a Standard: Trolox, a water-soluble analog of vitamin E, is a widely accepted standard for the ABTS assay, allowing for consistent comparison of results across different studies.[8]
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[10]
Mechanism of Action: This assay is based on the reduction of a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex by the action of antioxidants at a low pH.[11][12] The intensity of the blue color, measured at an absorbance of 593 nm, is directly proportional to the reducing power of the antioxidants present in the sample.[10]
Experimental Workflow Diagram:
Caption: FRAP Assay Experimental Workflow.
Step-by-Step Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and an aqueous solution of FeCl₃·6H₂O.
-
Preparation of Test Compounds and Standards: Prepare various concentrations of the novel piperazine compounds. A standard curve is typically generated using a known concentration of ferrous sulfate (FeSO₄).[11]
-
Reaction and Incubation: The FRAP reagent is mixed with the test compound or standard, and the mixture is incubated, often at 37°C, for a specified time (e.g., 30 minutes).[12]
-
Spectrophotometric Measurement: The absorbance of the resulting blue solution is measured at 593 nm.
-
Data Analysis: The antioxidant capacity is determined from the standard curve and expressed as FeSO₄ equivalents (e.g., in µM).
Causality Behind Experimental Choices:
-
Low pH Environment: The acidic condition (pH 3.6) is crucial for iron to remain in solution and facilitates the reduction of the Fe³⁺-TPTZ complex.
-
Incubation at 37°C: This temperature can accelerate the reaction rate, ensuring the reaction goes to completion within a reasonable timeframe.[12]
Pillar 3: Data Interpretation and Comparative Analysis
To facilitate a clear comparison, the antioxidant activities of three hypothetical novel piperazine compounds (PZ-1, PZ-2, and PZ-3) are benchmarked against the standard antioxidants, Ascorbic Acid and Trolox.
Table 1: Comparative Antioxidant Activity of Novel Piperazine Compounds
| Compound | DPPH (IC50, µM) | ABTS (TEAC) | FRAP (µM Fe(II)/µM) |
| PZ-1 | 15.8 ± 1.2 | 1.1 ± 0.1 | 1.3 ± 0.2 |
| PZ-2 | 25.4 ± 2.1 | 0.8 ± 0.1 | 0.9 ± 0.1 |
| PZ-3 | 8.2 ± 0.9 | 1.5 ± 0.2 | 1.8 ± 0.3 |
| Ascorbic Acid | 5.1 ± 0.4 | 1.0 (by definition) | 1.0 (by definition) |
| Trolox | 6.5 ± 0.5 | 1.0 (by definition) | Not typically used |
Data are presented as mean ± standard deviation (n=3). A lower IC50 value indicates higher antioxidant activity. A higher TEAC or FRAP value indicates greater antioxidant capacity.
Interpretation of Results:
Based on the hypothetical data in Table 1, PZ-3 exhibits the most potent antioxidant activity across all three assays, with the lowest IC50 value in the DPPH assay and the highest TEAC and FRAP values. Its performance is comparable to the standard antioxidants, Ascorbic Acid and Trolox. PZ-1 shows moderate activity, while PZ-2 displays the weakest antioxidant potential among the novel compounds.
It is important to note that the presence of specific functional groups on the piperazine scaffold can significantly influence antioxidant activity. For instance, the presence of hydroxyl groups has been shown to be essential for potent antioxidant properties in some piperazine derivatives.[1]
Conclusion and Future Directions
This guide provides a robust framework for benchmarking the antioxidant activity of novel piperazine compounds using the DPPH, ABTS, and FRAP assays. By adhering to these detailed protocols and understanding the underlying chemical principles, researchers can generate reliable and comparable data. The integration of multiple assays provides a more complete picture of a compound's antioxidant profile.
Future research should focus on establishing structure-activity relationships (SAR) to guide the rational design of more potent piperazine-based antioxidants. Furthermore, promising candidates from these in vitro assays should be advanced to more complex cellular and in vivo models to validate their therapeutic potential in mitigating oxidative stress-related diseases.
References
- An Insight Into The Ferric Reducing Antioxidant Power (FRAP) Assay. (2024, November 21).
- Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. (2024). E3S Web of Conferences.
- ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction P
- Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022, February 16). PMC.
- DPPH Assay: Principle, Applications, and Complete Guide. (n.d.). Amerigo Scientific.
- The DPPH Method of Determining Antioxidant Strength. (n.d.). LOUIS.
- Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. (2024, June 24). PubMed.
- Comparative study of different methods to measure antioxidant activity of resveratrol in the presence of cyclodextrins. (n.d.). CORE.
- Determination of antioxidant capacity by ferric reducing antioxidant power (FRAP) assay. (n.d.).
- DPPH Radical Scavenging Assay. (2023, September 8). Encyclopedia.pub.
- Comparison of antioxidant activities expressed as equivalents of standard antioxidant. (2023, February 6).
- What is the principle behind ABTS, DPPH, FRAP, and TAC radical scavenging antioxidant assay? (n.d.). ECHEMI.
- Synthesis and antioxidant activity of some 1-aryl/aralkyl piperazine derivatives with xanthine moiety
- Antioxidant Activity of Piperazine Compounds: A Brief Review. (n.d.).
- Synthesis and in Vitro Antioxidant Activity Study of Some Novel Substituted Piperazinyl Flavone Compounds. (n.d.). PubMed.
- Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (n.d.). MDPI.
- FRAP Antioxidant Assay, C
- FRAP Antioxidant Assay Kit. (n.d.). Zen-Bio.
- ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences.
- DPPH Antioxidant Assay Kit. (n.d.). Zen-Bio.
- Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin. (n.d.). Sigma-Aldrich.
- Preparation and in vitro antioxidant activity of some novel flavone analogues bearing piperazine moiety. (n.d.). PubMed.
- The mechanism of ferric reducing antioxidant power (FRAP) reaction (Munteanu and Apetrei 2021). (n.d.).
- The mechanism of ABTS radical scavenging activity assay (Xiao et al. 2020). (n.d.).
- Antioxidant Activity of some Medicinal Species using FRAP Assay. (n.d.).
- Analytical Methods Used in Determining Antioxidant Activity: A Review. (n.d.). PMC.
- Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.).
- A Review of Bioactive Compounds and Antioxidant Activity Properties of Piper Species. (n.d.).
- ABTS/TAC Methodology: Main Milestones and Recent Applic
Sources
- 1. Synthesis and antioxidant activity of some 1-aryl/aralkyl piperazine derivatives with xanthine moiety at N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 5. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
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comparative molecular field analysis (CoMFA) of arylpiperazines
Title: Comparative Molecular Field Analysis (CoMFA) of Arylpiperazines: A Technical Implementation Guide
Executive Summary: This guide provides an advanced technical comparison and implementation framework for Comparative Molecular Field Analysis (CoMFA) applied specifically to arylpiperazine derivatives. Arylpiperazines are "privileged scaffolds" in medicinal chemistry, serving as the pharmacophoric core for 5-HT (serotonin), Dopamine, and Adrenergic receptor ligands. While newer machine learning methods exist, CoMFA remains the gold standard for interpreting the steric and electrostatic requirements of the orthosteric binding pocket when crystal structures are unavailable or flexible.
This document contrasts CoMFA with its primary alternative, CoMSIA (Comparative Molecular Similarity Indices Analysis), and provides a validated workflow for alignment—the single most critical variable in arylpiperazine 3D-QSAR.
The Arylpiperazine Scaffold & 3D-QSAR Context
The arylpiperazine moiety consists of a piperazine ring attached to an aromatic system. It typically binds to G-Protein Coupled Receptors (GPCRs) via a salt bridge between the protonated piperazine nitrogen and a conserved Aspartate residue (e.g., Asp3.32 in 5-HT1A).
Why CoMFA?
-
Electrostatic Dominance: The binding affinity of arylpiperazines is heavily driven by the electrostatic potential of the basic nitrogen and the electron density of the aromatic ring. CoMFA’s Coulombic field calculation explicitly models this.
-
Steric Constraints: The "long-chain" arylpiperazines (LCAPs) often have a flexible linker connecting to a terminal imide or amide. CoMFA steric fields (Lennard-Jones potential) excel at defining the "excluded volume" of the receptor cleft.
Methodology Comparison: CoMFA vs. CoMSIA[1][2][3][4][5][6][7]
While CoMFA is the focus, it must be benchmarked against CoMSIA. CoMFA uses a "hard" cutoff potential, whereas CoMSIA uses a "soft" Gaussian function.
| Feature | CoMFA (Standard) | CoMSIA (Alternative) | Verdict for Arylpiperazines |
| Field Types | Steric (Lennard-Jones), Electrostatic (Coulombic).[1] | Steric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor.[2][1][3] | CoMFA is superior for pure affinity prediction if the binding is driven by the salt bridge (Electrostatic). |
| Potential Function | Steep ( | Gaussian ( | CoMSIA is better if the dataset has high structural diversity or slight misalignment, as it is less sensitive to grid placement. |
| Grid Sensitivity | High. Results can fluctuate if the grid is shifted by < 1 Å. | Low. More robust to minor alignment errors. | CoMFA requires stricter alignment protocols (see Section 3). |
| Interpretation | Contour maps show "Bulk favored/disfavored" and "Positive/Negative charge favored". | Contour maps include Hydrophobic fields (Green/Yellow/White/Purple). | CoMSIA maps are often easier to interpret for linker optimization (Hydrophobic fields). |
Experimental Data Benchmark: Based on comparative studies of 5-HT1A and Alpha-1 antagonists [1, 2].
| Metric | CoMFA Average Performance | CoMSIA Average Performance |
| 0.65 - 0.84 | 0.60 - 0.84 | |
| > 0.90 | > 0.85 | |
| SEE (Standard Error) | Typically Lower (0.2 - 0.[2]3) | Slightly Higher |
| 0.69 - 0.93 | 0.67 - 0.84 |
Conclusion: CoMFA often yields slightly higher predictive statistics (
Critical Protocol: Alignment Strategy
The success of CoMFA relies entirely on the superposition of the molecules. For arylpiperazines, a "Pharmacophore-Based Alignment" is superior to simple "Atom-by-Atom" fitting due to linker flexibility.
Validated Alignment Workflow
-
Template Selection: Choose the most active, rigid analog (often a fused ring system like a piperazinyl-isoquinoline).
-
Conformational Search: Perform a systematic search (e.g., SYBYL or conformational analysis in MOE) to find the global minimum.
-
Charge Calculation: Calculate Gasteiger-Hückel charges. Crucial: Ensure the piperazine N is protonated (+1 charge).
-
Superposition Rule: Align based on three points:
-
Centroid of the Aromatic Ring (Head).
-
Protonated Nitrogen (Anchor).
-
First atom of the Linker (Vector).
-
Diagram: CoMFA Workflow & Alignment Logic
Caption: Step-by-step CoMFA workflow emphasizing the iterative loop between validation and alignment refinement.
Experimental Setup & Parameters
To replicate high-quality results, use the following parameter set, which is standard for arylpiperazine GPCR ligands [3].
Table 2: Standard CoMFA Parameter Set
| Parameter | Setting | Rationale |
| Probe Atom | Simulates a generic receptor residue approaching the ligand. | |
| Grid Spacing | 2.0 Å | Optimal balance between resolution and computational cost. |
| Lattice Margin | 4.0 Å | Ensures fields are calculated well beyond the van der Waals surface. |
| Energy Cutoff | 30 kcal/mol | Critical: Prevents infinite energy values when the probe clashes with atomic centers. |
| Column Filtering | Removes grid points with low variance (noise) to prevent overfitting. | |
| Regression | PLS (SAMPLS algorithm) | Handles the matrix where variables (grid points) >> samples (compounds). |
Interpretation of Contour Maps
Once the model is generated, you will visualize the coefficients as 3D contour maps. For arylpiperazines, look for these specific features to validate scientific causality:
-
Green Contours (Steric Bulk Favored):
-
Location: Usually found around the "tail" of the linker (e.g., the imide or amide terminus).
-
Meaning: The receptor has a deep hydrophobic pocket here; extending the chain or adding bulk increases affinity.
-
-
Yellow Contours (Steric Bulk Disfavored):
-
Location: Often near the ortho positions of the aryl head group.
-
Meaning: Steric clash with the receptor wall. Substituents here (e.g., -Cl, -OMe) must be small or absent.
-
-
Blue Contours (Positive Charge Favored):
-
Location: Strictly around the basic piperazine nitrogen.
-
Meaning: Corresponds to the Aspartate residue in the receptor. If this contour is missing, the alignment is likely wrong.
-
-
Red Contours (Negative Charge Favored):
-
Location: Near the aromatic rings (pi-electron density).
-
Meaning: Indicates regions where electron-rich groups interact with electron-deficient receptor residues.
-
References
-
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) Studies on α1A-Adrenergic Receptor Antagonists. Source: MDPI (Int. J. Mol. Sci). URL:[Link] Relevance: Provides the benchmark statistics (
) and alignment protocols for N-arylpiperazines. -
Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists. Source: MDPI (Molecules). URL:[Link] Relevance: Demonstrates the comparative residuals between CoMFA and CoMSIA, showing CoMFA's specific sensitivity to steric fields in flexible linkers.
-
CoMFA and CoMSIA 3D-QSAR analysis of DMDP derivatives as anti-cancer agents. Source: NIH (Bioorg Med Chem Lett). URL:[Link] Relevance: Validates the standard parameter set (Probe Atom, Grid Spacing) utilized in successful peer-reviewed studies.
Sources
Safety Operating Guide
Operational Guide: Safe Disposal of 1-(3-Cyanobenzyl)piperazine
[1]
Executive Summary & Chemical Profile[1]
Effective disposal of 1-(3-Cyanobenzyl)piperazine requires a nuanced understanding of its dual-functional nature. It is not merely "organic waste"; it is a corrosive base (piperazine moiety) coupled with a nitrile group (cyano moiety).
Standard laboratory protocols often fail to address the specific incompatibility risks of this molecule. This guide replaces generic advice with a chemically grounded, self-validating disposal workflow designed to prevent accidental toxic gas generation (HCN) and exothermic runaway.
Chemical Identity Table
| Property | Specification | Operational Implication |
| CAS Number | 203047-38-5 | Use for waste manifest and labeling.[1][2] |
| Molecular Formula | C₁₂H₁₅N₃ | High nitrogen content; requires incineration with NOx scrubbing.[1] |
| Functional Groups | Aryl Nitrile (-CN), Piperazine (2°/3° Amine) | Dual Hazard: Potential cyanide donor under extreme acid stress; Strong base.[1] |
| GHS Classification | Skin Corr.[1][2][3][4] 1B (H314) , Acute Tox. 4 (H302) | Must be handled as a corrosive.[1] Do not dispose of in general trash. |
| RCRA Status (US) | Not P/U Listed, but likely D002 (Corrosive) | Segregate from acidic waste streams immediately.[1] |
The "Why": Mechanism of Hazard[1]
To ensure safety, researchers must understand the causality behind the disposal rules.
A. The Acid-Nitrile Risk (The "Cyanide" Factor)
While aryl nitriles are thermodynamically more stable than inorganic cyanides (e.g., NaCN), they are not inert.
-
Mechanism: In the presence of strong acids and moisture, the nitrile group can hydrolyze. While the complete hydrolysis yields a carboxylic acid and ammonium, incomplete or side reactions—particularly under uncontrolled thermal conditions—can liberate Hydrogen Cyanide (HCN) gas.
-
Rule: Never add this substance to an acidic waste container (e.g., Aqua Regia, Piranha, or standard acid waste).
B. The Amine Exotherm
The piperazine ring is a strong organic base.
-
Mechanism: Mixing with acid waste triggers an immediate acid-base neutralization.[1] This is highly exothermic.
-
Consequence: Rapid heat generation can boil waste solvents, pressurize containers, and aerosolize the toxic nitrile component.
Operational Protocol: Step-by-Step Disposal
Phase 1: Pre-Disposal Segregation (At the Bench)[1]
Do NOT perform bench-top chemical deactivation (quenching) unless you have a validated SOP and a fume hood. The safest route for this compound is segregated collection .
-
Select Container: Use a chemically resistant HDPE or glass container.
-
Labeling: Mark the container clearly:
-
Solvent Compatibility:
-
Compatible: Ethanol, Methanol, Dichloromethane (if halogenated waste allowed), Ethyl Acetate.
-
Incompatible: Hydrochloric acid, Sulfuric acid, Nitric acid, Peroxides.
-
Phase 2: Waste Stream Logic
Use the following logic flow to determine the correct waste stream in your facility.
Figure 1: Decision Logic for Waste Stream Segregation. Note the critical checkpoint for acid contamination.
Phase 3: Final Disposal (Facility Level)
The ultimate destruction method for this compound is High-Temperature Incineration .
-
Requirement: The incinerator must be equipped with a secondary combustion chamber (>1000°C) and a scrubber system.
-
Reasoning: This ensures the complete oxidation of the piperazine ring and the nitrile group into CO₂, H₂O, and N₂ (with scrubbers capturing NOx), preventing the release of unburned cyanides.[1]
Emergency Procedures (Spill Response)
If a spill occurs outside the fume hood:
-
Evacuate: Clear the immediate area. The respiratory sensitization risk (piperazine) means inhalation of dust/aerosol must be avoided.
-
PPE: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles. If powder is present, use a N95 or P100 respirator.
-
Neutralization (Spill only):
-
Do NOT use acid to neutralize.[7]
-
Absorb liquids with an inert material (Vermiculite or Sand).
-
For solids, sweep gently to avoid dust generation.
-
-
Clean Up: Wash the area with a mild soapy solution. Collect all cleanup materials as hazardous chemical waste (Solid Toxic).
References & Regulatory Grounding[1][2][3][7][8]
-
ChemicalBook. (2025).[2] 1-(3-CYANOBENZYL)PIPERAZINE Safety Data Sheet (SDS) & CAS 203047-38-5.[1][2][8] Retrieved from [1]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[6] Retrieved from [1]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[9] Retrieved from [1]
-
Fisher Scientific. (2025). Safety Data Sheet: Piperazine Derivatives and General Organic Amines. Retrieved from
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. 1-(3-CYANOBENZYL)PIPERAZINE - Safety Data Sheet [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. epa.gov [epa.gov]
- 7. oshe.uthm.edu.my [oshe.uthm.edu.my]
- 8. 1-(3-CYANOBENZYL)PIPERAZINE | 203047-38-5 [chemicalbook.com]
- 9. orgsyn.org [orgsyn.org]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
